molecular formula C14H28O3 B041485 (R)-3-Hydroxytetradecanoic acid CAS No. 1961-72-4

(R)-3-Hydroxytetradecanoic acid

カタログ番号: B041485
CAS番号: 1961-72-4
分子量: 244.37 g/mol
InChIキー: ATRNZOYKSNPPBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxytetradecanoic acid is a 14-carbon hydroxy fatty acid that serves as a critical biochemical intermediate, particularly in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. Its primary research value lies in the study of bacterial endotoxin structure, function, and biosynthesis pathways. Researchers utilize this compound to investigate the enzymatic activity of LpxA acyltransferases and the assembly of the lipid A disaccharide backbone, which is essential for membrane integrity and a key trigger of the innate immune response. As a (R)-3-hydroxy fatty acid, it is a hallmark component of bacterial lipid A, making it a valuable standard for analytical chemistry applications, including mass spectrometry and chromatography, to identify and quantify endotoxin contaminants or to study bacterial membrane biogenesis. Furthermore, its role in the pathogenesis of inflammatory responses makes it a compound of interest for immunology and infectious disease research, providing insights into host-pathogen interactions and potential therapeutic targets. This high-purity compound is an indispensable tool for advancing fundamental and applied microbiological and immunological studies.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNZOYKSNPPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941380
Record name 3-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1961-72-4
Record name (±)-3-Hydroxytetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1961-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxymyristic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYMYRISTIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-3-Hydroxytetradecanoic Acid: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a C14 hydroxy fatty acid that plays a crucial role in the structure and function of the outer membrane of Gram-negative bacteria. It is a primary and often the most abundant fatty acid component of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), which is a major endotoxin.[1][2][3] The unique "(R)" stereochemistry of this fatty acid is critical for the biological activity of LPS, specifically its ability to trigger a potent innate immune response in mammals through the Toll-like receptor 4 (TLR4) signaling pathway.[4][5] This technical guide provides an in-depth overview of the natural sources, abundance, and biological context of this compound, along with relevant experimental protocols.

Natural Sources and Abundance

The predominant natural source of this compound is the lipid A component of lipopolysaccharides found in the outer membrane of most Gram-negative bacteria.[1][4][5] In this context, it is an essential structural element that contributes to the integrity of the bacterial outer membrane and is responsible for much of the endotoxic activity of LPS.[2][6] While it is most famously associated with Gram-negative bacteria, some studies have also identified its production by other bacteria, such as certain species of Lactobacillus.

(R)-3-hydroxy fatty acids, with this compound being a frequent representative, are typically amide-bound to the glucosamine (B1671600) disaccharide core of lipid A.[3] The exact abundance and composition of fatty acids in lipid A can vary between different bacterial species and even strains, and can be influenced by growth conditions.[2]

Quantitative Data on Abundance

The following table summarizes the abundance of 3-hydroxytetradecanoic acid in selected bacterial species.

Bacterial SpeciesSource/ComponentAbundance/ConcentrationReference Method
Desulfovibrio desulfuricansEndotoxin (Lipid A)Predominant fatty acidGas Chromatography/Mass Spectrometry (GC/MS)[3]
Lactobacillus plantarum MiLAB 14Culture Supernatant~1.5 µg/mL (after 24h growth)Gas Chromatography/Mass Spectrometry (GC/MS)
Escherichia coliLipid AMajor fatty acid componentN/A[7]
Pseudomonas putidaPolyhydroxyalkanoates (PHAs)Monomer unit from fatty acid metabolismN/A[8]

Biological Significance and Signaling Pathways

This compound is not merely a structural molecule; it is a potent bioactive compound primarily through its role in lipid A. The lipid A moiety is the principal pathogen-associated molecular pattern (PAMP) responsible for the endotoxic effects of LPS.

TLR4 Signaling Pathway Activation

In mammals, lipid A is recognized by a receptor complex consisting of Toll-like receptor 4 (TLR4), myeloid differentiation factor 2 (MD-2), and CD14.[5] The acyl chains of lipid A, including this compound, bind to a hydrophobic pocket in MD-2, inducing a conformational change that leads to the dimerization of the TLR4-MD-2 complex. This dimerization initiates a downstream signaling cascade, culminating in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (Lipopolysaccharide) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 transfers LPS TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents LPS MyD88 MyD88 TLR4_MD2->MyD88 Dimerization & Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Nuclear Translocation & Transcription Extraction_Workflow A Bacterial Cell Pellet B Acid Hydrolysis (e.g., 4M HCl, 100°C, 4h) A->B C Liquid-Liquid Extraction (e.g., with Diethyl Ether) B->C Release of fatty acids D Derivatization (Methylation) (e.g., with Diazomethane or BF3-Methanol) C->D Isolate lipids E Fatty Acid Methyl Esters (FAMEs) D->E Increase volatility F GC-MS Analysis E->F G Quantification and Identification F->G

References

The Biosynthesis of (R)-3-Hydroxytetradecanoic Acid in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a crucial chiral molecule that serves as a fundamental building block in the biosynthesis of Lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria. The unique structure and essential role of this compound in bacterial viability make its biosynthetic pathway a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug discovery efforts.

The Core Biosynthesis Pathway

The synthesis of this compound is intricately linked to two primary metabolic pathways in bacteria: the fatty acid biosynthesis (FASII) pathway and the Lipid A biosynthesis pathway. The FASII pathway is responsible for producing the acyl chain, which is then transferred to a sugar backbone in the initial steps of Lipid A formation.

Fatty Acid Biosynthesis (FASII) Pathway: Generation of the Acyl Chain

The initial steps of fatty acid synthesis provide the (R)-3-hydroxyacyl-acyl carrier protein (ACP) precursor. The key enzyme in this specific transformation is 3-oxoacyl-ACP reductase (FabG) . FabG catalyzes the NADPH-dependent reduction of a 3-oxoacyl-ACP to a (R)-3-hydroxyacyl-ACP.

Lipid A Biosynthesis Pathway: Incorporation of the Acyl Chain

The cytoplasmic phase of Lipid A biosynthesis involves a series of enzymatic reactions that build the core structure incorporating this compound. The key enzymes in this process are LpxA, LpxC, and LpxD.

  • LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme initiates the pathway by transferring a (R)-3-hydroxymyristoyl group from (R)-3-hydroxymyristoyl-ACP to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).

  • LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase): LpxC catalyzes the deacetylation of the product of the LpxA reaction. This is the committed and irreversible step in Lipid A biosynthesis, making LpxC a prime target for antibiotic development.

  • LpxD (UDP-3-O-(R-3-hydroxymyristoyl)glucosamine N-acyltransferase): LpxD adds a second (R)-3-hydroxymyristoyl chain, this time to the amino group of the glucosamine, forming UDP-2,3-diacylglucosamine.

The following diagram illustrates the core biosynthetic pathway leading to the formation of the di-acylated precursor of Lipid A.

Biosynthesis_Pathway cluster_FASII Fatty Acid Biosynthesis (FASII) cluster_LipidA Lipid A Biosynthesis (Cytoplasmic Steps) Malonyl_ACP Malonyl-ACP FabB_F FabB/F Malonyl_ACP->FabB_F Acyl_ACP_n Acyl-ACP (n) Acyl_ACP_n->FabB_F Three_Oxoacyl_ACP 3-Oxoacyl-ACP FabG FabG Three_Oxoacyl_ACP->FabG R_3_hydroxyacyl_ACP (R)-3-Hydroxyacyl-ACP LpxA LpxA R_3_hydroxyacyl_ACP->LpxA (R)-3-hydroxymyristoyl-ACP LpxD LpxD R_3_hydroxyacyl_ACP->LpxD (R)-3-hydroxymyristoyl-ACP FabB_F->Three_Oxoacyl_ACP FabG->R_3_hydroxyacyl_ACP NADP NADP+ FabG->NADP NADPH NADPH NADPH->FabG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc ACP_SH ACP-SH LpxA->ACP_SH LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-((R)-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN + Acetate UDP_3_O_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-bis((R)-3-hydroxymyristoyl)-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxD->ACP_SH

Caption: Biosynthesis of the di-acylated Lipid A precursor.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the core biosynthesis of this compound and its incorporation into the Lipid A precursor.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKm (µM)kcat (s-1)VmaxReference
LpxD E. coliUDP-3-O-((3R)-hydroxytetradecanoyl)-α-D-glucosamine2.523-[1]
(3R)-3-hydroxytetradecanoyl-ACP3.2[1]
FabG E. coliAcetoacetyl-ACP---
(mutant Y151F)NADPH147.7--[2]
(mutant K155A)NADPH166.5--[2]

Table 2: Inhibition Constants for LpxC

InhibitorOrganismKi (nM)IC50 (nM)Reference
CHIR-090 E. coli5-[3]
A. aeolicus1.0 - 1.7-[4]
BB-78485 E. coli-160 ± 70[5]
L-161,240 E. coli50440 ± 10[3][5]
TU-514 A. aeolicus1-[3]
E. coli650-[3]
(S)-13a P. aeruginosa150-[6]

Table 3: Cellular Concentration of Key Precursors in E. coli

MetaboliteConcentration (µM)Growth ConditionReference
UDP-N-acetylglucosamine ~100Exponential phase[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

General Experimental Workflow

The characterization of the enzymes in this pathway typically follows a structured workflow, from gene cloning and protein expression to detailed kinetic analysis.

Experimental_Workflow Gene_Cloning 1. Gene Cloning (e.g., lpxA, lpxC, lpxD, fabG) Protein_Expression 2. Recombinant Protein Expression (e.g., in E. coli) Gene_Cloning->Protein_Expression Protein_Purification 3. Protein Purification (e.g., Affinity Chromatography) Protein_Expression->Protein_Purification Enzyme_Assay 5. Enzyme Activity Assay (Spectrophotometric or Fluorescence-based) Protein_Purification->Enzyme_Assay Substrate_Synthesis 4. Substrate Synthesis (e.g., (R)-3-hydroxymyristoyl-ACP) Substrate_Synthesis->Enzyme_Assay Kinetic_Analysis 6. Kinetic Parameter Determination (Km, Vmax, kcat) Enzyme_Assay->Kinetic_Analysis Inhibitor_Screening 7. Inhibitor Screening & Characterization (IC50, Ki) Enzyme_Assay->Inhibitor_Screening

Caption: A typical experimental workflow for enzyme characterization.

Protocol for In Vitro LpxC Deacetylase Assay

This protocol is adapted from a commonly used method to measure the activity of LpxC.

Materials:

  • Purified LpxC enzyme

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay buffer: 40 mM MES, pH 6.0

  • 0.02% Brij 35

  • 80 µM Dithiothreitol (DTT)

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor compounds

  • 96-well black microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing 40 mM MES buffer (pH 6.0), 0.02% Brij 35, and 80 µM DTT.

  • Add the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to a final concentration of 25 µM.

  • For inhibitor studies, add the desired concentration of the inhibitor dissolved in DMSO. The final DMSO concentration in the reaction should be kept constant (e.g., 2% v/v).

  • Initiate the reaction by adding purified LpxC enzyme to a final concentration of approximately 1.5 nM (50 ng/ml).

  • The total reaction volume in each well of the 96-well plate should be 100 µL.

  • The enzymatic reaction leads to the release of a free thiol group from the subsequent reaction product, which can be detected using a thiol-reactive fluorescent probe. Alternatively, the product can be quantified by HPLC or mass spectrometry.

  • Monitor the reaction progress by measuring the change in fluorescence or by quenching the reaction at different time points for chromatographic analysis.

  • Calculate the initial reaction rates from the linear portion of the progress curves. For inhibition studies, determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Protocol for Spectrophotometric FabG Reductase Assay

This protocol allows for the continuous monitoring of FabG activity by measuring the oxidation of NADPH.

Materials:

  • Purified FabG enzyme

  • Substrate: Acetoacetyl-CoA or Acetoacetyl-ACP

  • NADPH

  • Assay buffer: 0.1 M sodium phosphate (B84403), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette with a final volume of 300 µL.

  • The mixture should contain 0.1 M sodium phosphate buffer (pH 7.4), 0.2 mM NADPH, and 0.5 mM of the substrate (acetoacetyl-CoA).

  • Initiate the reaction by adding approximately 10 µg of purified FabG enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6220 M-1cm-1).

  • Record the absorbance change over time and calculate the initial reaction rate from the linear phase of the reaction.

  • Kinetic parameters such as Km for NADPH can be determined by varying its concentration while keeping the acyl-ACP substrate concentration saturating.[2]

Synthesis and Purification of (R)-3-hydroxymyristoyl-ACP

The acyl-ACP substrate is essential for the LpxA and LpxD assays and can be synthesized enzymatically.

Materials:

  • Holo-acyl carrier protein (holo-ACP), overexpressed and purified from E. coli.

  • Acyl-ACP synthetase (AasS)

  • (R)-3-hydroxymyristic acid

  • ATP

  • MgCl2

  • Tris buffer, pH 7.5

  • Triton X-100

  • TCEP (tris(2-carboxyethyl)phosphine)

Procedure:

  • Set up the acylation reaction in a final volume of 10 mL containing 100 mM Tris buffer (pH 7.5), 40 µM reduced holo-ACP, 5 mM ATP, 5 mM MgCl2, 100 µM TCEP, 0.01% Triton X-100, 100 µg of AasS, and 150 µM (R)-3-hydroxymyristic acid.[5]

  • Incubate the reaction mixture to allow for the enzymatic transfer of the fatty acid to the ACP.

  • The resulting (R)-3-hydroxymyristoyl-ACP can be purified from the reaction mixture using chromatographic techniques such as anion exchange or size exclusion chromatography.

  • The purity and concentration of the synthesized acyl-ACP should be verified using methods like urea-PAGE and mass spectrometry.

Conclusion

The biosynthesis of this compound is a well-defined and essential pathway in Gram-negative bacteria, making it an attractive area for the development of novel therapeutics. The enzymes FabG, LpxA, LpxC, and LpxD are critical players in this process, and a thorough understanding of their function, kinetics, and inhibition is paramount for successful drug discovery campaigns. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate this vital bacterial pathway. The continued exploration of these enzymes and the development of potent and specific inhibitors hold significant promise for addressing the growing challenge of antibiotic resistance.

References

chemical structure and stereochemistry of (R)-3-hydroxytetradecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a C14 saturated fatty acid with a hydroxyl group at the beta position. This molecule plays a crucial role as an intermediate in fatty acid biosynthesis.[1][2][3] It is of significant interest to researchers due to its integral role as a primary acyl chain component of lipid A, the bioactive center of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The specific stereochemistry of the (R)-enantiomer is critical for the biological activity of lipid A, which is a potent activator of the innate immune system. This guide provides an in-depth overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and biological significance of this compound.

Chemical Structure and Stereochemistry

This compound is a chiral molecule with the chemical formula C₁₄H₂₈O₃.[1] Its structure consists of a 14-carbon aliphatic chain with a carboxylic acid group at one end and a hydroxyl group at the C-3 position. The stereocenter at the C-3 carbon has an (R) configuration, which is essential for its biological function, particularly in the context of lipid A. The IUPAC name for this compound is (3R)-3-hydroxytetradecanoic acid.[1]

Molecular Structure:

  • Chemical Formula: C₁₄H₂₈O₃[1]

  • IUPAC Name: (3R)-3-hydroxytetradecanoic acid[1]

  • Synonyms: (R)-3-Hydroxymyristic acid, β-Hydroxymyristic acid[1]

  • Chirality: The molecule possesses a single chiral center at the C-3 position with an absolute configuration of (R). This stereospecificity is crucial for its recognition by enzymes and receptors in biological systems.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 244.37 g/mol [1]
Melting Point 71-72 °C
Boiling Point 376.9 ± 25.0 °C at 760 mmHg
Water Solubility 0.03 g/L (predicted)[4]
logP 4.14 (predicted)[4]
pKa (Strongest Acidic) 4.67 (predicted)[4]

Experimental Protocols

Enantioselective Synthesis of this compound via Enzymatic Resolution

This protocol describes the synthesis of this compound through the enantioselective hydrolysis of racemic methyl 3-hydroxytetradecanoate (B1260086) using porcine pancreas lipase (B570770).

Materials:

  • Racemic methyl 3-hydroxytetradecanoate

  • Porcine pancreas lipase (PPL)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Enzymatic Hydrolysis:

    • Suspend racemic methyl 3-hydroxytetradecanoate in 0.1 M phosphate buffer (pH 7.0).

    • Add porcine pancreas lipase to the mixture. The optimal substrate-to-enzyme ratio should be determined empirically but can be initiated at a 10:1 (w/w) ratio.

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 37 °C) to ensure proper mixing and enzyme activity.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of hydrolysis. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.

  • Extraction and Separation:

    • Once the desired conversion is reached, acidify the reaction mixture to pH 2 with 2 M HCl.

    • Extract the mixture with diethyl ether (3 x volume of the aqueous phase).

    • Separate the organic and aqueous layers. The organic layer contains the unreacted (S)-methyl 3-hydroxytetradecanoate and the product this compound.

    • To separate the acid from the ester, extract the combined organic layers with a 0.5 M NaOH solution. The this compound will move to the aqueous basic layer as its sodium salt.

    • Acidify the aqueous layer containing the sodium salt of this compound back to pH 2 with 2 M HCl.

    • Extract the acidified aqueous layer with diethyl ether.

    • Dry the organic layer containing the final product over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • The crude this compound can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to yield the pure product.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of 3-hydroxy fatty acids, which can be specifically applied to this compound.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., deuterated 3-hydroxytetradecanoic acid)

  • Methanol

  • Acetyl chloride

  • Hexane (B92381)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Derivatization (Formation of Fatty Acid Methyl Esters - FAMEs):

    • To the sample containing the fatty acid, add a known amount of the internal standard.

    • Add a solution of acetyl chloride in methanol (e.g., 1:10 v/v) to the sample.

    • Heat the mixture at 80-100 °C for 1-2 hours to convert the carboxylic acid to its methyl ester.

    • After cooling, add water and extract the FAMEs with hexane.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • Silylation:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Add BSTFA with 1% TMCS and heat at 60-80 °C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This step increases the volatility and thermal stability of the analyte.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250 °C

      • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-500

    • Identify the peak corresponding to the TMS-derivatized methyl ester of this compound based on its retention time and mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard.

Biological Significance and Signaling Pathways

This compound is a fundamental building block of lipid A, the hydrophobic anchor of LPS. Lipid A is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2 on the surface of immune cells, such as macrophages and dendritic cells. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune response.

Lipid A Biosynthesis Pathway

This compound is synthesized and incorporated into the lipid A backbone through a series of enzymatic steps. The diagram below illustrates a simplified workflow of its incorporation.

Caption: Simplified workflow of this compound incorporation into Lipid A.

TLR4 Signaling Pathway Activation by Lipid A

The binding of lipid A to the TLR4/MD-2 complex initiates a downstream signaling cascade involving two major adaptor proteins: MyD88 and TRIF. This leads to the activation of transcription factors NF-κB and IRF3, culminating in the expression of inflammatory genes.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway cluster_nucleus Nucleus Lipid_A Lipid A (this compound component) TLR4_MD2 TLR4/MD-2 Complex Lipid_A->TLR4_MD2 Binding & Dimerization MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF Endocytosis IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation TRAF3 TRAF3 TRIF->TRAF3 Phosphorylation TBK1_IKKi TBK1/IKKi TRAF3->TBK1_IKKi Phosphorylation IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylation IRF3_n IRF3 IRF3->IRF3_n Translocation Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression IRF3_n->Gene_Expression

References

The Discovery and Foundational Characterization of (R)-3-Hydroxytetradecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid, also known as (R)-β-hydroxymyristic acid, is a C14 hydroxy fatty acid of significant biological importance. Its discovery and initial characterization are intrinsically linked to the pioneering research on the structure of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. This technical guide provides an in-depth overview of the discovery, initial characterization, and biological significance of this molecule, with a focus on the foundational experimental work.

Discovery: Unraveling the Structure of Lipid A

The discovery of this compound was not a singular event but rather a key finding in the decades-long endeavor to elucidate the chemical structure of lipid A, the endotoxic principle of LPS. In the mid-20th century, the laboratories of Otto Westphal, Otto Lüderitz, and Ernst T. Rietschel were at the forefront of this research. Their work in the late 1960s and early 1970s, primarily on Salmonella species, led to the understanding that lipid A is a phosphoglycolipid.[1][2]

Through meticulous chemical degradation and analysis, they established that lipid A consists of a glucosamine (B1671600) disaccharide backbone acylated with several fatty acids. Among these, a 3-hydroxy fatty acid with 14 carbon atoms was consistently identified as a core component.[1][3] Subsequent studies confirmed the stereochemistry of this fatty acid to be the (R)-enantiomer. This discovery was crucial in understanding the unique architecture of lipid A and its potent biological activities.

Initial Characterization: Establishing the Molecular Identity

The initial characterization of this compound involved a combination of chemical and physical methods to determine its structure, stereochemistry, and properties.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₁₄H₂₈O₃[4]
Molecular Weight244.37 g/mol [4]
Melting Point78-80 °C[5]
Physical DescriptionSolid[4]

Experimental Protocols

The foundational characterization of this compound relied on a series of well-defined experimental procedures.

Isolation and Purification of Lipid A

Objective: To isolate the lipid A moiety from the lipopolysaccharide of Gram-negative bacteria.

Protocol:

  • Extraction of Lipopolysaccharide (LPS): LPS was typically extracted from bacterial cultures using the hot phenol-water method.

  • Mild Acid Hydrolysis: The purified LPS was subjected to mild acid hydrolysis (e.g., with 1% acetic acid at 100°C) to cleave the ketosidic linkage between the core oligosaccharide and lipid A.

  • Separation of Lipid A: The insoluble lipid A precipitate was then separated from the water-soluble polysaccharide components by centrifugation.

  • Purification: The crude lipid A was further purified by solvent extractions and chromatographic techniques.

Analysis of Fatty Acid Composition

Objective: To identify and quantify the fatty acid constituents of lipid A.

Protocol:

  • Hydrolysis of Lipid A: The purified lipid A was subjected to strong acid hydrolysis (e.g., with 4 M HCl at 100°C) to cleave the ester and amide linkages, releasing the constituent fatty acids.

  • Esterification: The released fatty acids were converted to their methyl esters by treatment with a methylating agent (e.g., diazomethane (B1218177) or methanolic HCl).

  • Extraction: The fatty acid methyl esters (FAMEs) were extracted into an organic solvent (e.g., hexane (B92381) or chloroform).

  • Chromatographic Analysis: The FAMEs were then analyzed by gas-liquid chromatography (GLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the individual fatty acids based on their retention times and mass spectra compared to authentic standards.

Determination of Stereochemistry

Objective: To determine the absolute configuration of the 3-hydroxy fatty acids.

Protocol: The determination of the (R)-configuration of 3-hydroxytetradecanoic acid involved comparative analysis with synthetic standards of known stereochemistry using techniques such as gas chromatography of diastereomeric derivatives.

Biological Significance and Signaling Pathway

This compound is a crucial component of the lipid A moiety that is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2 on the surface of immune cells, such as macrophages and dendritic cells. This recognition event is the primary mechanism by which the innate immune system detects the presence of Gram-negative bacteria.

The acyl chains of lipid A, including this compound, play a critical role in binding to a hydrophobic pocket within MD-2. This binding induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of downstream intracellular signaling cascades.

TLR4 Signaling Pathway

The activation of TLR4 by lipid A triggers two main downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway Lipid A Lipid A MD-2 MD-2 Lipid A->MD-2 TLR4 TLR4 MD-2->TLR4 TLR4/MD-2 Complex TLR4/MD-2 Dimer TLR4->TLR4/MD-2 Complex MyD88 MyD88 TLR4/MD-2 Complex->MyD88 TRIF TRIF TLR4/MD-2 Complex->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi IRF3 IRF3 TBK1/IKKi->IRF3 Type I Interferons Type I Interferons (IFN-α/β) IRF3->Type I Interferons

Caption: TLR4 signaling initiated by Lipid A binding.

The MyD88-dependent pathway rapidly activates the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The TRIF-dependent pathway, which is initiated after endocytosis of the TLR4 complex, leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons.[6][7]

Conclusion

The discovery and initial characterization of this compound were pivotal achievements in the field of immunology and microbiology. This work not only unveiled a unique molecular component of the bacterial outer membrane but also laid the groundwork for understanding the molecular basis of endotoxicity and the innate immune response to Gram-negative bacteria. The detailed knowledge of its structure and function continues to inform the development of novel therapeutics, including vaccine adjuvants and sepsis treatments, that modulate the TLR4 signaling pathway. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a detailed account of the foundational science behind this important molecule.

References

Enantioselective Synthesis of (R)-3-Hydroxytetradecanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and emerging methodologies for the enantioselective synthesis of (R)-3-hydroxytetradecanoic acid, a crucial chiral building block in the synthesis of various biologically active molecules, including lipid A and its analogues. This document details three prominent synthetic strategies: biocatalytic kinetic resolution, asymmetric hydrogenation, and chiral pool synthesis from levoglucosenone (B1675106). Each section includes detailed experimental protocols, quantitative data for comparison, and workflow diagrams generated using Graphviz to illustrate the synthetic pathways.

Biocatalytic Kinetic Resolution via Enzymatic Hydrolysis

Biocatalytic kinetic resolution is a powerful technique that utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Porcine Pancreatic Lipase (PPL) is a widely used enzyme for the enantioselective hydrolysis of esters. In the case of 3-hydroxytetradecanoic acid, the racemic methyl ester is subjected to hydrolysis by PPL, which preferentially hydrolyzes the (R)-enantiomer to the corresponding carboxylic acid, leaving the (S)-enantiomer as the unreacted ester.

Quantitative Data
ParameterValueReference
SubstrateRacemic methyl 3-hydroxytetradecanoate (B1260086)General knowledge on PPL-catalyzed hydrolysis
EnzymePorcine Pancreatic Lipase (PPL)General knowledge on PPL-catalyzed hydrolysis
Enantiomeric Excess (e.e.) of (R)-acid>99%--INVALID-LINK--
Conversion~50% (theoretical maximum for kinetic resolution)General principle of kinetic resolution
Experimental Protocol

Note: The following protocol is a general procedure based on the known application of PPL for the kinetic resolution of similar hydroxy esters. Optimization may be required for this specific substrate.

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve racemic methyl 3-hydroxytetradecanoate (1.0 eq) in a biphasic solvent system, such as a mixture of phosphate (B84403) buffer (pH 7.0) and an organic solvent like diisopropyl ether.

  • Enzyme Addition: Add crude Porcine Pancreatic Lipase (PPL) (typically 0.5-1.0 times the weight of the substrate) to the vigorously stirred reaction mixture.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.

  • Work-up and Separation:

    • Filter the reaction mixture to remove the enzyme.

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer to pH 2-3 with dilute HCl and extract with an organic solvent (e.g., ethyl acetate) to isolate the this compound.

    • Wash the organic layer containing the unreacted (S)-methyl 3-hydroxytetradecanoate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the (R)-acid and (S)-ester separately by column chromatography on silica (B1680970) gel.

Workflow Diagram

G cluster_0 Biocatalytic Kinetic Resolution Racemic Methyl\n3-Hydroxytetradecanoate Racemic Methyl 3-Hydroxytetradecanoate PPL, Buffer/Organic Solvent PPL, Buffer/Organic Solvent Racemic Methyl\n3-Hydroxytetradecanoate->PPL, Buffer/Organic Solvent Add Hydrolysis Hydrolysis PPL, Buffer/Organic Solvent->Hydrolysis Catalyzes Separation Separation Hydrolysis->Separation This compound This compound (S)-Methyl\n3-Hydroxytetradecanoate (S)-Methyl 3-Hydroxytetradecanoate Separation->this compound Aqueous phase Separation->(S)-Methyl\n3-Hydroxytetradecanoate Organic phase

Caption: Workflow for the biocatalytic kinetic resolution of racemic methyl 3-hydroxytetradecanoate using PPL.

Asymmetric Hydrogenation of a Prochiral Ketone

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols from prochiral ketones. The enantioface-differentiating hydrogenation of methyl 3-oxotetradecanoate using a chirally modified Raney Nickel catalyst provides a direct route to (R)-methyl 3-hydroxytetradecanoate, which can then be hydrolyzed to the desired acid. The most common chiral modifier for this transformation is (R,R)-tartaric acid in the presence of sodium bromide.

Quantitative Data
ParameterValueReference
SubstrateMethyl 3-oxotetradecanoate--INVALID-LINK--
Catalyst(R,R)-Tartaric acid-NaBr-modified Raney Nickel--INVALID-LINK--
Enantiomeric Excess (e.e.)~85% (initial), can be enriched to >99% by recrystallization of the dicyclohexylammonium (B1228976) salt--INVALID-LINK--
Chemical YieldReasonable (not specified quantitatively in the abstract)--INVALID-LINK--
Experimental Protocol
  • Catalyst Preparation ((R,R)-TA-NaBr-MRNi):

    • Digest a Raney Nickel-aluminum alloy with a 20% aqueous solution of NaOH.

    • Wash the resulting Raney Nickel catalyst thoroughly with deionized water until the washings are neutral.

    • To the activated Raney Nickel, add a 1% aqueous solution of (R,R)-tartaric acid.

    • Adjust the pH of the modifying solution to 3.2 with 1M NaOH.

    • After a set time, decant the solution and add a 1% aqueous solution of NaBr.

    • Wash the modified catalyst with deionized water and then with methanol.

  • Asymmetric Hydrogenation:

    • In a high-pressure autoclave, place the freshly prepared (R,R)-TA-NaBr-MRNi catalyst.

    • Add a solution of methyl 3-oxotetradecanoate in a suitable solvent (e.g., THF, methanol).

    • Pressurize the autoclave with hydrogen gas (e.g., 90-100 bar).

    • Stir the reaction mixture at a specific temperature (e.g., 100 °C) for a designated time until the reaction is complete (monitored by GC or TLC).

  • Work-up and Purification:

    • Cool the autoclave, release the hydrogen pressure, and filter the catalyst.

    • Concentrate the filtrate to obtain crude (R)-methyl 3-hydroxytetradecanoate.

  • Hydrolysis and Enantiomeric Enrichment:

    • Hydrolyze the crude ester using a base (e.g., NaOH in methanol/water).

    • Acidify the reaction mixture and extract the crude this compound.

    • To enrich the enantiomeric excess, form the dicyclohexylammonium salt of the acid and recrystallize it multiple times from a suitable solvent (e.g., acetonitrile).

    • Treat the purified salt with an acid to regenerate the optically pure this compound.

Workflow Diagram

G cluster_1 Asymmetric Hydrogenation Methyl 3-oxotetradecanoate Methyl 3-oxotetradecanoate Modified Raney Ni, H2 Modified Raney Ni, H2 Methyl 3-oxotetradecanoate->Modified Raney Ni, H2 Reacts with Hydrogenation Hydrogenation Modified Raney Ni, H2->Hydrogenation (R)-Methyl 3-hydroxytetradecanoate (R)-Methyl 3-hydroxytetradecanoate Hydrogenation->(R)-Methyl 3-hydroxytetradecanoate Hydrolysis Hydrolysis (R)-Methyl 3-hydroxytetradecanoate->Hydrolysis This compound This compound Hydrolysis->this compound Recrystallization of Salt Recrystallization of Salt This compound->Recrystallization of Salt Enrichment Optically Pure (R)-Acid Optically Pure (R)-Acid Recrystallization of Salt->Optically Pure (R)-Acid

Caption: Workflow for the asymmetric hydrogenation of methyl 3-oxotetradecanoate.

Chiral Pool Synthesis from Levoglucosenone

A green and efficient approach to (R)-3-hydroxy fatty acids involves a multi-step synthesis starting from the chiral bio-based synthon, levoglucosenone. This method leverages the inherent chirality of the starting material to produce the desired (R)-enantiomer. The synthesis of this compound via this route involves a seven-step sequence.

Quantitative Data
StepReactionReagentsYieldReference
1Michael AdditionH₂O, Et₃N~86%--INVALID-LINK--
2Baeyer-Villiger OxidationH₂O₂, Amberlyst-15>99%--INVALID-LINK--
3Tosylation & AcetylationTsCl, Ac₂O, Pyridine (B92270)~77%--INVALID-LINK--
4Bernet-Vasella ReactionZn, NH₄Cl, NaI---INVALID-LINK--
5BenzylationBnBr, NaH---INVALID-LINK--
6Cross-Metathesis1-Dodecene (B91753), Grubbs' II catalyst---INVALID-LINK--
7Hydrogenation & DeprotectionH₂, Pd/C, AcOH>95%--INVALID-LINK--
Overall Yield 24-36% --INVALID-LINK--
Experimental Protocol

Step 1: Oxa-Michael Addition To a solution of levoglucosenone (1.0 eq) in ethanol (B145695), add triethylamine (B128534) (2.0 eq). Stir the reaction at room temperature for 72 hours. After completion, purify the product by silica gel chromatography to yield the hydrated levoglucosenone.[1]

Step 2: Baeyer-Villiger Oxidation To the product from Step 1, add hydrogen peroxide and Amberlyst-15 resin. Stir the mixture until the starting material is consumed. Filter off the resin and remove the solvent under vacuum to obtain the lactone product, which is used in the next step without further purification.[1]

Step 3: One-pot Tosylation and Acetylation Dissolve the lactone from Step 2 in pyridine and cool to 0 °C. Add tosyl chloride (1.1 eq) and stir. After the tosylation is complete, add acetic anhydride (B1165640) (1.2 eq) to the same pot and stir until acetylation is complete. Work up by extraction to yield the protected intermediate.[1]

Step 4: Bernet-Vasella Reaction To a solution of the protected intermediate in a suitable solvent, add zinc powder, ammonium (B1175870) chloride, and sodium iodide. Reflux the mixture to effect the ring-opening and elimination, yielding the unsaturated ester.

Step 5: Benzylation Protect the free hydroxyl group of the unsaturated ester as a benzyl (B1604629) ether using benzyl bromide and a base like sodium hydride in an anhydrous solvent like THF.

Step 6: Cross-Metathesis To a solution of the benzylated unsaturated ester in an appropriate solvent (e.g., dichloromethane), add 1-dodecene (to achieve the C14 chain length) and a Grubbs' second-generation catalyst. Stir the reaction under an inert atmosphere until completion. Purify the product by column chromatography.

Step 7: Hydrogenation and Deprotection Dissolve the product from Step 6 in ethanol containing a catalytic amount of acetic acid. Add palladium on carbon (10 wt%) and subject the mixture to hydrogenation (e.g., under a hydrogen balloon or in a Parr shaker). The hydrogenation reduces the double bond and cleaves the benzyl ether. Filter the catalyst and concentrate the filtrate to obtain this compound.[1]

Workflow Diagram

G cluster_2 Synthesis from Levoglucosenone Levoglucosenone Levoglucosenone Michael Addition Michael Addition Levoglucosenone->Michael Addition Baeyer-Villiger Baeyer-Villiger Michael Addition->Baeyer-Villiger Protection Protection Baeyer-Villiger->Protection Bernet-Vasella Bernet-Vasella Protection->Bernet-Vasella Benzylation Benzylation Bernet-Vasella->Benzylation Cross-Metathesis Cross-Metathesis Benzylation->Cross-Metathesis Hydrogenation Hydrogenation Cross-Metathesis->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Multi-step synthesis of this compound from levoglucosenone.

References

The Multifaceted Role of (R)-3-Hydroxytetradecanoic Acid in Microbial Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxytetradecanoic acid, a saturated 3-hydroxy fatty acid, plays a pivotal and diverse role in the microbial world. Beyond its fundamental function as a structural component of lipid A in Gram-negative bacteria, it acts as a crucial signaling molecule in both intra- and inter-kingdom communication. This technical guide provides a comprehensive overview of the known functions of this compound in microbial signaling, with a focus on its roles in quorum sensing, the elicitation of plant immune responses, and the modulation of virulence. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting these pathways.

Role in Lipid A Biosynthesis and Structural Integrity

This compound is an essential building block of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The biosynthesis of lipid A, known as the Raetz pathway, is a critical process for bacterial viability, making it an attractive target for novel antimicrobial agents.

The Raetz Pathway of Lipid A Biosynthesis

The synthesis of Kdo2-lipid A in Escherichia coli involves a series of nine enzymatic steps. The pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) by LpxA, which transfers an (R)-3-hydroxymyristoyl group from an acyl carrier protein (ACP). This initial step is thermodynamically unfavorable and reversible. The first committed and irreversible step is the deacetylation of the product by LpxC. Subsequent enzymatic reactions lead to the formation of the complete Kdo2-lipid A molecule.

Raetz_Pathway cluster_0 cluster_1 UDP_GlcNAc UDP-GlcNAc LpxA_product UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcNAc UDP_GlcNAc->LpxA_product LpxA R_3_OH_C14_ACP (R)-3-hydroxytetradecanoyl-ACP R_3_OH_C14_ACP->LpxA_product LpxC_product UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcN LpxA_product->LpxC_product LpxC LpxD_product UDP-2,3-diacyl-GlcN LpxC_product->LpxD_product LpxD Lipid_X Lipid X LpxD_product->Lipid_X LpxH Disaccharide Disaccharide-1-P LpxD_product->Disaccharide Lipid_X->Disaccharide LpxB Lipid_IVA Lipid IVA Disaccharide->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM Candida_Morphogenesis R3HTA (R)-3-hydroxytetradecanoic acid Ras1 Ras1 R3HTA->Ras1 Modulates Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP PKA PKA cAMP->PKA Efg1 Efg1 PKA->Efg1 Tec1 Tec1 Efg1->Tec1 Hyphal_Genes Hyphal-Specific Genes Efg1->Hyphal_Genes BCR1 Bcr1 Tec1->BCR1 BCR1->Hyphal_Genes Morphogenesis Hyphal Morphogenesis & Biofilm Formation Hyphal_Genes->Morphogenesis Plant_Immunity R3HFA (R)-3-hydroxy fatty acids LORE LORE Receptor R3HFA->LORE Binds PBLs PBL34, PBL35, PBL36 LORE->PBLs Phosphorylates MAPKKK MAPKKK PBLs->MAPKKK Activates ROS ROS Burst PBLs->ROS MAPKK MKK4/MKK5 MAPKKK->MAPKK MAPK MPK3/MPK6 MAPKK->MAPK TFs WRKY22/WRKY29 MAPK->TFs Defense_Genes Defense Gene Expression TFs->Defense_Genes Immunity Plant Innate Immunity Defense_Genes->Immunity ROS->Immunity

The In Vivo Metabolic Fate of (R)-3-Hydroxytetradecanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-hydroxytetradecanoic acid, a 14-carbon saturated fatty acid hydroxylated at the beta position, is of significant interest due to its dual role as a potential metabolic intermediate and a key component of bacterial endotoxins. This technical guide provides a comprehensive overview of the current understanding of its metabolic fate in vivo. While specific quantitative absorption, distribution, metabolism, and excretion (ADME) data for this compound remains limited in publicly available literature, this paper outlines its presumed metabolic pathway via beta-oxidation and delves into its well-documented role in initiating an innate immune response through the Toll-like receptor 4 (TLR4) signaling cascade. This document summarizes the available information, details relevant experimental methodologies, and provides visual representations of the key pathways to support further research and development in this area.

Introduction

This compound, also known as (R)-3-hydroxymyristic acid, is a chiral molecule that plays a significant role in both bacterial physiology and mammalian immunology. It is a fundamental constituent of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. In mammals, the presence of this compound, as part of LPS, is a potent trigger of the innate immune system. From a metabolic standpoint, as a 3-hydroxy fatty acid, it is a potential intermediate in the beta-oxidation of fatty acids. Understanding its metabolic processing and immunological activity is crucial for researchers in fields ranging from infectious diseases and immunology to metabolic disorders.

Presumed Metabolic Pathway: Beta-Oxidation

While specific in vivo studies detailing the complete metabolic pathway of exogenously administered this compound are not extensively documented, its chemical structure strongly suggests that it would be metabolized through the mitochondrial and/or peroxisomal beta-oxidation pathway. This catabolic process sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

The initial steps for a 3-hydroxy fatty acid would differ slightly from a standard saturated fatty acid, as it would enter the cycle at a later stage.

The proposed beta-oxidation pathway for this compound is as follows:

  • Activation: In the cytoplasm, this compound is activated to (R)-3-hydroxytetradecanoyl-CoA by an acyl-CoA synthetase.

  • Mitochondrial Transport: The activated acyl-CoA is transported into the mitochondrial matrix.

  • Dehydrogenation: (R)-3-hydroxytetradecanoyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to 3-ketotetradecanoyl-CoA.

  • Thiolysis: 3-ketotetradecanoyl-CoA is cleaved by a thiolase, yielding acetyl-CoA and dodecanoyl-CoA (a 12-carbon fatty acyl-CoA).

  • Further Oxidation: Dodecanoyl-CoA continues through the standard beta-oxidation spiral, undergoing repeated cycles of oxidation, hydration, oxidation, and thiolysis until it is completely converted to acetyl-CoA molecules.

It is also plausible that very long-chain fatty acids are initially shortened in peroxisomes before further oxidation in mitochondria.

Immunological Signaling Pathway: TLR4 Activation

This compound is a critical component of lipid A, which is the primary pathogen-associated molecular pattern (PAMP) recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells. The binding of LPS to the TLR4-MD2 complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune response.

TLR4_Signaling_Pathway TLR4 Signaling Pathway cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF MyD88-Independent (TRIF-Dependent) Pathway LPS LPS (this compound component) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4-MD2 Complex CD14->TLR4_MD2 presents to TIRAP TIRAP TLR4_MD2->TIRAP TRAM TRAM TLR4_MD2->TRAM MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription AP1 AP-1 MAPKs->AP1 activates AP1->Cytokines induces transcription TRIF TRIF TBK1 TBK1 TRIF->TBK1 TRAM->TRIF IRF3 IRF3 TBK1->IRF3 activates IFN Type I Interferons (IFN-β) IRF3->IFN induces transcription

Caption: TLR4 Signaling Pathway initiated by LPS.

Quantitative Data

As of the date of this publication, there is a notable absence of specific in vivo quantitative ADME data for this compound in mammalian systems. The majority of the research has focused on its role as a component of LPS and its immunological effects. The tables below are intended to be illustrative of the types of data required for a complete metabolic profile and will be populated as such data becomes available.

Table 1: Pharmacokinetic Parameters of this compound (Illustrative)

ParameterValueSpeciesRoute of AdministrationReference
Absorption
Bioavailability (%)Data Not Available
Tmax (h)Data Not Available
Cmax (µg/mL)Data Not Available
Distribution
Volume of Distribution (L/kg)Data Not Available
Protein Binding (%)Data Not Available
Metabolism
Half-life (h)Data Not Available
Clearance (mL/min/kg)Data Not Available
Major MetabolitesPresumed beta-oxidation products
Excretion
% Excreted in UrineData Not Available
% Excreted in FecesData Not Available

Table 2: Tissue Distribution of Radiolabeled this compound at 24h Post-Administration (Illustrative)

TissueConcentration (% of administered dose/g tissue)
BloodData Not Available
LiverData Not Available
KidneyData Not Available
SpleenData Not Available
Adipose TissueData Not Available
MuscleData Not Available
BrainData Not Available

Experimental Protocols

The following are generalized protocols that can be adapted for studying the in vivo metabolic fate of this compound. The use of a radiolabeled or stable isotope-labeled form of the compound is essential for accurate tracing and quantification.

In Vivo Metabolism Study in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion of [14C]-(R)-3-hydroxytetradecanoic acid in rats.

Materials:

  • [14C]-(R)-3-hydroxytetradecanoic acid

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Metabolic cages for separate collection of urine and feces

  • Scintillation counter

  • HPLC with a radiodetector

  • LC-MS/MS for metabolite identification

Procedure:

  • Dosing: A cohort of rats is administered a single intravenous (IV) dose of [14C]-(R)-3-hydroxytetradecanoic acid in a suitable vehicle. Another cohort receives a single oral gavage dose.

  • Sample Collection:

    • Blood: Serial blood samples are collected from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation.

    • Urine and Feces: Animals are housed in metabolic cages, and urine and feces are collected at intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Tissues: At the end of the study (e.g., 24 or 48 hours), animals are euthanized, and various tissues (liver, kidney, spleen, adipose tissue, muscle, brain, etc.) are collected.

  • Sample Analysis:

    • Quantification of Radioactivity: The total radioactivity in plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting.

    • Metabolite Profiling: Plasma, urine, and tissue extracts are analyzed by radio-HPLC to separate the parent compound from its metabolites.

    • Metabolite Identification: Fractions corresponding to metabolites are collected and analyzed by LC-MS/MS to determine their chemical structures.

Experimental_Workflow In Vivo Fatty Acid Metabolism Experimental Workflow Dosing Dosing with Labeled This compound (IV or Oral) Animal_Model Rodent Model (e.g., Rat, Mouse) Dosing->Animal_Model Sample_Collection Serial Sample Collection Animal_Model->Sample_Collection Blood Blood Sample_Collection->Blood Urine_Feces Urine & Feces (Metabolic Cages) Sample_Collection->Urine_Feces Tissues Tissues (at Necropsy) Sample_Collection->Tissues Sample_Processing Sample Processing (Homogenization, Extraction) Blood->Sample_Processing Urine_Feces->Sample_Processing Tissues->Sample_Processing Analysis Analysis Sample_Processing->Analysis LSC Liquid Scintillation Counting (Total Radioactivity) Analysis->LSC Radio_HPLC Radio-HPLC (Metabolite Profiling) Analysis->Radio_HPLC LC_MS LC-MS/MS (Metabolite Identification) Analysis->LC_MS Data_Analysis Data Analysis and Pharmacokinetic Modeling LSC->Data_Analysis Radio_HPLC->Data_Analysis LC_MS->Data_Analysis Results ADME Profile Data_Analysis->Results

Caption: A generalized experimental workflow for studying the in vivo metabolism of a labeled fatty acid.

Conclusion and Future Directions

The metabolic fate of this compound in vivo is presumed to follow the beta-oxidation pathway, leading to its degradation and energy production. However, its more prominent and well-characterized role in mammals is as a key molecular component of LPS that triggers a potent innate immune response via the TLR4 signaling pathway. A significant gap exists in the literature regarding the quantitative ADME properties of this molecule when administered exogenously.

Future research should focus on conducting rigorous in vivo studies using labeled this compound to elucidate its pharmacokinetic profile and tissue distribution. Such studies will be invaluable for understanding its potential therapeutic or toxicological effects independent of its presentation as part of the LPS complex. A deeper understanding of its metabolic handling will provide crucial insights for researchers and professionals in drug development, immunology, and metabolic diseases.

The Pivotal Role of (R)-3-Hydroxytetradecanoic Acid in Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a saturated fatty acid that serves as a fundamental building block and a critical physiological effector in Gram-negative bacteria. Its presence is intrinsically linked to the structural integrity of the outer membrane and the potent immunological activity of endotoxin. This technical guide provides an in-depth exploration of the multifaceted roles of this crucial molecule, offering insights into its biosynthesis, its function as the hydrophobic anchor of lipopolysaccharide (LPS), its contribution to the formidable barrier of the outer membrane, and its intricate interactions with the host immune system.

Biosynthesis of this compound: The Genesis of a Core Component

The synthesis of this compound is an early and essential step in the conserved biosynthetic pathway of Lipid A, the hydrophobic anchor of LPS. This process is a key branch of the fatty acid synthesis pathway in Gram-negative bacteria. The initial and committed step is catalyzed by the enzyme LpxA, a UDP-N-acetylglucosamine acyltransferase. LpxA transfers a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). In many Gram-negative bacteria, including Escherichia coli, the preferred acyl chain for this initial transfer is (R)-3-hydroxytetradecanoate.

Following this, the enzyme LpxD, a UDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine N-acyltransferase, catalyzes the transfer of a second (R)-3-hydroxytetradecanoyl chain from its ACP donor to the amino group of the glucosamine. These initial acylation steps are critical for the subsequent enzymatic reactions that lead to the formation of the complete Lipid A molecule.

LipidA_Biosynthesis_Initiation cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA R3HT_ACP (R)-3-Hydroxytetradecanoyl-ACP R3HT_ACP->LpxA LpxD LpxD R3HT_ACP->LpxD UDP_3O UDP-3-O- [(R)-3-hydroxytetradecanoyl]- N-acetylglucosamine LpxA->UDP_3O Acylation at 3-position Lipid_X UDP-2,3-diacyl- N-acetylglucosamine (Lipid X) LpxD->Lipid_X Acylation at 2-position UDP_3O->LpxD

Caption: Simplified TLR4 signaling pathway initiated by Lipid A.

Quantitative Data on this compound in Gram-Negative Bacteria

The abundance of this compound can vary between different species of Gram-negative bacteria, reflecting the diversity in their Lipid A structures. This variation can have significant implications for the bacterium's interaction with its environment and host. The following table summarizes the relative abundance of this compound in the Lipid A of several Gram-negative bacteria.

Bacterial SpeciesRelative Abundance of this compound in Lipid AReference
Escherichia coliHigh (primary acyl chain)[1]
Salmonella entericaHigh (primary acyl chain)[2][3]
Pseudomonas aeruginosaPresent, but with other 3-hydroxy fatty acids[2]
Neisseria meningitidisPresent, alongside 3-hydroxylauric acid[4]
Helicobacter pyloriLower abundance, with longer chain 3-hydroxy fatty acids[3]
Bacteroides fragilisPresent in a penta-acylated Lipid A structure[1]

Experimental Protocols

Isolation and Purification of Lipid A

This protocol describes a common method for the isolation of Lipid A from Gram-negative bacteria.

Materials:

Procedure:

  • LPS Extraction: Perform a hot phenol-water extraction or a similar method to extract crude LPS from the bacterial cell pellet.

  • Mild Acid Hydrolysis: Resuspend the dried LPS in the mild acid solution. Heat the suspension at 100°C for 1-2 hours to cleave the ketosidic linkage between the core oligosaccharide and Lipid A.

  • Cooling and Centrifugation: Cool the hydrolysate to room temperature and centrifuge to pellet the insoluble Lipid A.

  • Washing: Wash the Lipid A pellet sequentially with pyrogen-free water and 80% ethanol (B145695) to remove residual sugars and other contaminants.

  • Solubilization: Solubilize the washed Lipid A pellet in a mixture of chloroform and methanol (e.g., 2:1 v/v).

  • Purification: Further purify the Lipid A using a suitable chromatographic method, such as silica (B1680970) gel chromatography, if necessary.

  • Drying: Dry the purified Lipid A under a stream of nitrogen or using a rotary evaporator. Store at -20°C.

dot

LipidA_Isolation_Workflow Start Bacterial Cell Pellet LPS_Extraction LPS Extraction (e.g., Hot Phenol-Water) Start->LPS_Extraction Mild_Acid_Hydrolysis Mild Acid Hydrolysis (1% Acetic Acid, 100°C) LPS_Extraction->Mild_Acid_Hydrolysis Centrifugation1 Centrifugation Mild_Acid_Hydrolysis->Centrifugation1 Washing Washing Steps (Water, Ethanol) Centrifugation1->Washing Solubilization Solubilization in Chloroform:Methanol Washing->Solubilization Purification Chromatographic Purification (Optional) Solubilization->Purification Drying Drying Purification->Drying End Purified Lipid A Drying->End

Caption: Experimental workflow for the isolation and purification of Lipid A.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of this compound from Lipid A or whole cells.

Materials:

  • Purified Lipid A or dried bacterial cells

  • Methanolic HCl (e.g., 3 M)

  • Hexane (B92381)

  • Internal standard (e.g., deuterated 3-hydroxytetradecanoic acid)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Methanolysis: Add a known amount of internal standard to the sample. Add methanolic HCl and heat at 85°C for 16 hours to release the fatty acids as methyl esters.

  • Extraction: After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane.

  • Drying: Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Derivatization: Add the derivatizing agent (e.g., BSTFA) and heat at 60°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature program that allows for the separation of the different FAMEs.

  • Quantification: Identify the peak corresponding to the TMS-derivatized methyl ester of this compound based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard.

Gene Deletion of lpxA or lpxD in Escherichia coli using Lambda Red Recombineering

This protocol provides a method for creating markerless deletions of the lpxA or lpxD genes in E. coli. Note that lpxA and lpxD are essential genes, so their deletion will require a rescue plasmid or specific growth conditions.

Materials:

  • E. coli strain carrying the lambda Red recombinase system (e.g., from plasmid pKD46)

  • Plasmids for generating the deletion cassette (e.g., pKD3 or pKD4 for chloramphenicol (B1208) or kanamycin (B1662678) resistance, respectively)

  • Primers with homology to the regions flanking the target gene (lpxA or lpxD) and to the resistance cassette plasmid

  • Competent E. coli cells

  • Arabinose (for induction of lambda Red recombinase)

  • Appropriate antibiotics for selection

  • Plasmid pCP20 for removal of the resistance marker (optional)

Procedure:

  • Prepare Deletion Cassette: Use PCR to amplify a resistance cassette (e.g., chloramphenicol resistance) from a template plasmid (e.g., pKD3). The primers should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the target gene (lpxA or lpxD).

  • Prepare Competent Cells: Grow the E. coli strain carrying the lambda Red recombinase plasmid at 30°C to an OD600 of ~0.6. Induce the expression of the recombinase by adding arabinose and continue to grow for a short period. Prepare electrocompetent cells.

  • Electroporation: Electroporate the purified PCR product (the deletion cassette) into the competent cells.

  • Selection: Plate the transformed cells on agar (B569324) plates containing the appropriate antibiotic to select for cells that have incorporated the resistance cassette into their chromosome, replacing the target gene.

  • Verification: Verify the correct gene replacement by PCR using primers that anneal outside the region of recombination.

  • (Optional) Removal of Resistance Marker: Transform the mutant strain with the pCP20 plasmid, which expresses the FLP recombinase. This will excise the resistance marker, which is flanked by FRT (FLP recognition target) sites.

dot

Gene_Deletion_Workflow Start E. coli with λ-Red Plasmid Prepare_Cells Prepare Electrocompetent Cells and Induce λ-Red Recombinase Start->Prepare_Cells PCR PCR Amplification of Resistance Cassette with Homology Arms Electroporation Electroporation of Deletion Cassette PCR->Electroporation Prepare_Cells->Electroporation Selection Selection on Antibiotic Plates Electroporation->Selection Verification PCR Verification of Gene Deletion Selection->Verification Remove_Marker Removal of Resistance Marker with FLP Recombinase (Optional) Verification->Remove_Marker End Markerless Gene Deletion Mutant Remove_Marker->End

Caption: Workflow for gene deletion using Lambda Red recombineering.

Conclusion and Future Directions

This compound is an indispensable molecule in Gram-negative bacteria, playing a central role in the structural integrity of the outer membrane and the orchestration of the host immune response. Its biosynthesis and incorporation into Lipid A are highly conserved processes, making the enzymes involved, such as LpxA and LpxD, attractive targets for the development of novel antimicrobial agents. A deeper understanding of the structural variations in Lipid A, particularly in the composition and arrangement of its acyl chains, will be crucial for designing therapeutics that can overcome the formidable defenses of these resilient pathogens. Further research into the signaling roles of free this compound and its derivatives may also unveil new avenues for modulating bacterial virulence and host-pathogen interactions.

References

(R)-3-Hydroxytetradecanoic Acid: A Comprehensive Technical Guide to its Role as a Biomarker for Environmental Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid is a key saturated 3-hydroxy fatty acid (3-OH FA) that serves as a crucial chemical biomarker for the presence of Gram-negative bacteria in various environmental matrices. This technical guide provides an in-depth overview of its significance, detailed analytical methodologies for its detection and quantification, and a summary of its prevalence in different bacterial species and environmental samples. This compound is an integral component of the lipid A moiety of lipopolysaccharide (LPS), an endotoxin (B1171834) found in the outer membrane of most Gram-negative bacteria.[1][2] Its detection and quantification can, therefore, provide a reliable measure of Gram-negative bacterial biomass and endotoxin levels.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound and other 3-hydroxy fatty acids can vary significantly depending on the bacterial species and the environmental matrix. The following tables summarize quantitative data from various studies.

Table 1: Concentration of 3-Hydroxy Fatty Acids in Various Bacterial Species

Bacterial Species3-OH FA Chain Lengths DetectedConcentration of 3-Hydroxytetradecanoic AcidOther Notable 3-OH FAs and their ConcentrationsReference
Pseudomonas aeruginosaC10, C12Not typically the dominant 3-OH FA3-hydroxydecanoic acid (3-OH-C10:0), 3-hydroxydodecanoic acid (3-OH-C12:0) are major components.[1]
Escherichia coliC14Present as a major component of Lipid A.Data on specific concentrations in whole cells varies.[3]
Salmonella entericaC14Present as a major component of Lipid A.Data on specific concentrations in whole cells varies.[4]
Lactobacillus plantarum MiLAB 14C10, C12 (cis-5), C12, C14Detected in supernatant3-(R)-hydroxydecanoic acid, 3-hydroxy-5-cis-dodecenoic acid, 3-(R)-hydroxydodecanoic acid.[5]

Table 2: Concentration of 3-Hydroxy Fatty Acids in Environmental Samples

Environmental MatrixSample Type3-OH FA Chain Lengths DetectedConcentration of 3-Hydroxytetradecanoic Acid (3-OH-C14:0)Total 3-OH FAs ConcentrationReference
Commercial Aircraft CabinsCarpet DustC10:0, C12:0, C14:0, C16:0, C18:0Significantly higher than in seat dust.Mean levels significantly higher in carpet dust.[6][7][8]
Commercial Aircraft CabinsSeat DustC10:0, C12:0, C14:0, C16:0, C18:0Lower than in carpet dust.Mean levels lower than in carpet dust.[6][7][8]
Office BuildingCarpet DustNot specifiedCarbon chain length-dependent differences observed.Mean endotoxin level: 59 ± 9.3 EU/mg dust.[9]
Office BuildingChair DustNot specifiedCarbon chain length-dependent differences observed.Mean endotoxin level: 38 ± 7.7 EU/mg dust.[9]
Soil (Global Study)TopsoilC10-C18 (normal, iso, and anteiso branched)Relative abundances varied with mean annual air temperature and pH.Not reported as a total concentration.[10]
Sediments (Marine)Surface SedimentsC12-C32DetectedTotal fatty acids ranged from 13.32-35.72 µg/g dry weight.[11]

Experimental Protocols

Accurate quantification of this compound requires a multi-step analytical approach involving extraction of lipopolysaccharides, hydrolysis to release the fatty acids, derivatization, and finally, analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Lipopolysaccharide (LPS) Extraction from Bacterial Cells (Hot Phenol-Water Method)

This is a widely used method for extracting LPS from Gram-negative bacteria.[7]

Materials:

  • Bacterial cell pellet

  • Phosphate-buffered saline (PBS), pH 7.2

  • DNase I solution (10 mg/mL)

  • RNase A solution (10 mg/mL)

  • Proteinase K solution (10 mg/mL)

  • 1x SDS buffer (4% SDS, 4% β-mercaptoethanol, 20% glycerol (B35011) in 0.1 M Tris-HCl, pH 6.8)

  • Tris-saturated phenol (B47542), ice-cold

  • Diethyl ether, room temperature

  • Water bath

  • Centrifuge

Procedure:

  • Cell Lysis: Resuspend the bacterial pellet in 1x SDS buffer.

  • Heat Treatment: Boil the suspension in a water bath for 15 minutes to lyse the cells.[6]

  • Enzymatic Digestion: Cool the lysate and add DNase I and RNase A solutions. Incubate at 37°C for 30 minutes. Then, add Proteinase K solution and incubate at 59°C for 3 hours to degrade nucleic acids and proteins.[6]

  • Phenol Extraction: Add an equal volume of ice-cold Tris-saturated phenol, vortex vigorously, and incubate at 65°C for 15 minutes with occasional vortexing.[6]

  • Phase Separation: Cool the mixture to room temperature and add diethyl ether. Vortex and centrifuge to separate the phases.[6]

  • LPS Recovery: Carefully collect the lower aqueous phase containing the LPS. Repeat the phenol extraction on the remaining interface and phenol phase to maximize recovery.

  • Precipitation: Precipitate the LPS from the pooled aqueous phases by adding sodium acetate (B1210297) and cold ethanol. Store overnight at -20°C.

  • Purification: Centrifuge to pellet the LPS, wash with ethanol, and resuspend in sterile, pyrogen-free water.

Acid Hydrolysis for Release of 3-Hydroxy Fatty Acids

This step cleaves the ester and amide linkages, releasing the 3-hydroxy fatty acids from the lipid A moiety.

Materials:

  • Purified LPS sample

  • Hydrochloric acid (HCl), 4 M

  • Heating block or oven

  • Nitrogen gas stream

  • Ethyl acetate

Procedure:

  • Hydrolysis: Add 4 M HCl to the dried LPS sample.

  • Heating: Heat the sample at 100°C for 4 hours in a sealed tube.

  • Drying: Cool the sample and evaporate the HCl under a gentle stream of nitrogen.

  • Extraction: Extract the released fatty acids from the dried residue using ethyl acetate. Repeat the extraction twice.

  • Combine and Dry: Pool the ethyl acetate extracts and dry them down under a nitrogen stream.

Derivatization for GC-MS Analysis

Derivatization is necessary to increase the volatility of the hydroxy fatty acids for gas chromatography. Silylation is a common method.

Materials:

  • Dried fatty acid extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block

Procedure:

  • Reagent Addition: Add BSTFA with 1% TMCS and pyridine to the dried fatty acid extract.

  • Heating: Heat the mixture at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl and carboxyl groups.[8]

  • Drying: Cool the sample and evaporate the derivatization reagents under a nitrogen stream.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent like hexane (B92381) or iso-octane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5890 series II system).[8]

  • Capillary column (e.g., HP-5MS).[8]

GC Conditions (Example): [8]

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at 3.8°C/min.

    • Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.

  • Carrier Gas: Helium

MS Conditions:

  • Ionization Mode: Electron Impact (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

  • Target Ions: Monitor for characteristic fragment ions of the TMS-derivatized 3-hydroxy fatty acids. For the TMS derivative of 3-hydroxytetradecanoic acid methyl ester, a characteristic ion is m/z 233.[8]

Mandatory Visualization

The following diagram illustrates the general workflow for the analysis of this compound as a bacterial biomarker.

analytical_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing Sample Environmental Sample (e.g., Soil, Dust, Water) or Bacterial Culture Extraction LPS Extraction (e.g., Hot Phenol-Water) Sample->Extraction Hydrolysis Acid Hydrolysis (Release of 3-OH FAs) Extraction->Hydrolysis Derivatization Derivatization (e.g., Silylation) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS/MS Analysis Derivatization->LCMS note1 Alternative Method Derivatization->note1 Identification Compound Identification (Mass Spectra & Retention Time) GCMS->Identification LCMS->Identification Quantification Quantification (Internal Standards) Identification->Quantification Interpretation Data Interpretation (Biomarker Concentration) Quantification->Interpretation note1->LCMS

Caption: Analytical workflow for this compound analysis.

Logical Relationships

The fundamental logical relationship underpinning the use of this compound as a biomarker is its origin as a constituent of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

logical_relationship cluster_bacteria Gram-Negative Bacteria cluster_lps Lipopolysaccharide (LPS) cluster_biomarker Biomarker GNB Gram-Negative Bacterium LPS LPS (Endotoxin) GNB->LPS a component of outer membrane LipidA Lipid A LPS->LipidA consists of Core Core Oligosaccharide LPS->Core consists of OAntigen O-Antigen LPS->OAntigen consists of R3HTA This compound LipidA->R3HTA contains

Caption: Hierarchical relationship of this compound.

Conclusion

This compound is a valuable and specific biomarker for the detection and quantification of Gram-negative bacteria and their associated endotoxins in environmental samples. The analytical methods, primarily GC-MS, are well-established and provide the necessary sensitivity and specificity for accurate measurements. The quantitative data presented in this guide highlight the widespread presence of this biomarker in various environments, underscoring its utility in environmental monitoring, public health, and industrial applications where bacterial contamination is a concern. Further research to expand the database of 3-hydroxy fatty acid profiles in a wider range of bacterial species will continue to enhance the diagnostic power of this important biomarker.

References

Methodological & Application

Application Notes and Protocols for the Analysis of (R)-3-Hydroxytetradecanoic Acid in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-hydroxytetradecanoic acid is a key component of the lipid A portion of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria. The presence and concentration of this specific 3-hydroxy fatty acid (3-OH FA) in soil can serve as a valuable biomarker for the abundance and community structure of Gram-negative bacteria. This document provides detailed analytical methods for the extraction, purification, chiral derivatization, and quantification of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers in microbiology, environmental science, and drug development who are interested in studying microbial populations in soil environments.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of 3-hydroxy fatty acids in environmental samples. It is important to note that specific performance characteristics such as recovery, limit of detection (LOD), and limit of quantification (LOQ) are matrix-dependent and should be determined for specific soil types. The data presented here are compiled from studies on 3-hydroxy fatty acids in various environmental and biological matrices and serve as a general guideline.

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)LODLOQTypical Concentration Range
3-Hydroxytetradecanoic acidSoil/SedimentModified Bligh-DyerGC-MS85-1050.1-1.0 ng/g0.3-3.0 ng/g1-100 ng/g
Total 3-Hydroxy Fatty Acids (C10-C18)DustPressurized Liquid ExtractionGC-MS/MSNot ReportedNot ReportedNot Reported10-500 pmol/mg
3-Hydroxy Fatty Acids (C6-C18)PlasmaLiquid-Liquid ExtractionGC-MS>95%~0.1 µmol/L~0.3 µmol/L0.1-10 µmol/L

Experimental Protocols

This section details the step-by-step methodology for the analysis of this compound in soil. The overall workflow involves lipid extraction, saponification and methylation, chiral derivatization, and finally, GC-MS analysis.

Lipid Extraction from Soil

This protocol is adapted from the widely used Bligh-Dyer method for lipid extraction from soil samples.

Materials:

  • Freeze-dried soil sample

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Centrifuge tubes, glass, solvent-rinsed

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh 8-10 g of freeze-dried soil into a glass centrifuge tube.

  • Add 10 mL of phosphate buffer, 25 mL of methanol, and 12.5 mL of chloroform to the tube.

  • Vortex the mixture vigorously for 1 minute and then sonicate for 10 minutes.

  • Centrifuge the sample at 2,500 rpm for 15 minutes to separate the phases.

  • Carefully collect the supernatant (the single-phase extract) into a clean glass tube.

  • To the soil pellet, add another 10 mL of phosphate buffer, 25 mL of methanol, and 12.5 mL of chloroform, and repeat the extraction process.

  • Combine the supernatants from both extractions.

  • Add 25 mL of chloroform and 25 mL of phosphate buffer to the combined extract to induce phase separation.

  • Vortex the mixture and centrifuge at 2,500 rpm for 10 minutes.

  • Collect the lower chloroform phase (containing the lipids) using a glass Pasteur pipette and transfer it to a round-bottom flask.

  • Evaporate the solvent to dryness using a rotary evaporator or a nitrogen evaporator at 35-40°C. The resulting lipid extract is now ready for further processing.

Saponification and Methylation

This step cleaves the fatty acids from the lipid backbone and converts them to fatty acid methyl esters (FAMEs) for GC analysis.

Materials:

  • Dried lipid extract from Step 1

  • Methanolic NaOH (1.2 M in 50% aqueous methanol)

  • BF₃-methanol solution (14% w/v)

  • Hexane (B92381), HPLC grade

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with Teflon-lined caps

Procedure:

  • Resuspend the dried lipid extract in 2 mL of methanolic NaOH.

  • Heat the vial at 100°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • Add 2 mL of BF₃-methanol solution and heat at 100°C for 5 minutes.

  • Cool the vial to room temperature.

  • Add 2 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer (containing the FAMEs) to a clean glass vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a new vial and evaporate the hexane under a gentle stream of nitrogen.

Chiral Derivatization

To determine the enantiomeric composition of 3-hydroxytetradecanoic acid, the hydroxyl group is derivatized with a chiral reagent to form diastereomers that can be separated by a standard GC column. Here, we use (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride).

Materials:

Procedure:

  • Dissolve the dried FAMEs in 100 µL of anhydrous DCM in a reaction vial.

  • Add 50 µL of anhydrous pyridine and 10 µL of (R)-(-)-MTPA-Cl.

  • Seal the vial and let the reaction proceed at room temperature for 1 hour.

  • Quench the reaction by adding 1 mL of deionized water.

  • Extract the derivatized FAMEs with 2 mL of hexane. Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer.

  • Purify the diastereomeric MTPA esters using a silica gel SPE cartridge. Elute with a mixture of hexane and ethyl acetate (B1210297) (e.g., 95:5 v/v).

  • Collect the eluate and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the sample in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

GC-MS Analysis

The final step is the separation and detection of the derivatized this compound by GC-MS.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL, splitless mode

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or full scan

SIM Ions to Monitor:

  • For 3-hydroxytetradecanoic acid methyl ester (non-chiral analysis): m/z 103 (characteristic fragment of 3-OH FAMEs)

  • For MTPA-derivatized 3-hydroxytetradecanoic acid methyl ester: Monitor the molecular ion and characteristic fragment ions of the specific diastereomers. These need to be determined by analyzing the mass spectrum of the derivatized standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis soil_sample Soil Sample lipid_extraction Lipid Extraction (Modified Bligh-Dyer) soil_sample->lipid_extraction dried_lipids Dried Lipid Extract lipid_extraction->dried_lipids saponification_methylation Saponification & Methylation (FAMEs) dried_lipids->saponification_methylation chiral_derivatization Chiral Derivatization (MTPA-Cl) saponification_methylation->chiral_derivatization final_sample Diastereomeric Esters in Hexane chiral_derivatization->final_sample gc_ms GC-MS Analysis final_sample->gc_ms data_analysis Data Analysis & Quantification gc_ms->data_analysis

Caption: Experimental workflow for the analysis of this compound in soil.

signaling_pathway cluster_analyte Target Analyte cluster_biomarker Biomarker Significance r_3_hta This compound lps Lipopolysaccharide (LPS) r_3_hta->lps is a component of gram_negative Gram-Negative Bacteria lps->gram_negative is in the outer membrane of soil_microbiome Soil Microbiome gram_negative->soil_microbiome are part of the

Caption: Logical relationship of this compound as a biomarker.

Application Notes and Protocols for (R)-3-Hydroxytetradecanoic Acid in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid is a saturated 3-hydroxy fatty acid that plays a critical role in the structural integrity of the outer membrane of Gram-negative bacteria. It is a primary acyl chain of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), which is a potent activator of the innate immune system. In the field of lipidomics, this compound serves as a key biomarker for the detection and quantification of endotoxins, offering valuable insights into bacterial infections, contamination, and the modulation of immune responses. These application notes provide a comprehensive overview of its utility in lipidomics research, complete with detailed experimental protocols and data presentation.

Applications in Lipidomics Research

The unique presence of this compound in the Lipid A component of LPS makes it an invaluable tool for a range of applications in lipidomics:

  • Biomarker for Gram-Negative Bacteria: As a specific and conserved component of Lipid A, this compound is a reliable biomarker for the presence of Gram-negative bacteria in various biological and environmental samples. Its detection and quantification can be used to diagnose infections, monitor bacterial load, and assess the efficacy of antimicrobial therapies.

  • Endotoxin (B1171834) Quantification: The concentration of this compound is directly proportional to the endotoxin levels in a sample. This allows for a more precise and chemically specific alternative to the traditional Limulus Amebocyte Lysate (LAL) assay for endotoxin detection.

  • Innate Immunity Research: this compound, as part of Lipid A, is crucial for the interaction with the Toll-like receptor 4 (TLR4) complex on immune cells, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2][3][4][5] Studying the levels and modifications of this fatty acid can provide insights into the mechanisms of innate immune activation and the development of immunomodulatory drugs.

  • Drug Development: The development of novel antibiotics and anti-sepsis therapies can be guided by understanding the biosynthesis and function of Lipid A and its constituent fatty acids. This compound can be a target for inhibitors of bacterial fatty acid synthesis.

Quantitative Data Summary

The quantitative analysis of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS). The following table summarizes the characteristic mass-to-charge ratios (m/z) of the trimethylsilyl (B98337) (TMS) derivative of 3-hydroxy fatty acids, which are used for their identification and quantification in selected ion monitoring (SIM) mode.

3-Hydroxy Fatty AcidNative [M-CH3]+ m/z ionStable Isotope [M-CH3]+ m/z ion
3-Hydroxy hexanoic (C6)261263
3-Hydroxy octanoic (C8)289291
3-Hydroxy decanoic (C10)317319
3-Hydroxy dodecanoic (C12)345347
3-Hydroxy tetradecanoic (C14) 373 375
3-Hydroxy hexadecanoic (C16)401403

Data sourced from a study on 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry.[6]

Experimental Protocols

Protocol 1: Extraction of Lipids from Bacterial Cells

This protocol describes the extraction of total lipids from bacterial cultures using a modified Bligh-Dyer method.

Materials:

  • Bacterial cell pellet

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), HPLC grade

  • Chloroform (B151607), HPLC grade

  • Deionized water

  • Centrifuge

  • Glass centrifuge tubes

  • Vortex mixer

  • Nitrogen gas evaporator or rotary evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Harvest bacterial cells from culture by centrifugation at 4000 x g for 15 minutes.

    • Discard the supernatant and wash the cell pellet with PBS.

    • Repeat the centrifugation and washing steps twice to remove any residual media components.[7]

  • Lipid Extraction:

    • To the washed cell pellet, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio.

    • Vortex the mixture vigorously for 15 minutes to ensure thorough cell disruption and lipid solubilization.

    • Add chloroform to the mixture to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v), considering the water content of the cell pellet.

    • Vortex again for 5 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

    • Three layers will be visible: an upper aqueous layer, a proteinaceous interface, and a lower organic layer containing the lipids.

  • Lipid Recovery:

    • Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator to obtain the total lipid extract.

    • Store the dried lipid extract at -20°C until further analysis.

Protocol 2: Analysis of this compound by GC-MS

This protocol details the derivatization and subsequent analysis of this compound from a total lipid extract by gas chromatography-mass spectrometry.

Materials:

  • Dried total lipid extract

  • Internal standard (e.g., deuterated 3-hydroxytetradecanoic acid)

  • Methanolic HCl (3N)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (B92381), GC grade

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Heating block or oven

Procedure:

  • Hydrolysis and Methylation:

    • Re-dissolve the dried lipid extract in a known volume of methanolic HCl.

    • Add a known amount of the internal standard.

    • Heat the mixture at 85°C for 2 hours to hydrolyze the fatty acids from the lipid backbone and convert them to their fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • After cooling to room temperature, add hexane to the mixture and vortex for 2 minutes.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a new glass tube.

    • Repeat the hexane extraction twice and combine the hexane layers.

    • Evaporate the hexane under a stream of nitrogen.

  • Silylation (Derivatization):

    • To the dried FAMEs, add BSTFA with 1% TMCS.[8]

    • Heat the mixture at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.[6][8][9]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Column: HP-5MS capillary column (or equivalent)

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.[6]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Scan Mode: Full scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification.

      • SIM Ions for 3-hydroxytetradecanoic acid-TMS: m/z 373 (native) and m/z 375 (stable isotope).[6]

  • Data Analysis:

    • Identify the this compound-TMS peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing the peak area of the native compound to that of the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation bacterial_culture Bacterial Culture cell_harvesting Cell Harvesting & Washing bacterial_culture->cell_harvesting lipid_extraction Lipid Extraction (Bligh-Dyer) cell_harvesting->lipid_extraction hydrolysis_methylation Hydrolysis & Methylation lipid_extraction->hydrolysis_methylation Total Lipid Extract fame_extraction FAME Extraction hydrolysis_methylation->fame_extraction derivatization Silylation (BSTFA) fame_extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_acquisition Data Acquisition (SIM) gcms_analysis->data_acquisition quantification Quantification data_acquisition->quantification biological_interpretation Biological Interpretation quantification->biological_interpretation

Caption: Experimental workflow for the analysis of this compound.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nucleus LPS LPS (with (R)-3-HTA) LBP LBP LPS->LBP Binds CD14 CD14 LBP->CD14 Transfers TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits (Endosomal) TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Gene_Expression Gene Expression NFkB->Gene_Expression Translocates to Nucleus IRF3->Gene_Expression Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Leads to

Caption: Simplified TLR4 signaling pathway initiated by Lipid A.

References

Application Note: Derivatization of (R)-3-Hydroxytetradecanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-hydroxytetradecanoic acid, a long-chain hydroxy fatty acid, is an important intermediate in fatty acid biosynthesis and serves as a biomarker for certain fatty acid oxidation disorders.[1][2] Its analysis is crucial in clinical diagnostics and metabolic research. However, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and high polarity, which can lead to poor peak shape, thermal degradation, and adsorption within the GC system.[3]

To overcome these challenges, chemical derivatization is employed. This process modifies the polar functional groups—the carboxylic acid (-COOH) and hydroxyl (-OH)—into less polar, more volatile, and more thermally stable derivatives.[4][5] The most common derivatization techniques for hydroxy fatty acids are silylation and esterification, which enable robust and reproducible GC-MS analysis.[3][6] This note provides detailed protocols for the derivatization of this compound for quantitative analysis.

Principle of Derivatization

Derivatization chemically alters the analyte to improve its chromatographic properties.[7]

  • Silylation: This is a widely used method where active hydrogen atoms in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a trimethylchlorosilane (TMCS) catalyst.[3][4] This single-step reaction effectively derivatizes both functional groups, significantly increasing the analyte's volatility.[6]

  • Esterification: This method, often acid-catalyzed with reagents like boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) in methanol, converts the carboxylic acid group into a fatty acid methyl ester (FAME).[3] For hydroxy fatty acids, this is typically a two-step process where the hydroxyl group is subsequently derivatized via silylation to ensure optimal volatility and peak symmetry.

This document will focus on the single-step silylation method due to its efficiency for analyzing 3-hydroxy fatty acids.

Experimental Workflow Diagram

The overall workflow for the sample preparation and analysis of this compound is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (e.g., Plasma, Serum) Extraction 2. Extraction (Acidification & LLE with Ethyl Acetate) Sample->Extraction Add Internal Standard Drying 3. Drying (Evaporation under Nitrogen) Extraction->Drying Derivatization 4. Silylation (BSTFA + TMCS @ 80°C) Drying->Derivatization GCMS 5. GC-MS Injection and Analysis Derivatization->GCMS Data 6. Data Processing (Quantitation) GCMS->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

Detailed Protocols

Protocol 1: Silylation of this compound

This protocol is adapted for the analysis of 3-hydroxy fatty acids in biological samples such as serum or plasma.[8] It employs a robust silylation method to derivatize both the carboxyl and hydroxyl groups simultaneously.

Materials:

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., deuterated 3-hydroxy fatty acid)

  • N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) with 1% trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl acetate (B1210297), HPLC grade

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen gas, high purity

  • Conical glass reaction vials

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette 500 µL of the sample (e.g., serum or plasma) into a glass tube.

    • Add 10 µL of a 500 µM stable isotope internal standard solution.

    • For total fatty acid analysis (both free and esterified), first hydrolyze the sample by adding 500 µL of 10 M NaOH and heating for 30 minutes. For free fatty acid analysis, skip this step.[8]

  • Acidification and Extraction:

    • Acidify the sample by adding 125 µL of 6 M HCl (or 2 mL for hydrolyzed samples).[8]

    • Add 3 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean reaction vial.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying:

    • Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen gas at 37°C.[8] Ensure all solvent is removed, as moisture can interfere with the silylation reaction.[3][9]

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS to the dried residue.[8]

    • Cap the vial tightly and vortex for 10-20 seconds.

    • Heat the mixture at 80°C for 60 minutes in a heating block or oven.[8]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample for analysis.

Protocol 2: GC-MS Analysis Parameters

The following parameters are recommended for the analysis of TMS-derivatized 3-hydroxytetradecanoic acid.[8]

Instrumentation:

  • Gas Chromatograph: Agilent 5890 series II or equivalent

  • Mass Spectrometer: Mass Selective Detector

  • Column: HP-5MS capillary column (or equivalent 5% phenyl-methylpolysiloxane column)

GC Conditions:

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase at 3.8°C/min to 200°C.

    • Ramp 2: Increase at 15°C/min to 290°C.

    • Final hold: Hold at 290°C for 6 minutes.[8]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantitation Ions:

    • Unlabeled 3-hydroxy fragment: m/z 233

    • Labeled internal standard fragment: m/z 235 (adjust based on the specific internal standard used)[8]

Data Presentation

Quantitative performance of the assay is critical for reliable results. The following table summarizes the reported imprecision for a similar 3-hydroxy fatty acid assay.

Analyte ConcentrationCoefficient of Variation (CV) Range
30 µmol/L1.0% – 10.5%[8]
0.3 µmol/L3.3% – 13.3%[8]

Table 1: Assay imprecision for the quantitative measurement of 3-hydroxy fatty acids.[8]

Disclaimer: These protocols are intended as a guideline and may require optimization for specific applications, sample matrices, and instrumentation. Always handle chemical reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes and Protocols: Isolation of (R)-3-Hydroxytetradecanoic Acid from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxytetradecanoic acid is a significant chiral building block in the synthesis of various bioactive molecules and a key component of the lipid A moiety of lipopolysaccharide (LPS) in Gram-negative bacteria. This document provides a detailed experimental protocol for the isolation and purification of this compound from bacterial cultures. The methodology encompasses bacterial cultivation, extraction of LPS, hydrolysis of lipid A to liberate the target fatty acid, and subsequent purification using chromatographic techniques. Analytical methods for assessing the purity of the final product are also described.

Introduction

This compound, also known as (R)-β-hydroxymyristic acid, is a fatty acid that plays a crucial role in the structure and function of the outer membrane of Gram-negative bacteria. It is an integral part of lipid A, the hydrophobic anchor of LPS, which is a major endotoxin (B1171834) responsible for inducing strong immune responses in mammals. The unique stereochemistry and structure of this compound make it a valuable chiral precursor for the synthesis of pharmaceuticals and other specialty chemicals. This protocol details a reliable method for obtaining this compound from bacterial sources.

Biosynthesis of this compound

In Gram-negative bacteria, the synthesis of this compound is the initial and committed step in the biosynthesis of lipid A. The pathway begins with the acylation of UDP-N-acetylglucosamine.

The key enzymatic step is catalyzed by the enzyme LpxA, an acyl-[acyl-carrier-protein]--UDP-N-acetylglucosamine O-acyltransferase.[1] LpxA facilitates the transfer of a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine.[2] In Escherichia coli, LpxA is highly selective for the R-3-hydroxymyristoyl moiety (a 14-carbon chain).[3][4] This enzymatic reaction is the foundational step for the subsequent assembly of the lipid A molecule.[5]

LipidA_Biosynthesis cluster_cytoplasm Bacterial Cytoplasm UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA Enzyme UDP_GlcNAc->LpxA R_3_OH_C14_ACP (R)-3-Hydroxymyristoyl-ACP R_3_OH_C14_ACP->LpxA Product UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->Product Acylation LipidA_Pathway Further steps in Lipid A Biosynthesis Product->LipidA_Pathway Experimental_Workflow cluster_workflow Isolation Workflow Culture 1. Bacterial Culture (e.g., E. coli) Harvest Cell Harvesting (Centrifugation) Culture->Harvest LPS_Extraction 2. LPS Extraction (Hot Phenol-Water) Harvest->LPS_Extraction Hydrolysis 3. Mild Acid Hydrolysis of Lipid A LPS_Extraction->Hydrolysis FA_Extraction 4. Fatty Acid Extraction (Liquid-Liquid) Hydrolysis->FA_Extraction Purification 5. Chromatographic Purification (TLC/Column/HPLC) FA_Extraction->Purification Analysis 6. Purity Analysis (GC-MS, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

References

Application Note: Chiral Separation and Quantification of (R)-3-Hydroxytetradecanoic Acid using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the enantioselective analysis of (R)-3-hydroxytetradecanoic acid. The described protocol is crucial for researchers in metabolic studies, biomarker discovery, and pharmaceutical development where the stereochemistry of fatty acids is of biological significance. The method utilizes a chiral stationary phase for the direct separation of (R)- and (S)-3-hydroxytetradecanoic acid without the need for derivatization, offering high sensitivity and specificity.

Introduction

This compound is a naturally occurring hydroxy fatty acid that plays a role as an intermediate in fatty acid biosynthesis.[1][2] It is also a component of the lipid A moiety of lipopolysaccharides found in gram-negative bacteria, making its analysis relevant in immunology and sepsis research.[3] The stereochemistry of 3-hydroxy fatty acids is critical as different enantiomers can have distinct biological activities and metabolic fates. Therefore, a reliable method for the chiral separation and quantification of this compound is essential. This document provides a detailed protocol for the enantioselective analysis of 3-hydroxy fatty acids, including this compound, in biological matrices using a UHPLC-MS/MS system with a polysaccharide-based chiral stationary phase.[3][4]

Experimental Protocols

This protocol is adapted from a validated method for the chiral separation of 3-hydroxy fatty acids (C8-C18).[3][4]

Sample Preparation (from Plasma or Platelets)
  • Extraction :

    • To 100 µL of plasma or platelet suspension, add 400 µL of ice-cold 2-propanol.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the lipid extract.

    • For quantitative analysis, a known amount of an appropriate internal standard (e.g., a deuterated analogue) should be added before extraction.

  • Solvent Evaporation and Reconstitution :

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., a mixture of mobile phase A and B).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column : Chiralpak IA-U (1.6 µm, dimensions not specified in abstract, typically 2.1 x 100 mm or similar).[3][4]

  • Mobile Phase :

    • Mobile Phase A: Water with 0.1% formic acid (or other suitable additive compatible with MS).

    • Mobile Phase B: Acetonitrile/Isopropanol (ratio to be optimized, e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient Elution : A gradient elution program should be optimized to achieve baseline separation of the enantiomers. An example gradient is provided in the table below.

  • Flow Rate : Typically in the range of 0.2-0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature : Maintained at a constant temperature, e.g., 25°C, to ensure reproducible retention times.

  • Injection Volume : 1-5 µL.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI) in negative mode.

    • Detection Mode : Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.[3] The precursor ion for 3-hydroxytetradecanoic acid (m/z 243.2) and a specific product ion would be monitored.

Data Presentation

Table 1: Chromatographic and MS/MS Parameters (Representative)
ParameterValue
Chromatographic Column Chiralpak IA-U, 1.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (80:20) + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 25 °C
Injection Volume 2 µL
Ionization Mode ESI Negative
SRM Transition (3-OH-C14:0) m/z 243.2 -> m/z 59.0 (example)
Collision Energy To be optimized for the specific instrument
Table 2: Gradient Elution Program (Example)
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
15.01090
18.01090
18.16040
25.06040
Table 3: Quantitative Performance Data (Illustrative)
AnalyteRetention Time (min)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
(S)-3-hydroxytetradecanoic acidtbd> 0.99tbdtbd
This compoundtbd> 0.99tbdtbd
Actual retention times, LOD (Limit of Detection), and LOQ (Limit of Quantitation) are instrument and method-dependent and must be determined experimentally. The referenced study demonstrated good resolution for C8 to C18 3-hydroxy fatty acids.[3][4]

Mandatory Visualizations

Fatty Acid Biosynthesis Pathway

The following diagram illustrates the general pathway of fatty acid biosynthesis, where (R)-3-hydroxyacyl-ACP, a derivative of this compound, is a key intermediate.

FattyAcid_Biosynthesis AcetylCoA Acetyl-CoA Condensation Condensation (FabB/F) AcetylCoA->Condensation MalonylCoA Malonyl-CoA MalonylACP Malonyl-ACP MalonylCoA->MalonylACP ACC MalonylACP->Condensation Elongation Elongation Cycles (add Malonyl-ACP) MalonylACP->Elongation AcetoacetylACP Acetoacetyl-ACP Condensation->AcetoacetylACP Reduction1 Reduction (FabG) AcetoacetylACP->Reduction1 NADPH -> NADP+ HydroxyacylACP (R)-3-Hydroxyacyl-ACP Reduction1->HydroxyacylACP Dehydration Dehydration (FabA/Z) HydroxyacylACP->Dehydration - H₂O EnoylACP Trans-Δ²-Enoyl-ACP Dehydration->EnoylACP Reduction2 Reduction (FabI) EnoylACP->Reduction2 NADPH -> NADP+ AcylACP Acyl-ACP (C4) Reduction2->AcylACP AcylACP->Elongation PalmitoylACP Palmitoyl-ACP (C16) Elongation->PalmitoylACP

Caption: Fatty Acid Biosynthesis Pathway.

Experimental Workflow

The logical flow of the analytical protocol is depicted below.

HPLC_Workflow Sample Biological Sample (Plasma, Platelets) Extraction Liquid-Liquid Extraction (2-Propanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (N₂) Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UHPLC UHPLC Separation (Chiralpak IA-U) Reconstitution->UHPLC MSMS MS/MS Detection (ESI-, SRM) UHPLC->MSMS DataAnalysis Data Analysis (Quantification) MSMS->DataAnalysis

Caption: UHPLC-MS/MS Workflow.

Discussion

The presented UHPLC-MS/MS method offers a direct and highly selective approach for the enantioselective analysis of this compound. The use of a polysaccharide-based chiral stationary phase, such as Chiralpak IA-U, allows for the baseline separation of the (R) and (S) enantiomers without the need for chemical derivatization.[3][4] This simplifies sample preparation and avoids potential issues with derivatization efficiency and stability.

Coupling the chiral separation with tandem mass spectrometry in SRM mode provides excellent sensitivity and selectivity, enabling the quantification of low levels of the analyte in complex biological matrices like plasma and platelets.[3][4] The sample preparation protocol, involving a straightforward protein precipitation and liquid-liquid extraction, is efficient and demonstrates good recovery.[3]

Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is crucial for reliable results in regulated environments and clinical research. The described methodology provides a strong foundation for such validation.

Conclusion

This application note provides a detailed protocol for the chiral separation and quantification of this compound by UHPLC-MS/MS. The method is sensitive, specific, and applicable to complex biological samples, making it a valuable tool for researchers in various scientific disciplines. The provided workflows and pathway diagram offer a comprehensive overview of the experimental process and its biochemical context.

References

Application Notes & Protocols for the Synthesis of (R)-3-Hydroxytetradecanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-Hydroxytetradecanoic acid and its methyl ester are important chiral building blocks in the synthesis of various biologically active compounds. Notably, this compound is a crucial component of Lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in Gram-negative bacteria, and plays a significant role in the interaction with the host immune system. Its methyl ester, this compound methyl ester, serves as a key intermediate in the synthesis of Lipid A analogs and other complex molecules.[1][2] This compound is also utilized as a quorum-sensing signal molecule in some bacteria.[3] The stereochemistry at the C3 position is critical for its biological activity, making enantioselective synthesis a primary focus for researchers.

This document provides detailed protocols for the synthesis of this compound methyl ester, focusing on two primary enantioselective strategies: asymmetric reduction of a β-keto ester and enzymatic kinetic resolution of a racemic mixture. These methods are selected for their high efficiency and stereoselectivity, providing researchers with reliable procedures for obtaining the desired enantiomer.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound Methyl Ester

Synthesis MethodStarting MaterialKey Reagents/CatalystEnantiomeric Excess (ee)YieldKey AdvantagesKey Disadvantages
Asymmetric HydrogenationMethyl 3-oxotetradecanoate(S)-RuBINAP, H₂, HCl/Methanol (B129727)>95%~87%High enantioselectivity and yield in a single step.Requires specialized catalyst and high-pressure hydrogenation equipment.
Enzymatic Kinetic ResolutionRacemic methyl 3-hydroxytetradecanoate (B1260086)Porcine Pancreas Lipase (PPL)>99% for the corresponding acid~43% conversionEnvironmentally friendly, high enantioselectivity.Maximum theoretical yield for the desired ester is 50%; requires separation of the resulting acid and unreacted ester.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate

This protocol details the synthesis of this compound methyl ester via the asymmetric hydrogenation of methyl 3-oxotetradecanoate using a chiral ruthenium catalyst. This method is highly efficient and provides the target compound with excellent enantiomeric excess.

Materials:

  • Methyl 3-oxotetradecanoate

  • (S)-RuBINAP (Ruthenium-(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl complex)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Hydrogen chloride (HCl) in methanol

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • High-pressure autoclave/hydrogenation reactor

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of the Substrate: Methyl 3-oxotetradecanoate can be synthesized via the Claisen condensation of methyl laurate and methyl acetate.

  • Reaction Setup: In a high-pressure autoclave, dissolve methyl 3-oxotetradecanoate (1 equivalent) and (S)-RuBINAP (0.01 equivalents) in anhydrous methanol under an inert atmosphere.

  • Acidification: Add a solution of hydrogen chloride in methanol to the reaction mixture.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 atm) and stir the reaction mixture at room temperature for 15-24 hours.

  • Reaction Quenching and Workup: After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound methyl ester.

  • Characterization: Confirm the structure and determine the enantiomeric excess of the final product using NMR spectroscopy, mass spectrometry, and chiral HPLC analysis.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Methyl 3-Hydroxytetradecanoate

This protocol describes the synthesis of this compound and its subsequent esterification to yield the methyl ester, utilizing the enantioselective hydrolysis of racemic methyl 3-hydroxytetradecanoate catalyzed by Porcine Pancreas Lipase (PPL).[1]

Materials:

  • Racemic methyl 3-hydroxytetradecanoate

  • Porcine Pancreas Lipase (PPL)

  • Phosphate (B84403) buffer (pH 7.0)

  • Diethyl ether

  • Sodium hydroxide (B78521) solution (1 M)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Methanol

  • Sulfuric acid (concentrated)

Equipment:

  • pH-stat or pH meter

  • Temperature-controlled shaker or water bath

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

Part A: Enzymatic Resolution

  • Reaction Setup: Prepare a suspension of racemic methyl 3-hydroxytetradecanoate in phosphate buffer. Add Porcine Pancreas Lipase to the mixture. The optimal substrate-to-lipase weight ratio is typically around 3:1.[1]

  • Hydrolysis: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with constant stirring. Monitor the progress of the reaction by measuring the consumption of NaOH solution required to maintain a constant pH of 7.0, which indicates the formation of the carboxylic acid. The reaction is typically stopped at around 43% conversion to achieve high enantiomeric excess for the acid.[1]

  • Separation: Once the desired conversion is reached, acidify the reaction mixture to pH 2 with HCl. Extract the mixture with diethyl ether.

  • Isolation of this compound: Separate the aqueous and organic layers. The organic layer contains the unreacted (S)-methyl 3-hydroxytetradecanoate. The aqueous layer contains the sodium salt of this compound. Acidify the aqueous layer and extract with diethyl ether to isolate the this compound.

  • Drying and Concentration: Dry the ethereal extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound and (S)-methyl 3-hydroxytetradecanoate separately.

Part B: Esterification of this compound

  • Reaction Setup: Dissolve the purified this compound in methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: Cool the reaction mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting this compound methyl ester by silica gel column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_protocol1 Protocol 1: Asymmetric Hydrogenation cluster_protocol2 Protocol 2: Enzymatic Kinetic Resolution cluster_end Final Product start_chem Methyl 3-oxotetradecanoate p1_step1 Asymmetric Hydrogenation ((S)-RuBINAP, H₂) start_chem->p1_step1 Chemical Route start_bio Racemic Methyl 3-hydroxytetradecanoate p2_step1 Enzymatic Hydrolysis (Porcine Pancreas Lipase) start_bio->p2_step1 Biocatalytic Route p1_step2 Workup & Purification p1_step1->p1_step2 final_product (R)-3-Hydroxytetradecanoic Acid Methyl Ester p1_step2->final_product p2_step2 Separation of Acid and Ester p2_step1->p2_step2 p2_step3 Esterification of (R)-Acid p2_step2->p2_step3 p2_step3->final_product

Caption: Workflow for the synthesis of this compound methyl ester.

References

Application Note: Quantification of (R)-3-hydroxytetradecanoic Acid Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid is a long-chain hydroxy fatty acid that serves as a key intermediate in fatty acid biosynthesis in various organisms, including humans and bacteria.[1] It also plays a role as a structural component of lipopolysaccharide (LPS) in Gram-negative bacteria, making it a relevant biomarker for bacterial endotoxins. Accurate quantification of this compound is crucial for studying metabolic pathways, diagnosing certain fatty acid oxidation disorders, and assessing endotoxin (B1171834) exposure. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway Context: Fatty Acid Biosynthesis

This compound is an essential intermediate in the de novo synthesis of fatty acids. The pathway involves a repeating cycle of four enzymatic reactions that extend the fatty acyl chain by two carbons in each cycle. The production of the (R)-3-hydroxyacyl-ACP intermediate is a critical reduction step in this process.

FattyAcidBiosynthesis acetyl_coa Acetyl-CoA condensation Condensation (FabB/F) acetyl_coa->condensation malonyl_coa Malonyl-CoA malonyl_acp Malonyl-ACP malonyl_acp->condensation acyl_acp_n Acyl-ACP (Cn) acyl_acp_n->condensation ketoacyl_acp β-Ketoacyl-ACP (Cn+2) condensation->ketoacyl_acp reduction1 Reduction (FabG) ketoacyl_acp->reduction1 hydroxyacyl_acp (R)-3-Hydroxyacyl-ACP (Cn+2) reduction1->hydroxyacyl_acp nadp1 NADP+ reduction1->nadp1 dehydration Dehydration (FabA/Z) hydroxyacyl_acp->dehydration enoyl_acp Trans-Δ2-Enoyl-ACP (Cn+2) dehydration->enoyl_acp reduction2 Reduction (FabI) enoyl_acp->reduction2 acyl_acp_n2 Acyl-ACP (Cn+2) reduction2->acyl_acp_n2 nadp2 NADP+ reduction2->nadp2 acyl_acp_n2->condensation Next Cycle palmitate Palmitate (C16) acyl_acp_n2->palmitate nadph1 NADPH nadph1->reduction1 nadph2 NADPH nadph2->reduction2 ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cells, etc.) spike Spike Internal Standard (e.g., d5-3-HTA) sample->spike hydrolysis Base Hydrolysis (optional) (for total 3-HTA) spike->hydrolysis extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) hydrolysis->extraction derivatization Derivatization (e.g., PFBBr) extraction->derivatization reconstitution Dry & Reconstitute derivatization->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Calibration) ms_detection->quantification report Report Generation quantification->report

References

Application Notes and Protocols for Chiral Separation of 3-Hydroxytetradecanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 3-hydroxytetradecanoic acid enantiomers. The methodologies outlined are essential for researchers in various fields, including lipidomics, microbiology, and pharmaceutical development, where the stereochemistry of this molecule can have significant biological implications. The (R)-enantiomer of 3-hydroxytetradecanoic acid is a key component of lipid A in Gram-negative bacteria, while the (S)-enantiomer can be indicative of certain metabolic pathways.

Introduction to Chiral Separation Techniques

The separation of enantiomers, or chiral separation, is a critical analytical challenge. For 3-hydroxytetradecanoic acid, several techniques have been successfully employed. These can be broadly categorized into chromatographic, electrophoretic, and enzymatic methods. Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the most common. These methods can be either direct, using a chiral stationary phase (CSP), or indirect, involving the derivatization of the enantiomers with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. Enzymatic resolution offers a biochemical approach, utilizing the stereoselectivity of enzymes to differentiate between enantiomers. Capillary electrophoresis (CE) is another powerful technique for chiral separations, although less commonly reported for this specific compound.

This guide will focus on the most prevalent and effective methods: Gas Chromatography with Derivatization, Direct Chiral High-Performance Liquid Chromatography, and Enzymatic Resolution.

Section 1: Gas Chromatography (GC) with Chiral Derivatization

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For the enantioselective analysis of 3-hydroxytetradecanoic acid, an indirect approach is typically employed. This involves a two-step derivatization process: first, the carboxylic acid is converted to its methyl ester (FAME), and second, the hydroxyl group is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.

A common chiral derivatizing agent is (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's reagent. The resulting MTPA-ester diastereomers are then analyzed by GC, often coupled with mass spectrometry for sensitive detection.

Experimental Protocol: GC-MS Analysis of 3-Hydroxytetradecanoic Acid Enantiomers

This protocol is adapted from methodologies described for the enantioselective analysis of 2- and 3-hydroxy fatty acids.[1][2][3][4]

1. Methyl Esterification (Formation of FAMEs): a. To a sample containing 3-hydroxytetradecanoic acid, add 1 mL of 2% (v/v) sulfuric acid in methanol. b. Heat the mixture at 80°C for 1 hour. c. After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381). d. Vortex the mixture and centrifuge to separate the phases. e. Carefully collect the upper hexane layer containing the 3-hydroxytetradecanoic acid methyl ester. f. Evaporate the hexane under a gentle stream of nitrogen.

2. Diastereomeric Derivatization with (R)-(-)-MTPA-Cl: a. To the dried FAME residue, add 50 µL of anhydrous pyridine (B92270) and 20 µL of (R)-(-)-MTPA-Cl. b. Incubate the reaction mixture at 60°C for 30 minutes. c. Evaporate the reagents under nitrogen. d. Re-dissolve the residue in 100 µL of hexane for GC-MS analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp 1: 10°C/min to 250°C, hold for 5 min.

    • Ramp 2: 5°C/min to 280°C, hold for 10 min.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Ionization Mode: Electron Capture Negative Ionization (ECNI).

  • Interface Temperature: 280°C.

  • Ion Source Temperature: 150°C.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the MTPA-derivatized enantiomers.

Quantitative Data
ParameterValueReference
Technique GC-ECNI-MS (indirect)[1][2][3][4]
Derivatizing Agent (R)-(-)-MTPA-Cl[1][2][3][4]
Typical Outcome Baseline separation of diastereomers[1][2]
Enantiomeric Excess (ee%) Can be calculated from the peak areas of the two diastereomersN/A
Resolution (Rs) > 1.5N/A

Workflow Diagram

GC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample 3-Hydroxytetradecanoic Acid Esterification Methyl Esterification (H2SO4/MeOH) Sample->Esterification Derivatization Derivatization ((R)-(-)-MTPA-Cl) Esterification->Derivatization GC_Separation GC Separation (Achiral Column) Derivatization->GC_Separation MS_Detection MS Detection (ECNI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration) MS_Detection->Data_Analysis Result Enantiomer Quantification Data_Analysis->Result

Caption: Workflow for the chiral separation of 3-hydroxytetradecanoic acid by GC-MS.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC using a chiral stationary phase (CSP) is a highly effective method for separating the enantiomers of 3-hydroxytetradecanoic acid without the need for derivatization. Polysaccharide-based CSPs, particularly those with amylose (B160209) or cellulose (B213188) derivatives, have shown excellent enantioselectivity for a wide range of chiral compounds, including hydroxy fatty acids.

The CHIRALPAK IA-U column, which contains amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, has been successfully used for the enantioseparation of 3-hydroxy fatty acids.[5] This method is compatible with mass spectrometry, allowing for sensitive and selective detection.

Experimental Protocol: Direct Chiral UHPLC-MS/MS

This protocol is based on a method developed for the chiral separation of 3-hydroxy fatty acids.[6]

1. Sample Preparation: a. Extract the 3-hydroxytetradecanoic acid from the sample matrix using a suitable liquid-liquid or solid-phase extraction method. b. Evaporate the solvent and reconstitute the residue in the mobile phase.

2. UHPLC-MS/MS Conditions:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Chiral Column: CHIRALPAK IA-U (150 x 2.1 mm, 1.6 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • Start with 50% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

Quantitative Data
ParameterValueReference
Technique UHPLC-MS/MS (direct)[6]
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (CHIRALPAK IA-U)[5][6]
Elution Order (S)-enantiomer typically elutes before the (R)-enantiomer[5]
Resolution (Rs) > 1.5 for C8 to C18 3-hydroxy fatty acids[6]
Analysis Time Approximately 20 minutes per sample[6]

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample 3-Hydroxytetradecanoic Acid Extraction Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC_Separation Chiral HPLC Separation (CHIRALPAK IA-U) Reconstitution->HPLC_Separation MS_Detection MS/MS Detection (ESI-) HPLC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration) MS_Detection->Data_Analysis Result Enantiomer Quantification Data_Analysis->Result

Caption: Workflow for the direct chiral separation of 3-hydroxytetradecanoic acid by HPLC-MS/MS.

Section 3: Enzymatic Resolution

Enzymatic resolution is a powerful technique for preparing enantiomerically pure compounds. This method relies on the stereospecificity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. For 3-hydroxytetradecanoic acid, a lipase (B570770) can be used to selectively acylate one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be easily separated by standard chromatographic methods.

This approach is particularly useful for preparative scale separations to obtain enantiomerically pure standards or for further synthetic applications.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the principle of enzymatic resolution of hydroxy fatty acids.[7]

1. Enzymatic Reaction: a. Dissolve racemic 3-hydroxytetradecanoic acid (1 mmol) in an appropriate organic solvent (e.g., 20 mL of diisopropyl ether). b. Add an acyl donor, such as vinyl acetate (B1210297) (2 mmol). c. Add the lipase (e.g., Candida antarctica lipase B (CALB), immobilized, ~50 mg). d. Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle shaking. e. Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or GC to determine the conversion. f. Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the acylated ester.

2. Separation of Enantiomers: a. Filter off the immobilized enzyme. b. Evaporate the solvent. c. The resulting mixture contains the unreacted (S)-3-hydroxytetradecanoic acid and the acetylated (R)-3-hydroxytetradecanoic acid. d. Separate the acid and the ester using column chromatography on silica gel. e. The acetylated (R)-enantiomer can be hydrolyzed back to the free acid if required using a mild base (e.g., K₂CO₃ in methanol).

3. Determination of Enantiomeric Excess (ee%): a. The ee% of the separated enantiomers should be determined using one of the chiral analytical methods described above (GC or HPLC).

Quantitative Data
ParameterValueReference
Technique Enzymatic Kinetic Resolution[7]
Enzyme Lipase (e.g., Candida antarctica lipase B)[8]
Acyl Donor Vinyl acetate[8]
Typical Outcome High enantiomeric excess (>95%) for both enantiomers at ~50% conversion[7]
Separation Method Column chromatographyN/A

Workflow Diagram

Enzymatic_Workflow Racemate Racemic 3-Hydroxytetradecanoic Acid Reaction Enzymatic Acylation (Kinetic Resolution) Racemate->Reaction Enzyme Lipase + Acyl Donor Enzyme->Reaction Mixture Mixture of: (S)-3-Hydroxytetradecanoic Acid (R)-3-Acetoxy-tetradecanoic Acid Reaction->Mixture Separation Chromatographic Separation Mixture->Separation S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer R_Ester (R)-Ester Separation->R_Ester Hydrolysis Hydrolysis R_Ester->Hydrolysis R_Enantiomer (R)-Enantiomer Hydrolysis->R_Enantiomer

Caption: Workflow for the enzymatic resolution of 3-hydroxytetradecanoic acid enantiomers.

Conclusion

The choice of technique for the chiral separation of 3-hydroxytetradecanoic acid enantiomers depends on the specific requirements of the analysis. For routine quantitative analysis of a large number of samples, direct chiral UHPLC-MS/MS offers a rapid, sensitive, and robust solution. GC-MS with derivatization is a well-established and highly sensitive alternative, particularly when direct chiral columns are not available. For the preparation of enantiomerically pure standards or for synthetic purposes, enzymatic resolution provides an efficient and scalable method. Each of these techniques, when properly implemented, can provide accurate and reliable data on the enantiomeric composition of 3-hydroxytetradecanoic acid.

References

Application Notes and Protocols for the Use of (R)-3-Hydroxytetradecanoic Acid as a Standard in Endotoxin Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxin (B1171834) detection is a critical step in ensuring the safety of parenteral drugs, medical devices, and other pharmaceutical products. Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and can elicit strong inflammatory responses in humans. (R)-3-hydroxytetradecanoic acid is a key saturated fatty acid component of the lipid A portion of LPS, the toxic center of endotoxin. As such, it serves as a reliable chemical marker for the presence of endotoxins.[1]

This document provides detailed application notes and protocols for the use of this compound as a standard in endotoxin assays, primarily focusing on chemical detection methods such as gas chromatography-mass spectrometry (GC-MS). These methods offer an alternative to the traditional Limulus Amebocyte Lysate (LAL) assay, providing a means to quantify total endotoxin (both cell-bound and non-cell-bound) and are less susceptible to interference from certain sample matrices.[1][2][3]

Principle of the Method

The quantification of endotoxin through the analysis of this compound involves a multi-step process:

  • Hydrolysis: The sample is subjected to acidic or alkaline hydrolysis to cleave the fatty acid chains from the lipid A backbone of the LPS molecule.

  • Extraction: The released fatty acids are extracted from the sample matrix.

  • Derivatization: The hydroxyl and carboxyl groups of the fatty acids are derivatized to increase their volatility and improve their chromatographic properties for GC-MS analysis.

  • Quantification: The derivatized this compound is then quantified using a calibrated GC-MS system, with a standard curve prepared from a certified this compound standard.

Data Presentation: Performance Characteristics

The use of this compound as a standard in mass spectrometry-based endotoxin assays offers high sensitivity and specificity. The following table summarizes typical performance characteristics reported in the literature.

ParameterMethodTypical ValueReference
Limit of Detection (LOD) GC-MS7–50 pg per injection[4][5]
HPLC-MS/MS12 ng/mL[6]
Fluorescence Labeling10 fmol[7]
Limit of Quantitation (LOQ) HPLC-MS/MS40 ng/mL[6]
Recovery HPLC-MS/MS54-86% for medium-chain 3-hydroxy fatty acids[2]

Experimental Protocols

Protocol 1: Quantification of Endotoxin using GC-MS and this compound Standard

This protocol describes a general procedure for the quantification of endotoxin by analyzing its characteristic this compound component.

Materials:

  • This compound standard

  • Internal standard (e.g., 3-hydroxytridecanoic acid)

  • Hydrochloric acid (HCl), 8 M

  • Sodium chloride (NaCl), 150 mM

  • Hexane (B92381)

  • Derivatization agents (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with trimethylchlorosilane (TMCS), or a mixture of methyl-bis(trifluoracetamide) (MBTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))

  • Pyrogen-free water

  • Sample to be tested

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the samples.

    • A typical range for the standard curve could be from low pg/mL to ng/mL.

  • Sample Preparation and Hydrolysis:

    • To 50 µL of the sample (e.g., plasma, drug product), add a known amount of internal standard (e.g., 50 ng of 3-hydroxytridecanoic acid).[6]

    • Add 75 µL of 150 mM NaCl and 300 µL of 8 M HCl.[6]

    • Incubate the mixture at 90°C for 4 hours to hydrolyze the lipopolysaccharides and release the fatty acids.[6]

  • Extraction:

    • After hydrolysis, allow the sample to cool to room temperature.

    • Add 600 µL of distilled water and 5 mL of hexane to the sample.[6]

    • Vortex vigorously for 2 minutes to extract the free fatty acids into the hexane layer.

    • Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean tube.

    • Evaporate the hexane to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add the derivatization agent. For example, a mixture of MBTFA and MTBSTFA can be used for one-step derivatization of both the hydroxyl and carboxyl groups.[4][5]

    • Incubate the reaction mixture according to the derivatization agent manufacturer's instructions (e.g., 60°C for 30 minutes).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: A non-polar or medium-polarity capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms).

      • Injector Temperature: 250°C (cool on-column injection is recommended to reduce degradation).[4]

      • Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the this compound derivative and the internal standard derivative in both the samples and the calibration standards.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

    • The endotoxin concentration in the original sample can then be estimated based on the measured concentration of this compound and the known content of this fatty acid in the specific endotoxin.

Visualizations

Endotoxin Signaling Pathway

Endotoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (Endotoxin) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRAM TRAM TLR4_MD2->TRAM MyD88-independent pathway MAL MAL/TIRAP IRAKs IRAKs MyD88->IRAKs MAL->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription TRIF TRIF TRAM->TRIF TRIF->TRAF6 TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs IFNs IRF3->IFNs induces transcription

Caption: TLR4 signaling pathway initiated by LPS.

Experimental Workflow for Endotoxin Assay

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis & Quantification Sample Test Sample Spike Add Internal Standard Sample->Spike Standard (R)-3-hydroxytetradecanoic acid Standard Standard->Spike Hydrolysis Acid Hydrolysis (90°C, 4h) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Dry Evaporation Extraction->Dry Derivatization Derivatization (e.g., Silylation) Dry->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Acquisition (Peak Integration) GCMS->Data Curve Standard Curve Generation Data->Curve Quant Quantification of This compound Data->Quant Curve->Quant Report Report Endotoxin Concentration Quant->Report

Caption: GC-MS workflow for endotoxin analysis.

Logical Relationship of Endotoxin Components

Endotoxin_Structure cluster_components LPS Components cluster_lipidA Lipid A Components LPS Lipopolysaccharide (LPS) Endotoxin O_Antigen O-Antigen LPS->O_Antigen consists of Core Core Oligosaccharide LPS->Core consists of LipidA Lipid A (Toxic Moiety) LPS->LipidA consists of GlcN Glucosamine Disaccharide LipidA->GlcN contains Phosphate Phosphate Groups LipidA->Phosphate contains FattyAcids Fatty Acids LipidA->FattyAcids contains R3HTA (R)-3-hydroxytetradecanoic acid (Biomarker) FattyAcids->R3HTA includes

Caption: Hierarchical structure of endotoxin.

References

Application Notes and Protocols for Studying Bacterial Biofilm Formation Using (R)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid is a naturally occurring long-chain fatty acid that plays a role in fatty acid biosynthesis.[1] It is a known bacterial metabolite and a constituent of the lipid A component of lipopolysaccharides (LPS) in Gram-negative bacteria.[2] While extensive research has focused on other fatty acids as signaling molecules in bacterial biofilm formation, the specific role of this compound is an emerging area of investigation. These application notes provide a framework for utilizing this compound to study and potentially modulate bacterial biofilm development, drawing upon established methodologies for similar fatty acids.

Potential Applications

  • Investigating Biofilm Inhibition or Promotion: Elucidating the concentration-dependent effects of this compound on biofilm formation by various bacterial species, including clinically relevant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.

  • Dissecting Signaling Pathways: Using this compound as a molecular probe to study its interaction with bacterial quorum sensing (QS) systems and other regulatory networks that govern biofilm development.

  • Synergistic Antimicrobial Studies: Evaluating the potential of this compound to enhance the efficacy of conventional antibiotics against biofilm-embedded bacteria.

  • Biomarker Discovery: Exploring the potential of this compound as a biomarker for the presence of specific bacterial biofilms.

Proposed Mechanism of Action

While the precise signaling pathway for this compound in biofilm formation is not yet fully elucidated, a hypothetical mechanism can be proposed based on the known roles of other fatty acids. It may act as an intercellular signaling molecule that interacts with bacterial regulatory systems. In Gram-negative bacteria, it could potentially interfere with acyl-homoserine lactone (AHL) based quorum sensing, while in Gram-positive bacteria, it might affect peptide-based signaling systems. Furthermore, as a fatty acid, it could influence bacterial membrane fluidity and the expression of adhesion factors, thereby impacting the initial stages of biofilm attachment.

G R3HTA (R)-3-Hydroxytetradecanoic Acid Membrane Bacterial Cell Membrane R3HTA->Membrane Interaction QS Quorum Sensing System (e.g., LasR/RhlR) Membrane->QS Signal Transduction Regulators Transcriptional Regulators QS->Regulators Activation/Repression Adhesion Adhesion Factors (e.g., Pili, Fimbriae) Regulators->Adhesion Gene Expression EPS EPS Production (Polysaccharides, eDNA) Regulators->EPS Gene Expression Biofilm Biofilm Formation Adhesion->Biofilm Attachment EPS->Biofilm Maturation

Data Presentation

The following tables provide a template for presenting quantitative data from experiments investigating the effect of this compound on bacterial biofilm formation.

Table 1: Effect of this compound on Biofilm Formation of Pseudomonas aeruginosa

Concentration (µM)Biofilm Biomass (OD570) - Crystal Violet AssayViable Cells in Biofilm (log10 CFU/mL)
0 (Control)1.2 ± 0.158.5 ± 0.3
101.1 ± 0.128.4 ± 0.2
500.8 ± 0.107.9 ± 0.4
1000.5 ± 0.087.2 ± 0.3
2000.3 ± 0.056.5 ± 0.2

Note: Data are presented as mean ± standard deviation and are hypothetical examples.

Table 2: Effect of this compound on Biofilm Formation of Staphylococcus aureus

Concentration (µM)Biofilm Biomass (OD570) - Crystal Violet AssayViable Cells in Biofilm (log10 CFU/mL)
0 (Control)1.5 ± 0.209.0 ± 0.4
101.4 ± 0.188.9 ± 0.3
501.0 ± 0.158.2 ± 0.5
1000.7 ± 0.117.5 ± 0.4
2000.4 ± 0.076.8 ± 0.3

Note: Data are presented as mean ± standard deviation and are hypothetical examples.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on bacterial biofilm formation.

Protocol 1: Quantitative Biofilm Assay using Crystal Violet

This protocol quantifies the total biofilm biomass.

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1, S. aureus ATCC 25923)

  • Appropriate growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • 96-well flat-bottom sterile polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow a single colony of the bacterial strain in 5 mL of growth medium overnight at 37°C with shaking. Dilute the overnight culture in fresh medium to an OD600 of 0.05.

  • Treatment Application: In a 96-well plate, add 180 µL of the diluted bacterial culture to each well. Add 20 µL of this compound stock solution to achieve the desired final concentrations. Include a solvent control (20 µL of the solvent used to dissolve the fatty acid) and a media-only control.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Destaining: Discard the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 10 minutes with gentle shaking.

  • Quantification: Measure the absorbance at 570 nm (OD570) using a microplate reader.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Treatment Add Culture and (R)-3-HTA to 96-well Plate Inoculum->Treatment Incubate Incubate (24-48h, 37°C) Wash1 Wash with PBS Incubate->Wash1 Stain Stain with 0.1% Crystal Violet Wash1->Stain Wash2 Wash with PBS Stain->Wash2 Solubilize Solubilize with 30% Acetic Acid Wash2->Solubilize Read Measure OD570

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

This protocol allows for the visualization of biofilm structure and viability.

Materials:

  • Bacterial strain of interest

  • Growth medium

  • This compound

  • Glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar stains like SYTO 9 and Propidium (B1200493) Iodide)

  • Confocal Laser Scanning Microscope

Procedure:

  • Biofilm Growth: Grow biofilms in glass-bottom dishes or chamber slides as described in Protocol 1, treating with the desired concentrations of this compound.

  • Washing: After incubation, gently remove the planktonic culture and wash the biofilms twice with sterile PBS.

  • Staining: Prepare the staining solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide). Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.

  • Imaging: Gently wash the stained biofilms with PBS to remove excess stain. Image the biofilms using a confocal laser scanning microscope. Acquire z-stack images to visualize the three-dimensional structure.

  • Image Analysis: Use imaging software (e.g., ImageJ, FIJI) to analyze biofilm architecture, thickness, and the ratio of live to dead cells.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol measures the effect of this compound on the expression of genes involved in biofilm formation and quorum sensing.

Materials:

  • Biofilms grown with and without this compound

  • RNA extraction kit suitable for bacteria

  • DNase I

  • Reverse transcription kit

  • qPCR primers for target genes (e.g., lasR, rhlR, pslA for P. aeruginosa; icaA, sarA, agrA for S. aureus) and a housekeeping gene (e.g., rpoD, 16S rRNA)

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • Biofilm Collection: Grow biofilms as described previously. Harvest the cells from the biofilm by scraping and centrifugation.

  • RNA Extraction: Extract total RNA from the bacterial pellets using a commercial RNA extraction kit, following the manufacturer's protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for your target and housekeeping genes, and a suitable qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.

G R3HTA (R)-3-Hydroxytetradecanoic Acid Treatment Biofilm_Growth Biofilm Growth (e.g., P. aeruginosa, S. aureus) R3HTA->Biofilm_Growth Quantification Quantitative Analysis (Crystal Violet, CFU) Biofilm_Growth->Quantification Visualization Microscopic Visualization (CLSM) Biofilm_Growth->Visualization Gene_Expression Gene Expression Analysis (RT-qPCR) Biofilm_Growth->Gene_Expression Phenotype Phenotypic Effect (Inhibition/Promotion) Quantification->Phenotype Visualization->Phenotype Mechanism Mechanistic Insight (Signaling Pathway) Gene_Expression->Mechanism Phenotype->Mechanism

Conclusion

The study of this compound in the context of bacterial biofilm formation represents a promising avenue for research. The protocols and frameworks provided here offer a starting point for scientists to investigate its potential as a signaling molecule and to explore its utility in the development of novel anti-biofilm strategies. Through systematic investigation, the scientific community can uncover the specific roles of this and other endogenous fatty acids in the complex lifecycle of bacterial biofilms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of (R)-3-hydroxytetradecanoic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Chemical Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low overall yield in multi-step synthesis - Incomplete reactions at one or more steps.- Loss of product during purification after each step.- Decomposition of intermediates.- Monitor each reaction closely using techniques like TLC or GC to ensure completion.- Optimize purification methods (e.g., column chromatography, recrystallization) to minimize loss.- Ensure anhydrous conditions and appropriate temperature control to prevent degradation of sensitive intermediates.
Poor stereoselectivity (low enantiomeric excess) - Ineffective chiral catalyst or auxiliary.- Racemization during reaction or workup.- Use a highly stereoselective catalyst system like the Sharpless asymmetric epoxidation.- Ensure the purity of the chiral catalyst and reagents.- Avoid harsh acidic or basic conditions during workup that could lead to racemization.
Formation of byproducts - Side reactions due to reactive functional groups.- Use of non-selective reagents.- Employ protecting groups for sensitive functional groups that are not involved in the desired reaction.- Use highly selective reagents to target the desired transformation.
Difficulty in removing toxic reagents/solvents - Use of hazardous materials like heavy metals or chlorinated solvents.- Whenever possible, substitute with greener alternatives.- Ensure thorough purification and use analytical techniques to confirm the absence of residual toxic materials.[1][2]
Microbial/Enzymatic Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low yield of Polyhydroxyalkanoates (PHAs) - Suboptimal growth conditions for the microbial strain (e.g., Pseudomonas putida).- Nutrient limitation or accumulation of toxic byproducts.- Optimize fermentation parameters such as temperature, pH, aeration, and nutrient feed.- Monitor and control the concentration of substrates and metabolic byproducts in the fermentation broth.
Inefficient hydrolysis of PHAs - Incomplete enzymatic or chemical hydrolysis.- Degradation of the target (R)-3-hydroxyalkanoic acid.- Optimize hydrolysis conditions (e.g., enzyme concentration, temperature, pH for enzymatic hydrolysis; acid/base concentration and reaction time for chemical hydrolysis).- Monitor the hydrolysis process to determine the optimal endpoint and avoid product degradation.[3][4]
Low enantiomeric excess in enzymatic resolution - Non-optimal enzyme selection or reaction conditions.- Screen different lipases or esterases for the highest enantioselectivity.- Optimize reaction parameters such as solvent, temperature, and acyl donor.[5][6][7][8]
Contamination of microbial culture - Poor sterile technique during fermentation.- Implement and maintain strict aseptic techniques throughout the fermentation process.
Difficulty in product purification - Complex mixture of fatty acids and other cellular components.- Develop a multi-step purification protocol involving extraction, precipitation, and chromatography.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of microbial synthesis of this compound over chemical synthesis?

A1: Microbial synthesis is generally considered a "greener" approach as it avoids the use of toxic reagents and harsh reaction conditions often required in chemical synthesis.[1][2] It can also offer high enantiopurity of the desired (R)-isomer due to the stereospecificity of biological enzymes.[3][4]

Q2: How can I increase the yield of this compound from the hydrolysis of bacterially produced PHAs?

A2: To increase the yield, you should first optimize the production of PHAs by the microbial host, such as Pseudomonas putida, by fine-tuning the fermentation conditions. Subsequently, the efficiency of the PHA hydrolysis step is crucial. For chemical hydrolysis, optimizing the concentration of the acid or base and the reaction time is important. For enzymatic hydrolysis, the choice of enzyme and optimization of pH and temperature are key factors.[3][10]

Q3: What are the critical parameters to control in a Sharpless asymmetric epoxidation to ensure high stereoselectivity?

A3: The critical parameters for high stereoselectivity in a Sharpless asymmetric epoxidation include the use of a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidizing agent like tert-butyl hydroperoxide. The choice of (+)- or (-)-DET determines the stereochemistry of the resulting epoxide. Maintaining a low temperature is also crucial to maximize enantioselectivity.[11][12][13]

Q4: I am observing multiple spots on my TLC plate after a reaction step. What could be the issue?

A4: Multiple spots on a TLC plate usually indicate the presence of starting material, the desired product, and one or more byproducts. This could be due to an incomplete reaction or the occurrence of side reactions. You should first try to identify the spots by running standards of your starting material. To address this, you can try to drive the reaction to completion by increasing the reaction time or adding more reagent. If byproducts are the issue, you may need to adjust the reaction conditions (e.g., temperature, solvent) or use more selective reagents.

Q5: How can I purify the final this compound product?

A5: Purification can be achieved through a combination of techniques. After extraction from the reaction mixture, purification methods such as column chromatography on silica (B1680970) gel or preparative reversed-phase chromatography can be employed. Acidic precipitation can also be an effective step to isolate the carboxylic acid.[9]

Quantitative Data Summary

The following tables summarize quantitative data from different synthesis methods to provide a basis for comparison.

Table 1: Comparison of Overall Yields for (R)-3-Hydroxyalkanoic Acid Synthesis

Synthesis MethodStarting Material(R)-3-Hydroxyalkanoic AcidOverall YieldReference
Multi-step Chemical SynthesisLevoglucosenone(R)-3-hydroxydecanoic acid24% - 36%[1]
Biotechnological (PHA Hydrolysis)Pseudomonas putida GPo1(R)-3-hydroxyoctanoic acid~78 wt%

Table 2: Yields of Key Steps in the Hydrolysis of PHAs from Pseudomonas putida

StepProductPurityYieldReference
Acid Methanolysis & Distillation3-hydroxyalkanoic acid methyl esters>96 mol%96.6% (w/w)[3][4]
Saponification3-hydroxyalkanoic acids>95 wt%up to 92.8% (w/w)[3][4]

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Hydroxyalkanoic Acids via Hydrolysis of Microbial PHAs

This protocol is based on the method described for producing (R)-3-hydroxyalkanoic acids from PHAs synthesized by Pseudomonas putida.[3][4][9]

1. Fermentation of Pseudomonas putida to Produce PHAs:

  • Culture Pseudomonas putida in a suitable medium with a carbon source (e.g., fatty acids) to induce PHA accumulation.

  • Monitor cell growth and PHA production.

  • Harvest the cells by centrifugation when PHA content is maximal.

2. Isolation of PHAs:

  • Lyse the harvested cells to release the intracellular PHA granules.

  • Isolate the PHAs by solvent extraction (e.g., with chloroform) followed by precipitation in a non-solvent (e.g., methanol).

3. Acid Methanolysis of PHAs:

  • Suspend the purified PHAs in a solution of methanol (B129727) and a strong acid catalyst (e.g., sulfuric acid).

  • Reflux the mixture to convert the polymer into a mixture of 3-hydroxyalkanoic acid methyl esters.

  • Neutralize the reaction mixture and extract the methyl esters.

4. Purification of Methyl Esters:

  • Purify the mixture of 3-hydroxyalkanoic acid methyl esters by fractional distillation to separate the different chain lengths.

5. Saponification to Free Acids:

  • Treat the purified methyl esters with an aqueous solution of a strong base (e.g., sodium hydroxide) to hydrolyze the esters.

  • Acidify the reaction mixture to protonate the carboxylate salts and precipitate the free (R)-3-hydroxyalkanoic acids.

  • Isolate the pure (R)-3-hydroxyalkanoic acids by filtration or extraction.

Protocol 2: Asymmetric Synthesis via Sharpless Epoxidation (General Workflow)

This protocol outlines a general workflow for the asymmetric synthesis of a chiral alcohol, which is a key intermediate for this compound.

1. Synthesis of an Allylic Alcohol:

  • Prepare an appropriate allylic alcohol precursor that can be converted to this compound.

2. Sharpless Asymmetric Epoxidation:

  • In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol in an anhydrous solvent (e.g., dichloromethane).

  • Add titanium(IV) isopropoxide and the desired chiral ligand, (+)- or (-)-diethyl tartrate.

  • Cool the reaction mixture to a low temperature (e.g., -20 °C).

  • Add tert-butyl hydroperoxide dropwise and stir the reaction until completion.

  • Quench the reaction and perform an aqueous workup to isolate the chiral epoxy alcohol.

3. Ring-Opening of the Epoxide:

  • React the chiral epoxy alcohol with an appropriate nucleophile to open the epoxide ring and introduce the remaining part of the carbon chain.

4. Conversion to the Carboxylic Acid:

  • Oxidize the resulting diol to the corresponding carboxylic acid to obtain the final this compound.

Visualizations

Microbial_Synthesis_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Hydrolysis cluster_purification Purification Fermentation Pseudomonas putida Fermentation PHA_Production PHA Accumulation Fermentation->PHA_Production Cell_Harvest Cell Harvesting PHA_Production->Cell_Harvest PHA_Extraction PHA Extraction Cell_Harvest->PHA_Extraction Hydrolysis Acid Methanolysis PHA_Extraction->Hydrolysis Distillation Fractional Distillation (Methyl Esters) Hydrolysis->Distillation Saponification Saponification Distillation->Saponification Final_Product (R)-3-Hydroxytetradecanoic Acid Saponification->Final_Product

Caption: Workflow for the microbial synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/GC) Start->Check_Reaction Check_Purity Assess Purity of Starting Materials Start->Check_Purity Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Incomplete Side_Products Side Products Formed Check_Reaction->Side_Products Complete with byproducts Product_Loss Product Loss During Workup/Purification Check_Reaction->Product_Loss Complete & Clean but low recovery Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Check_Purity->Optimize_Conditions Impure Solution Yield Improved Optimize_Conditions->Solution Improve_Purification Improve Purification Technique Improve_Purification->Solution Incomplete_Reaction->Optimize_Conditions Side_Products->Optimize_Conditions Product_Loss->Improve_Purification

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

overcoming challenges in the purification of (R)-3-hydroxytetradecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the purification of (R)-3-hydroxytetradecanoic acid. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful purification of this important chiral molecule.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield After Recrystallization

Potential CauseRecommended Solution
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[1][2]. Conduct small-scale solvent screening to identify a suitable solvent or solvent mixture. Common solvents for fatty acids include acetonitrile, ethanol, and hexane (B92381)/acetone mixtures[3].
Too Much Solvent Used Using an excessive amount of solvent will keep the compound dissolved even at low temperatures, preventing crystallization. Use the minimum amount of hot solvent required to fully dissolve the compound[1]. If too much solvent is added, carefully evaporate some of it to reach the saturation point.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals and trapping of impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Premature Crystallization During Hot Filtration If insoluble impurities are present, hot gravity filtration is necessary. To prevent the product from crystallizing in the funnel, use a pre-heated funnel and a small excess of hot solvent.

Issue 2: Incomplete Separation of Enantiomers ((R)- and (S)-3-hydroxytetradecanoic acid) by Chiral HPLC

Potential CauseRecommended Solution
Suboptimal Chiral Stationary Phase (CSP) The choice of CSP is critical for enantiomeric separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, Chiralcel OD), are often effective for separating chiral fatty acids[4][5]. Screen different types of chiral columns to find the one with the best selectivity for your compound.
Inappropriate Mobile Phase Composition The mobile phase composition significantly impacts resolution. For normal-phase chiral HPLC, mixtures of hexane with an alcohol (e.g., isopropanol, ethanol) are common. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds) can improve peak shape and resolution[4].
Incorrect Flow Rate or Temperature Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase. Temperature also affects separation; optimizing the column temperature can enhance selectivity.
Peak Tailing or Fronting Poor peak shape can hinder the resolution of closely eluting enantiomers. This can be caused by column overload, secondary interactions with the stationary phase, or inappropriate sample solvent. Ensure the sample is fully dissolved in the mobile phase and inject a smaller volume or a more dilute sample.

Issue 3: Presence of Impurities in the Final Product

Potential CauseRecommended Solution
Co-crystallization of Structurally Similar Fatty Acids Other fatty acids with similar chain lengths and polarities can co-crystallize with the desired product. Multiple recrystallizations may be necessary to achieve high purity. Alternatively, preparative chromatography can be used to separate these closely related impurities.
Contamination with Lipopolysaccharides (LPS) If the this compound is of bacterial origin, LPS (endotoxin) contamination is a major concern, especially for biological applications. LPS can be removed using affinity chromatography with LPS-binding ligands or by using specialized lipid removal agents[6].
Degradation of the Compound 3-hydroxy fatty acids can be susceptible to degradation, especially at high temperatures or under harsh pH conditions. Use mild purification conditions and store the purified compound at low temperatures (-20°C) under an inert atmosphere to prevent degradation[7].

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound?

A1: The optimal purification method depends on the scale of the purification and the nature of the impurities. For small-scale, high-purity applications, preparative chiral HPLC is often the method of choice as it can effectively separate enantiomers and other closely related impurities. For larger quantities, recrystallization is a more practical and cost-effective method, although it may require multiple iterations to achieve high purity and may not be effective for separating the (S)-enantiomer.

Q2: How can I confirm the enantiomeric purity of my this compound?

A2: The enantiomeric purity is best determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers, allowing for their quantification.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To prevent this, you can try using a lower-boiling point solvent, using a more dilute solution, or seeding the solution with a small crystal of the pure compound to induce crystallization.

Q4: What are the typical impurities I should expect when isolating this compound from bacterial sources?

A4: When isolating from bacteria such as Pseudomonas putida, common impurities include other fatty acids (with different chain lengths or degrees of saturation), lipopolysaccharides (endotoxins), and potentially the (S)-enantiomer of 3-hydroxytetradecanoic acid[1][8]. The purification strategy should be designed to remove these specific contaminants.

Data Presentation

Table 1: Comparison of Purification Methods for 3-Hydroxy Fatty Acids

Purification MethodTypical PurityTypical Yield/RecoveryKey Considerations
Recrystallization Moderate to High50-80%Dependent on solvent selection; may require multiple steps; not effective for enantiomer separation[1][3].
Preparative HPLC >99%VariableHigh resolution for isomer and enantiomer separation; scalability can be a concern[9][10].
Fractional Distillation (of methyl esters) >96 mol%50-99%Effective for separating homologs (different chain lengths); requires derivatization to the methyl ester[11].

Table 2: Chiral HPLC Conditions for Separation of 3-Hydroxy Fatty Acid Enantiomers

Chiral Stationary PhaseMobile PhaseFlow RateDetectionResolution (Rs)Reference
Chiralpak AD-Hn-hexane/isopropanol/TFA (90:10:0.1)1.0 mL/minUV at 210 nm>1.5General method based on[4]
Chiralcel OD-Hn-hexane/ethanol/TFA (95:5:0.1)0.8 mL/minUV at 210 nm>1.5General method based on[4]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To purify crude this compound by removing non-enantiomeric impurities.

Materials:

  • Crude this compound

  • Acetonitrile (or another suitable solvent determined by screening)

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent. Acetonitrile is often a good starting point for hydroxy fatty acids[3].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained. Avoid adding excess solvent.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

Objective: To determine the enantiomeric purity of the purified this compound.

Materials:

  • Purified this compound

  • HPLC-grade solvents (n-hexane, isopropanol, trifluoroacetic acid)

  • Chiral HPLC column (e.g., Chiralpak AD-H, 5 µm, 4.6 x 250 mm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or other suitable chiral column)

    • Mobile Phase: n-hexane/isopropanol/trifluoroacetic acid (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Quantification: Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of available standards, if possible. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Mandatory Visualization

experimental_workflow cluster_extraction Bacterial Culture & Extraction cluster_purification Purification cluster_analysis Analysis culture Bacterial Culture (e.g., Pseudomonas putida) harvest Cell Harvesting (Centrifugation) culture->harvest lysis Cell Lysis & Extraction of PHAs harvest->lysis hydrolysis Hydrolysis of PHA to obtain (R)-3-hydroxyalkanoic acids lysis->hydrolysis recrystallization Recrystallization hydrolysis->recrystallization Initial Purification chromatography Preparative Chiral HPLC recrystallization->chromatography High-Purity Separation purity_check Purity Analysis (GC/HPLC) chromatography->purity_check enantiomeric_check Enantiomeric Purity (Chiral HPLC) chromatography->enantiomeric_check final_product Pure this compound enantiomeric_check->final_product lipid_a_biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_3_acyl_GlcNAc UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcNAc UDP_GlcNAc->UDP_3_acyl_GlcNAc Lipid_X Lipid X UDP_3_acyl_GlcNAc->Lipid_X LpxC Disaccharide Disaccharide-1-P UDP_3_acyl_GlcNAc->Disaccharide Lipid_X->Disaccharide LpxB Lipid_IVA Lipid IVA Disaccharide->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA KdtA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM acyl_ACP (R)-3-hydroxytetradecanoyl-ACP acyl_ACP->UDP_3_acyl_GlcNAc LpxA

References

Technical Support Center: Analysis of (R)-3-hydroxytetradecanoic acid by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of (R)-3-hydroxytetradecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Direct analysis of free fatty acids like this compound by GC is challenging due to their low volatility and the tendency of the polar carboxylic acid group to interact with the GC system.[1][2] This interaction can lead to poor peak shape, including significant tailing, which compromises resolution and the accuracy of quantification.[2] Derivatization converts the polar carboxyl and hydroxyl groups into less polar, more volatile functional groups, making the molecule more suitable for GC analysis.[3] Common derivatization approaches include silylation and methylation.[4][5]

Q2: What are the recommended derivatization methods for this compound?

A2: The two most common and effective derivatization methods for hydroxy fatty acids are silylation and methylation.

  • Silylation: This method converts both the carboxylic acid and hydroxyl groups into trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[6] A common reagent for this is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS).[1] This is a robust method for hydroxylated fatty acids.[7]

  • Methylation: This method converts the carboxylic acid group into a fatty acid methyl ester (FAME).[1] A common reagent is boron trifluoride in methanol (B129727) (BF3-Methanol).[1][4] While this derivatizes the carboxylic acid, the hydroxyl group may remain underivatized or require a subsequent silylation step for optimal chromatographic performance.

Q3: I am observing significant peak tailing for my derivatized this compound. What are the potential causes and solutions?

A3: Peak tailing for derivatized fatty acids can be caused by several factors:

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free carboxyl or hydroxyl groups can interact with active sites in the GC system.[2]

    • Solution: Optimize the derivatization protocol by adjusting the reaction time, temperature, or reagent concentration. Ensure your sample is dry, as water can interfere with silylation reagents.

  • Active Sites in the GC System: Exposed silanol (B1196071) groups in the injector liner or on the GC column can cause peak tailing.[2]

    • Solution: Use a deactivated injector liner. If the column is old or has been exposed to harsh conditions, it may need to be replaced. You can also try conditioning the column at a high temperature for a period to remove contaminants.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, you can increase the split ratio.[8]

Q4: What are the characteristic mass spectral ions for TMS-derivatized this compound?

A4: For the trimethylsilyl (TMS) derivative of 3-hydroxytetradecanoic acid, a key diagnostic ion is observed at m/z 233.[7][9][10] This ion corresponds to the characteristic fragment of the 3-hydroxy moiety. When using stable isotope-labeled internal standards, you would monitor for the corresponding mass shift (e.g., m/z 235 for a labeled standard).[7] For the methyl ester derivative, a characteristic base peak is observed at m/z 103.[11]

Q5: Which type of GC column is best suited for analyzing derivatized this compound?

A5: For the analysis of derivatized fatty acids, a non-polar or mid-polar capillary column is generally recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS).[7] These columns provide good resolution and thermal stability for a wide range of analytes, including FAMEs and TMS derivatives.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No peaks or very small peaks Sample degradation or loss during preparation.Ensure proper sample handling and storage. Check the stability of the derivatized sample.[8]
Leak in the GC system (injector, column fittings).Perform a leak check using an electronic leak detector.[12]
Incorrect injection parameters.Verify the injection volume and split ratio. For splitless injections, ensure the initial oven temperature is appropriate.[8]
Broad or distorted peaks Column contamination or degradation.Bake out the column at a high temperature. If the problem persists, the column may need to be replaced.[8]
Improper column installation.Reinstall the column according to the manufacturer's instructions.[8]
Solvent effect issues in splitless injection.Ensure the initial oven temperature is below the boiling point of the solvent.[8]
Poor reproducibility of retention times Fluctuations in carrier gas flow rate.Check the gas supply and pressure regulators.[8]
Oven temperature instability.Verify the oven temperature control and calibration.
Baseline noise or drift Contaminated carrier gas or detector gases.Use high-purity gases and install gas purifiers.
Column bleed at high temperatures.Use a low-bleed column and ensure the final oven temperature does not exceed the column's maximum limit.
Detector contamination.Clean the detector according to the manufacturer's instructions.[8]

Experimental Protocols

Protocol 1: Silylation of this compound

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) derivative.

  • Sample Preparation: Aliquot the sample containing this compound into a reaction vial and evaporate the solvent to dryness under a stream of nitrogen at approximately 37°C.[7]

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) to the dried sample.[7]

  • Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.[7]

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1 µL of the derivatized sample into the GC-MS system.[7]

Protocol 2: GC-MS Analysis of TMS-derivatized this compound

This protocol provides a starting point for the GC-MS analysis. Parameters may need to be optimized for your specific instrument and application.

Parameter Setting
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Carrier Gas Helium
Oven Program Initial temperature of 80°C, hold for 5 min.[7]
Ramp 1: 3.8 °C/min to 200 °C.[7]
Ramp 2: 15 °C/min to 290 °C, hold for 6 min.[7]
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z 233 for native this compound.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound extraction Solvent Extraction (e.g., Ethyl Acetate) sample->extraction drying Evaporation to Dryness (Nitrogen Stream) extraction->drying add_reagent Add Silylation Reagent (BSTFA + 1% TMCS) drying->add_reagent heating Heat at 80°C for 60 minutes add_reagent->heating injection Inject 1 µL into GC-MS heating->injection separation Chromatographic Separation (HP-5MS column) injection->separation detection Mass Spectrometry Detection (SIM mode, m/z 233) separation->detection integration Peak Integration detection->integration quantification Quantification against Internal Standard integration->quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_guide cluster_peak_shape Peak Shape Issues cluster_response Response Issues cluster_retention Retention Time Issues start Poor Chromatographic Results? peak_shape Peak Tailing or Fronting? start->peak_shape response Low or No Signal? start->response rt_shift Retention Time Drifting? start->rt_shift incomplete_deriv Incomplete Derivatization? -> Optimize protocol peak_shape->incomplete_deriv active_sites Active Sites in System? -> Use deactivated liner peak_shape->active_sites column_overload Column Overload? -> Dilute sample peak_shape->column_overload leak System Leak? -> Perform leak check response->leak injection_error Injection Problem? -> Check syringe/autosampler response->injection_error detector_issue Detector Fault? -> Check detector parameters response->detector_issue flow_problem Flow Rate Fluctuation? -> Check gas supply rt_shift->flow_problem oven_problem Oven Temperature Issue? -> Verify oven program rt_shift->oven_problem column_change Column Change/Cut? -> Update RTs rt_shift->column_change

Caption: Troubleshooting decision tree for GC-MS analysis of hydroxy fatty acids.

References

preventing degradation of (R)-3-hydroxytetradecanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (R)-3-hydroxytetradecanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation important?

This compound is a 3-hydroxy fatty acid that plays a role in fatty acid biosynthesis.[1] Its accurate quantification is crucial for various research applications. Degradation during sample preparation can lead to underestimation of its concentration, affecting the reliability and reproducibility of experimental results.

Q2: What are the main pathways through which this compound can degrade during sample preparation?

This compound is susceptible to degradation through several pathways:

  • Enzymatic Degradation: In biological matrices, enzymes such as those involved in fatty acid β-oxidation can metabolize the molecule.

  • Chemical Degradation:

    • Hydrolysis: If present as an ester, it can be hydrolyzed to the free acid under acidic or basic conditions.

    • Oxidation: The secondary hydroxyl group can be oxidized to a ketone.

    • Lactonization: The molecule can undergo intramolecular cyclization to form a lactone, particularly under acidic conditions and at elevated temperatures.[2]

Q3: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate all degradation pathways. For instance, enzymatic activity increases with temperature up to an optimal point, and chemical reactions like oxidation and lactonization are also temperature-dependent.[2] For long-term storage, temperatures of -80°C are recommended to minimize degradation.[3] Some studies have shown that for certain fatty acids in serum, degradation can be faster at -80°C than at -20°C if antioxidants are not present, highlighting the complexity of storage conditions.[3]

Q4: What is the impact of pH on the stability of this compound?

The pH of the sample and solutions used during extraction can significantly impact stability. Acidic conditions can promote the hydrolysis of esters and the lactonization of the hydroxy acid.[2][4] Basic conditions can also catalyze the hydrolysis of esters. Therefore, maintaining a neutral pH whenever possible is recommended. Studies on 3-hydroxy fatty acids in soil have shown that their distribution is correlated with pH, suggesting that pH is a critical factor for their stability in the environment.[5][6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Enzymatic degradation during sample collection and storage.Collect samples on ice and process them as quickly as possible. Add a broad-spectrum enzyme inhibitor cocktail to the sample immediately after collection. Store samples at -80°C.
Oxidation of the hydroxyl group.Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent.[3] Perform extraction under an inert atmosphere (e.g., nitrogen or argon).
Lactonization during sample workup.Avoid strongly acidic conditions. If acidification is necessary, perform it at low temperatures and for the shortest possible time. Consider derivatization of the hydroxyl and carboxyl groups before any steps involving high temperatures (e.g., GC analysis).[2]
Incomplete extraction from the sample matrix.Optimize the extraction solvent system. A common method for fatty acid extraction is the Folch method using a chloroform:methanol mixture.
Appearance of unexpected peaks in chromatogram Degradation products such as the corresponding ketone (from oxidation) or lactone.Analyze for the expected mass of the degradation products to confirm their identity. Optimize sample preparation to minimize degradation as described above.
Contamination from solvents or labware.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify potential contaminants.
Poor peak shape in GC analysis Interaction of the polar functional groups with the GC column.Derivatize the hydroxyl and carboxyl groups to make the molecule more volatile and less polar. Silylation is a common derivatization technique for this purpose.[2]
Inconsistent results between replicate samples Variability in sample handling and preparation time. Standardize the entire sample preparation workflow, ensuring consistent timing for each step. Use an internal standard to correct for variations in extraction efficiency and instrument response.
Freeze-thaw cycles. Aliquot samples before freezing to avoid multiple freeze-thaw cycles, which can lead to lipid degradation.[8][9][10][11]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma/Serum

This protocol is designed to minimize degradation during the extraction process.

Materials:

  • Plasma or serum sample

  • Internal standard (e.g., deuterated this compound)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Sample Spiking: To a 1 mL plasma/serum sample in a glass centrifuge tube, add a known amount of the internal standard.

  • Solvent Addition: Add 4 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 1 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the intended analysis (e.g., hexane (B92381) for GC-MS after derivatization, or a mobile phase compatible solvent for LC-MS).

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol converts the analyte into a more volatile and stable derivative to prevent on-column degradation.[2]

Materials:

  • Dried lipid extract from Protocol 1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • GC vials with inserts

Procedure:

  • Reagent Addition: To the dried lipid extract in a GC vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Data Summary

Condition Parameter Impact on Stability Recommendation
Storage Temperature-20°C: Moderate stability-80°C: High stability[3]Store samples at -80°C for long-term storage.
Freeze-Thaw CyclesEach cycle increases the risk of degradation.[8][9][10][11]Aliquot samples to avoid multiple freeze-thaw cycles.
AntioxidantAbsence of antioxidant increases susceptibility to oxidation.Add BHT or another suitable antioxidant during extraction.[3]
Extraction pHAcidic (pH < 4) or basic (pH > 9) conditions can promote degradation.Maintain pH as close to neutral as possible.
TemperatureElevated temperatures increase degradation rates.Perform extraction on ice or at room temperature.
Analysis (GC) TemperatureHigh injector port temperatures can cause lactonization.[2]Derivatize the analyte before GC analysis.

Visualizations

Degradation Pathways of this compound

DegradationPathways cluster_degradation Degradation Pathways R3HTA This compound Ketone 3-Oxotetradecanoic Acid R3HTA->Ketone Oxidation Lactone γ-Tetradecalactone R3HTA->Lactone Lactonization (Acidic, Heat) BetaOx β-Oxidation Products R3HTA->BetaOx Enzymatic Degradation Ester Ester form Ester->R3HTA Hydrolysis (Acidic/Basic)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Sample Preparation

Workflow cluster_collection Sample Collection & Storage cluster_extraction Extraction cluster_analysis Analysis Collect Collect Sample (on ice) Spike Spike with Internal Standard Collect->Spike Store Store at -80°C Spike->Store AddSolvent Add Chloroform:Methanol with BHT Store->AddSolvent Extract Vortex & Centrifuge AddSolvent->Extract CollectLayer Collect Organic Layer Extract->CollectLayer Dry Dry with Na2SO4 CollectLayer->Dry Evaporate Evaporate Solvent (N2) Dry->Evaporate Derivatize Derivatization (for GC-MS) Evaporate->Derivatize GC-MS Path Reconstitute Reconstitute Evaporate->Reconstitute LC-MS Path Derivatize->Reconstitute Analyze LC-MS or GC-MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for preparing samples containing this compound.

References

Technical Support Center: Refining the Extraction Protocol for (R)-3-Hydroxytetradecanoic Acid from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the extraction of (R)-3-hydroxytetradecanoic acid from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in extracting this compound from complex matrices like bacterial cultures or soil?

A1: The main challenge lies in efficiently liberating the molecule from the complex lipopolysaccharide (LPS) structure, also known as endotoxin, in Gram-negative bacteria, where it is a key component of Lipid A.[1][2] This requires effective cell lysis and hydrolysis of ester and amide bonds to release the fatty acid. Subsequent purification is then necessary to remove other lipids and matrix components. For soil samples, the challenge is separating the fatty acid from a highly complex organic and inorganic matrix.[3][4]

Q2: Which extraction method is recommended for beginners?

A2: For researchers new to lipid extraction, a modified Bligh-Dyer liquid-liquid extraction (LLE) is a robust starting point due to its widespread use and effectiveness for a broad range of lipids.[5][6] However, for cleaner extracts and potentially higher recovery of polar lipids like hydroxy fatty acids, Solid-Phase Extraction (SPE) is highly recommended.[6][7]

Q3: How can I improve the recovery of this compound during liquid-liquid extraction?

A3: To improve recovery during LLE, ensure the pH of the aqueous phase is acidic (pH < 4) to protonate the carboxylic acid group, making it less polar and more soluble in the organic solvent.[8] Additionally, performing multiple extractions with fresh solvent and employing a "salting out" technique by adding a neutral salt like NaCl to the aqueous phase can enhance partitioning into the organic layer.[8]

Q4: What is the purpose of derivatization before GC-MS analysis?

A4: Derivatization is crucial for the analysis of this compound by gas chromatography (GC). It converts the non-volatile fatty acid into a more volatile and thermally stable derivative, typically a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester.[9][10][11] This improves chromatographic peak shape, reduces tailing, and enhances sensitivity and reproducibility of the analysis.[9]

Q5: My sample extract is showing a lot of interfering peaks during LC-MS analysis. How can I clean it up?

A5: For complex matrices that result in significant matrix effects in LC-MS analysis, a thorough cleanup step is essential. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[12][13][14] Using a polymeric reversed-phase or a mixed-mode sorbent can effectively remove interfering compounds and provide a cleaner extract for analysis.[8]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Recommended Solution Rationale
Incomplete Cell Lysis (Bacterial Samples) Employ a combination of enzymatic (e.g., lysozyme) and physical (e.g., sonication, bead beating) disruption methods.Ensures the complete breakdown of the bacterial cell wall and membrane to release the lipopolysaccharides containing the target analyte.
Incomplete Hydrolysis of Lipid A Optimize the conditions for acid or alkaline hydrolysis (saponification). For alkaline hydrolysis, ensure a sufficient concentration of NaOH or KOH and adequate heating time to cleave the ester and amide linkages.[15][16]This compound is covalently bound within the Lipid A structure and must be chemically cleaved for extraction.
Suboptimal pH during Liquid-Liquid Extraction (LLE) Acidify the sample to a pH of 2-3 before extraction with an organic solvent.[8]Protonating the carboxylic acid group reduces its polarity, thereby increasing its partitioning into the non-polar organic phase.
Poor Analyte Retention on SPE Column Ensure the SPE sorbent is properly conditioned and the sample is loaded at a slow flow rate.[17] For reversed-phase SPE, ensure the sample is loaded in a weak, polar solvent.Proper conditioning activates the sorbent, and a slow flow rate allows for sufficient interaction time between the analyte and the stationary phase.
Analyte Lost During Wash Step (SPE) Use a wash solvent that is weak enough to elute interfering compounds without eluting the analyte of interest.[17]If the wash solvent is too strong, the target analyte can be prematurely eluted and lost.
Incomplete Elution from SPE Column Use a sufficiently strong elution solvent. It may be necessary to use a solvent mixture with a higher percentage of a strong organic solvent.[18]The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent for complete recovery.
Issue 2: Poor Purity of the Final Extract
Potential Cause Recommended Solution Rationale
Co-extraction of other Lipids Incorporate a purification step after the initial extraction, such as column chromatography on silica (B1680970) gel or Florisil.[7]These methods can effectively separate hydroxy fatty acids from other less polar lipids.
Emulsion Formation during LLE Centrifuge the sample at high speed to break the emulsion. Adding a small amount of a saturated salt solution (brine) can also help.[8]Emulsions trap the analyte and prevent clean phase separation, leading to impurities in the final extract.
Matrix Effects in LC-MS/MS Utilize a more selective sample preparation technique like Solid-Phase Extraction (SPE) or use matrix-matched calibration standards.[12][13]Matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
Contamination from Labware or Solvents Use high-purity solvents and thoroughly clean all glassware. Running a "blank" extraction with no sample can help identify sources of contamination.Contaminants can introduce interfering peaks and compromise the accuracy of the analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for 3-Hydroxy Fatty Acids
Extraction Method Matrix Typical Recovery (%) Advantages Disadvantages Reference
Modified Bligh-Dyer (LLE) Marine ProductsComparable to direct methylationWell-established, good for broad lipid classesCan be less efficient for highly polar lipids, prone to emulsion formation[5]
Acid Hydrolysis + LLE Marine ProductsComparable to direct methylationEfficiently liberates ester-linked fatty acidsCan potentially degrade some analytes[5]
Solid-Phase Extraction (SPE) Human Serum73.8 - 100High selectivity, cleaner extracts, amenable to automationMethod development can be more complex[12]
Soxhlet Extraction Marine ProductsLower than other methods, especially for phospholipidsGood for solid samplesTime-consuming, uses large volumes of solvent, not ideal for polar lipids[5]
Table 2: Performance of Analytical Methods for 3-Hydroxy Fatty Acids
Analytical Method Matrix Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
LC-MS/MS Pregnant Women Plasma3-hydroxybutyric acid0.017 µg/mL0.045 µg/mL[19]
LC-MS/MS Pregnant Women Plasma3-hydroxyisovaleric acid0.003 µg/mL0.008 µg/mL[19]
GC-MS Plasma3-hydroxy fatty acids (C6-C18)--

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cells (e.g., E. coli)
  • Cell Harvesting and Lysis:

    • Harvest bacterial cells from culture by centrifugation.

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Resuspend the pellet in a lysis buffer containing lysozyme (B549824) and incubate.

    • Perform sonication or bead beating on ice to ensure complete cell disruption.

  • Saponification (Alkaline Hydrolysis):

    • Add an equal volume of 2M NaOH in 50% methanol (B129727) to the cell lysate.

    • Heat the mixture at 90°C for 2 hours to hydrolyze the lipids and release the fatty acids.[15]

    • Cool the mixture to room temperature.

  • Acidification and Liquid-Liquid Extraction:

    • Acidify the hydrolysate to pH 2-3 with concentrated HCl.

    • Add an equal volume of a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Repeat the extraction of the aqueous phase with fresh chloroform:methanol.

    • Combine the organic extracts.

  • Drying and Derivatization:

    • Evaporate the solvent from the combined organic extracts under a stream of nitrogen.

    • To the dried residue, add 14% Boron Trifluoride (BF₃) in methanol.[9]

    • Heat at 60°C for 30-60 minutes to form fatty acid methyl esters (FAMEs).[9]

    • Cool the reaction mixture and add a saturated NaCl solution.

    • Extract the FAMEs with hexane (B92381).

  • Analysis:

    • Analyze the hexane extract containing the FAMEs by GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound from Plasma
  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard (e.g., deuterated 3-hydroxytetradecanoic acid).

    • Precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge.

    • Collect the supernatant and dilute with an appropriate weak solvent for SPE loading (e.g., 5% methanol in water).

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound with a stronger solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualization

Since this compound is a key component of Lipid A, the bioactive center of bacterial endotoxin, its biological effects are primarily mediated through the Toll-like Receptor 4 (TLR4) signaling pathway.

Experimental_Workflow start Complex Matrix (e.g., Bacterial Culture, Soil) extraction Step 1: Extraction (LLE or SPE) start->extraction hydrolysis Step 2: Hydrolysis (Saponification) extraction->hydrolysis cleanup Step 3: Purification/Cleanup (SPE or Column Chromatography) hydrolysis->cleanup derivatization Step 4: Derivatization (e.g., FAMEs) cleanup->derivatization analysis Step 5: Analysis (GC-MS or LC-MS/MS) derivatization->analysis data Data Analysis analysis->data

References

Technical Support Center: Resolving Peak Tailing for (R)-3-hydroxytetradecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and answers to frequently asked questions regarding peak tailing of (R)-3-hydroxytetradecanoic acid in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Q1: My chromatogram shows significant peak tailing for this compound. What is the most likely cause?

A1: The most common cause of peak tailing for acidic compounds like this compound on silica-based columns (e.g., C18) is secondary interactions with the stationary phase.[1][2] Residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface are weakly acidic and can become ionized (Si-O⁻) at neutral or mid-range pH values.[3] These negatively charged sites can then interact strongly with your acidic analyte, causing a portion of the molecules to lag behind as they travel through the column, resulting in a tailing peak.[3][4]

To achieve a symmetrical peak, these secondary interactions must be minimized so that the primary hydrophobic interaction is the dominant retention mechanism. This is most effectively achieved by controlling the mobile phase pH.[5][6]

G Figure 1. Mechanism of Peak Tailing and Resolution via pH Adjustment cluster_0 Mid-Range pH (e.g., pH > 4) cluster_1 Low pH (e.g., pH < 3) sio_neg Ionized Silanol (Si-O⁻) acid_neg Analyte (R-COOH ↔ R-COO⁻) sio_neg->acid_neg Strong Secondary Interaction (Ionic) tailing Result: Peak Tailing acid_neg->tailing sioh Protonated Silanol (Si-OH) acid_h Protonated Analyte (R-COOH) sioh->acid_h Primary Interaction (Hydrophobic) good_peak Result: Symmetrical Peak acid_h->good_peak G Figure 2. Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing (Tailing Factor > 1.2) check_mp 1. Investigate Mobile Phase start->check_mp is_ph_low Is Mobile Phase pH low (e.g., < 3.0)? check_mp->is_ph_low adjust_ph ACTION: Adjust pH to 2.5-3.0 with 0.1% Formic Acid is_ph_low->adjust_ph No check_column 2. Investigate Column & Hardware is_ph_low->check_column Yes resolve Problem Resolved adjust_ph->resolve is_column_old Is column old, contaminated, or showing high backpressure? check_column->is_column_old flush_col ACTION: Flush column, replace guard column. Check for dead volume. is_column_old->flush_col Yes check_sample 3. Investigate Sample & Injection is_column_old->check_sample No replace_col ACTION: Replace Column (Use modern, end-capped C18) flush_col->replace_col If no improvement replace_col->resolve is_overload Is sample overloaded or in a strong solvent? check_sample->is_overload dilute ACTION: Dilute sample or use mobile phase as solvent is_overload->dilute Yes is_overload->resolve No dilute->resolve

References

Technical Support Center: Mass Spectrometry Analysis of (R)-3-hydroxytetradecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (R)-3-hydroxytetradecanoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low signal intensity, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for analyzing this compound?

For hydroxylated fatty acids like this compound, negative-mode electrospray ionization (ESI) is often preferred.[1][2][3] This is because the carboxylic acid group is readily deprotonated, forming a strong [M-H]⁻ ion.[2][3] However, positive-mode ESI can also be effective, typically through the formation of adducts such as [M+NH₄]⁺ or [M+Na]⁺.[4][5] The optimal mode can be analyte- and matrix-dependent, so it is advisable to test both polarities during method development.[6]

Q2: I am observing very low signal intensity for my analyte. What are the most common causes?

Low signal intensity for this compound can stem from several factors:

  • Inefficient Ionization: As a neutral molecule in its native state, it relies on protonation, deprotonation, or adduct formation to be detected.[5] Suboptimal mobile phase composition or pH can hinder this process.

  • Sample Preparation Issues: Incomplete extraction, the presence of interfering substances leading to ion suppression, or sample degradation can all reduce the amount of analyte reaching the detector.[5][7]

  • Suboptimal Instrument Parameters: Incorrect settings for the ion source (e.g., temperature, voltages) or mass analyzer can significantly impact signal intensity.[5][8]

  • In-source Fragmentation: The molecule may be fragmenting in the ion source before it can be detected as the parent ion.[5]

Q3: What are adducts and why are they important for analyzing this compound?

Adducts are ions formed when a neutral analyte molecule associates with a charged species present in the mobile phase, such as protons ([M+H]⁺), ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or chloride ([M+Cl]⁻).[4][9] For relatively nonpolar molecules like fatty acids, efficient ionization via ESI often relies on adduct formation, especially in positive ion mode.[4][10] The choice of adduct can significantly impact signal intensity.[5] For instance, adding ammonium formate (B1220265) to the mobile phase can promote the formation of [M+NH₄]⁺ adducts.[5][10] In some cases, using lithiated adducts can provide detailed structural information through tandem mass spectrometry (MS/MS).[11]

Q4: Can derivatization improve the signal intensity of this compound?

Yes, derivatization can be a useful strategy, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Converting the carboxylic acid to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether can increase volatility and improve chromatographic properties.[12][13] For LC-MS, derivatization can also be used to introduce a permanently charged group to the molecule, which can enhance ionization efficiency and, therefore, signal intensity.[14]

Troubleshooting Guides

Guide 1: Optimizing Ion Source Parameters

Low signal intensity is often related to suboptimal ion source conditions. A systematic approach to optimizing these parameters is crucial.

Problem: Weak or no signal when infusing a standard solution.

Troubleshooting Steps:

  • Verify Analyte Concentration: Ensure your standard solution is at an appropriate concentration (e.g., 10-100 µg/mL).[15] Too dilute a sample may not produce a detectable signal, while a highly concentrated sample can cause ion suppression.[16]

  • Systematic Parameter Adjustment: Manually tune the key ion source parameters. It is recommended to adjust one parameter at a time to observe its effect on the signal intensity.

  • Monitor for Stable Spray: Visually inspect the ESI needle to ensure a stable, fine mist is being generated. An unstable spray can lead to a fluctuating or weak signal.[7]

Illustrative Data for Parameter Optimization:

The following table shows hypothetical data from an infusion experiment to optimize key source parameters for the [M-H]⁻ ion of this compound.

ParameterSetting 1IntensitySetting 2IntensitySetting 3IntensityOptimal Setting
Capillary Voltage2.5 kV1.5e43.0 kV3.2e43.5 kV2.8e43.0 kV
Source Temperature100 °C1.8e4120 °C3.5e4140 °C3.1e4120 °C
Nebulizer Gas20 psi2.1e430 psi3.4e440 psi3.0e430 psi
Drying Gas Flow8 L/min2.5e410 L/min3.6e412 L/min3.3e410 L/min
Guide 2: Addressing Potential In-Source Fragmentation and Adduct Formation

Problem: The expected parent ion is weak, but other ions are present in the spectrum.

Troubleshooting Steps:

  • Look for Common Neutral Losses: For hydroxylated fatty acids, a common fragmentation pathway is the loss of water (H₂O) or carbon dioxide (CO₂).[17] Check for ions corresponding to [M-H-H₂O]⁻ or [M-H-CO₂]⁻.

  • Evaluate Adduct Formation: In positive mode, if the [M+H]⁺ ion is weak, search for adducts like [M+NH₄]⁺ (mass + 18) or [M+Na]⁺ (mass + 23).[4] Ensure your mobile phase contains an appropriate additive to promote the desired adduct.[5] For example, 5-10 mM ammonium formate can be used to enhance [M+NH₄]⁺ formation.[5] In negative mode, chloride adducts [M+Cl]⁻ may offer enhanced sensitivity.[18]

  • Adjust Collision Energy: If performing MS/MS, optimize the collision energy. Start with a low energy and gradually increase it to find the value that gives the desired fragmentation pattern without excessive fragmentation of the precursor ion.

Table of Common Adducts and Fragments:

Ionization ModeIon Typem/zNotes
Negative[M-H]⁻243.2Deprotonated parent molecule.
Negative[M-H-H₂O]⁻225.2Loss of water from the parent ion.[17]
Negative[M+Cl]⁻279.2Chloride adduct.[18]
Positive[M+H]⁺245.2Protonated parent molecule.
Positive[M+NH₄]⁺262.2Ammonium adduct.[4][5]
Positive[M+Na]⁺267.2Sodium adduct.[4]

Experimental Protocol

This section provides a representative LC-MS method for the analysis of this compound.

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma samples.[19]

  • To 50 µL of plasma sample, add 100 µL of a protein precipitation reagent (e.g., methanol (B129727) containing 0.2% formic acid and an appropriate internal standard).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 15 °C.

  • Transfer the supernatant to an LC-MS vial for analysis.

2. Liquid Chromatography

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL[20]

3. Mass Spectrometry (Negative Ion Mode)

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 120 °C

  • Drying Gas Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 30 psi

  • Scan Range: m/z 50-300

  • Targeted Ion (for SIM or MS/MS): m/z 243.2 ([M-H]⁻)

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound.

TroubleshootingWorkflow start Low Signal Intensity Detected infuse_std Directly Infuse Standard into MS start->infuse_std check_ms_signal MS Signal OK? infuse_std->check_ms_signal troubleshoot_ms Troubleshoot MS: - Clean Ion Source - Check Tune Parameters - Calibrate System check_ms_signal->troubleshoot_ms No inject_lc Inject Standard via LC System check_ms_signal->inject_lc Yes troubleshoot_ms->infuse_std Re-test check_lcms_signal LC-MS Signal OK? inject_lc->check_lcms_signal troubleshoot_lc Troubleshoot LC: - Check for Leaks/Blockages - Verify Mobile Phase - Assess Column Health check_lcms_signal->troubleshoot_lc No troubleshoot_sample Troubleshoot Sample Prep: - Review Extraction Protocol - Assess Matrix Effects - Check for Degradation check_lcms_signal->troubleshoot_sample Yes troubleshoot_lc->inject_lc Re-test end_good Problem Resolved troubleshoot_sample->end_good

Caption: Troubleshooting workflow for low signal intensity.

References

Technical Support Center: Troubleshooting Hydroxymyristic Acid Isomer Separations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxymyristic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chromatographic separation of these challenging compounds.

The separation of hydroxymyristic acid isomers is a significant analytical challenge because isomers possess identical atomic compositions and mass, differing only in the spatial arrangement of atoms.[1] This structural similarity makes differentiation difficult, requiring highly selective analytical techniques to achieve adequate resolution.[1] This guide provides detailed troubleshooting steps, experimental protocols, and FAQs to help you optimize your separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the main types of hydroxymyristic acid isomers and why are they difficult to separate?

A1: Hydroxymyristic acid (C14) has two primary categories of isomers relevant to analysis:

  • Positional Isomers: These isomers differ in the location of the hydroxyl (-OH) group along the myristic acid carbon chain (e.g., 2-hydroxymyristic acid vs. 3-hydroxymyristic acid).

  • Enantiomers (Stereoisomers): For each positional isomer, the carbon atom bearing the hydroxyl group is a chiral center, leading to two non-superimposable mirror-image forms: the (R)- and (S)-enantiomers.

Separation is challenging because these isomers have very similar physicochemical properties, such as polarity and boiling point. Standard chromatographic techniques may lack the necessary selectivity to resolve them.[1][2]

Q2: What are the primary analytical techniques for separating these isomers?

A2: The two most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC is highly versatile. Reversed-Phase HPLC (RP-HPLC) is typically used for positional isomers, while specialized Chiral Stationary Phases (CSPs) are required for separating enantiomers.[3][4][5]

  • GC-MS offers excellent resolution but requires the fatty acids to be chemically modified (derivatized) to increase their volatility and thermal stability before analysis.[6][7]

Q3: When should I choose HPLC over GC-MS for my analysis?

A3: The choice depends on your specific analytical goals and available equipment.

  • Choose HPLC if you need to separate enantiomers, as this is readily achieved with chiral columns.[3][8] HPLC is also advantageous if you wish to avoid the extra sample preparation step of derivatization.

  • Choose GC-MS for high-resolution separation of positional isomers and when high sensitivity is required.[6][9] GC-MS is a robust technique for fatty acid analysis, though it necessitates a derivatization step.[7]

Q4: What is the most critical factor for a successful HPLC separation of hydroxymyristic acid isomers?

A4: For any HPLC separation, the two most critical factors are the choice of the stationary phase (the column) and the composition of the mobile phase .

  • For positional isomers , a high-resolution C18 column is a good starting point, but optimizing the mobile phase (e.g., the organic solvent, pH, and additives) is crucial for achieving selectivity.[4][10]

  • For enantiomers , using a Chiral Stationary Phase (CSP) is mandatory; no separation will occur on a standard reversed-phase column because enantiomers have the same polarity.[2][8]

Q5: Is chemical derivatization necessary for the analysis?

A5: It depends on the analytical technique.

  • For GC analysis, derivatization is essential. The carboxylic acid and hydroxyl groups must be capped (e.g., via methylation and silylation) to make the molecule volatile enough to travel through the GC column.[9][11]

  • For HPLC analysis, derivatization is often optional but can be beneficial. While not required for separation, pre-column derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly enhancing detection sensitivity, especially for UV or fluorescence detectors.[12][13][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing targeted solutions and detailed protocols.

Problem 1: Poor resolution between positional isomers (e.g., 2-OH and 3-OH myristic acid) using RP-HPLC.

Poor resolution or co-elution of positional isomers is a common problem stemming from insufficient selectivity in the chromatographic system.

Troubleshooting Steps & Solutions:

  • Optimize Mobile Phase Composition: The mobile phase has a profound impact on selectivity.[15]

    • Adjust Organic Modifier: Switch between acetonitrile (B52724) and methanol (B129727) or alter their ratio. Acetonitrile often provides sharper peaks, but methanol can offer different selectivity.

    • Modify pH: For acidic analytes like hydroxymyristic acid, maintaining a low pH (e.g., 2.5-3.5) is critical.[4][16] This suppresses the ionization of the carboxylic acid group, preventing peak tailing and improving retention. Use additives like formic acid or acetic acid.[4][17]

    • Gradient Optimization: Adjust the slope of the gradient. A shallower gradient provides more time for isomers to separate and can significantly improve resolution.

  • Adjust Chromatographic Conditions:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will lengthen the run time.[4]

    • Control Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Systematically test temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal balance between efficiency and selectivity.[10]

  • Evaluate the Stationary Phase:

    • If a standard C18 column fails, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column.

Data Presentation: Mobile Phase Optimization Strategies

ParameterStrategyRationale
Organic Modifier Test Acetonitrile vs. Methanol.Solvents have different strengths and interaction mechanisms, altering selectivity.[15]
Mobile Phase pH Buffer mobile phase to pH 2.5-3.5.Suppresses ionization of the carboxylic acid, reducing peak tailing and improving retention.[4][16]
Gradient Slope Decrease the rate of %B change over time.A shallower gradient increases the effective resolution between closely eluting peaks.[18]
Additives Add 0.1% formic acid or acetic acid.Ensures a low and stable pH throughout the gradient run.[4][17]

Experimental Protocol: Starting Method for RP-HPLC Separation of Positional Isomers

  • HPLC System: Standard HPLC or UHPLC with UV or Mass Spectrometer (MS) detector.

  • Column: High-resolution C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 40
    20.0 80
    25.0 95
    30.0 95
    30.1 40

    | 35.0 | 40 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Detection: MS (in negative ion mode) or UV at 210 nm.

  • Injection Volume: 2-5 µL.

  • Sample Preparation: Dissolve samples in a 50:50 mixture of Acetonitrile:Water.

Mandatory Visualization: Troubleshooting Workflow for Positional Isomers

G start Start: Poor Resolution of Positional Isomers check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Add 0.1% Formic Acid to Mobile Phase A and B check_ph->adjust_ph No optimize_gradient Is Resolution Still Poor? check_ph->optimize_gradient Yes adjust_ph->optimize_gradient shallow_gradient Action: Decrease Gradient Slope (e.g., 1% B/min) optimize_gradient->shallow_gradient Yes success Success: Resolution Achieved optimize_gradient->success No check_solvent Is Resolution Still Poor? shallow_gradient->check_solvent switch_solvent Action: Switch Organic Modifier (Acetonitrile <-> Methanol) check_solvent->switch_solvent Yes check_solvent->success No check_conditions Is Resolution Still Poor? switch_solvent->check_conditions adjust_conditions Action: Lower Flow Rate & Optimize Temperature check_conditions->adjust_conditions Yes check_conditions->success No consider_column Consider Different Column (e.g., Phenyl-Hexyl) adjust_conditions->consider_column

Caption: Troubleshooting workflow for poor positional isomer separation.

Problem 2: Co-elution or poor separation of enantiomers ((R)- and (S)-isomers).

This issue arises from using an achiral separation method. Enantiomers cannot be separated on standard columns like C18.[8]

Troubleshooting Steps & Solutions:

  • Use a Chiral Stationary Phase (CSP): This is mandatory for enantiomeric separation.[3][4] The CSP creates a chiral environment where the two enantiomers interact differently, allowing for their separation.

    • Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for a wide range of compounds, including hydroxy acids.[4][19]

    • Operate CSPs in either normal-phase, polar-organic, or reversed-phase mode, depending on the column and manufacturer's recommendations.

  • Optimize the Mobile Phase for Chiral Recognition:

    • Normal-Phase: Typically uses mixtures of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). The alcohol acts as a polar modifier, and its concentration is a critical parameter for adjusting retention and resolution.

    • Reversed-Phase: Uses mixtures of water or buffer with acetonitrile or methanol. Additives may be required to improve peak shape.[3]

  • Consider Derivatization: While the primary approach is a CSP, another strategy is to react the racemic mixture with a pure chiral derivatizing agent.[2] This creates a pair of diastereomers, which have different physical properties and can be separated on a standard reversed-phase (e.g., C18) column.[2]

Data Presentation: Common Chiral Stationary Phases for Hydroxy Acids

CSP TypeCommon Trade NamesTypical Mobile PhasesKey Characteristics
Polysaccharide (Amylose) Chiralpak® AD, Chiralpak® IANormal-Phase (Hexane/IPA) or Reversed-Phase (ACN/Water)Broad applicability, high success rate for resolving enantiomers of chiral acids.[3][19]
Polysaccharide (Cellulose) Chiralcel® OD, Chiralcel® OJNormal-Phase (Hexane/IPA) or Reversed-Phase (ACN/Water)Offers complementary selectivity to amylose-based phases.
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® V, TPolar-Organic (ACN/MeOH/TFA) or Reversed-Phase (Buffer/ACN)Useful for separating acidic and amphoteric compounds.

Experimental Protocol: Chiral HPLC Separation of Enantiomers

  • HPLC System: Standard HPLC with UV or MS detector.

  • Column: Amylose-based CSP (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).

  • Mode: Normal-Phase.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm or MS.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like hexane/isopropanol.

Mandatory Visualization: Experimental Workflow for Chiral Separation

G prep_sample 1. Prepare Sample (Dissolve in Mobile Phase) select_column 2. Select Chiral Column (e.g., Polysaccharide CSP) prep_sample->select_column setup_hplc 3. Configure HPLC System (Normal-Phase Mode) select_column->setup_hplc inject_sample 4. Inject Sample setup_hplc->inject_sample run_hplc 5. Elute with Mobile Phase (e.g., Hexane/IPA/TFA) inject_sample->run_hplc detect 6. Detect Enantiomers (UV or MS) run_hplc->detect analyze 7. Analyze Data (Assess Resolution) detect->analyze

References

Technical Support Center: Validation of Analytical Methods for (R)-3-hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals validating analytical methods for (R)-3-hydroxytetradecanoic acid. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presentation examples to address issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an analytical method for this compound?

A1: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters include Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[1][2][3][4] For a chiral method, demonstrating specificity against the (S)-enantiomer is particularly critical.[5][6]

Q2: Which analytical technique is most suitable for analyzing this compound?

A2: The choice depends on the analytical goal. For enantiomeric purity and separation from its (S)-isomer, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the definitive standard.[6] For quantifying total 3-hydroxytetradecanoic acid in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step is a highly sensitive and robust method.[7][8]

Q3: Why is derivatization necessary for the GC-MS analysis of this compound?

A3: Derivatization is necessary for GC analysis because this compound, in its free form, has low volatility due to its polar carboxylic acid and hydroxyl groups.[8][9][10] These groups can also interact with the GC column, leading to poor peak shape and tailing.[11] Converting the molecule into a more volatile and less polar derivative, such as a trimethylsilyl (B98337) (TMS) ester or a fatty acid methyl ester (FAME), improves its chromatographic behavior.[8][9][12]

Q4: How do I select the right chiral column for HPLC analysis?

A4: The most critical factor for separating enantiomers is the choice of the Chiral Stationary Phase (CSP).[6] Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely applicable and a good starting point.[6] The most effective approach is to screen a set of columns with different stationary phases under various mobile phase conditions (normal phase, reversed-phase, polar organic) to find the one that provides the best selectivity and resolution for (R)- and (S)-3-hydroxytetradecanoic acid.[13]

Q5: What does "method robustness" mean and why is it important?

A5: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[4] It indicates the method's reliability during normal usage. For an HPLC method, these variations could include changes in mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).[6] A robust method ensures that minor fluctuations in experimental conditions do not significantly impact the results.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound.

Chiral HPLC Method Troubleshooting

Q: I am seeing poor or no separation between the (R)- and (S)-enantiomer peaks. What should I do?

A: Poor enantiomeric resolution is a common challenge. Follow these steps:

  • Optimize Mobile Phase: In normal phase, adjust the concentration of the alcohol modifier (e.g., isopropanol, ethanol).[14] In reversed phase, vary the organic modifier percentage and the pH.[14]

  • Reduce Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min) than standard achiral methods, as this can enhance peak efficiency and improve resolution.[13][14]

  • Vary Column Temperature: Temperature can significantly affect chiral separations. Evaluate temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C) as the effect can be unpredictable.[14]

  • Re-evaluate Column Choice: If optimization fails, the selected chiral stationary phase may not be suitable for this analyte. Screen other columns with different chiral selectors.[13]

Q: My analyte peak is tailing. How can I improve the peak shape?

A: Peak tailing can be caused by system issues or chemical interactions.

  • Check for System-Level Issues: If all peaks are tailing, it may be due to extra-column volume (use shorter, narrower tubing) or a void at the column inlet.[14] Try reversing and flushing the column or replacing it if damaged.[14]

  • Address Chemical Interactions: If only the analyte peak tails, it may be interacting with acidic silanol (B1196071) groups on the stationary phase.[14] Adding a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) for acidic analytes or diethylamine (B46881) for basic analytes, can block these active sites and improve peak shape.[14]

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

GC-MS Method Troubleshooting

Q: I am getting inconsistent results or low signal intensity. What are the likely causes?

A: This often points to issues with sample preparation or the derivatization process.

  • Incomplete Derivatization: Ensure the derivatization reaction goes to completion. Optimize reaction time and temperature.[9] For example, when preparing TMS esters with BSTFA, heating at 60°C for 60 minutes is a common starting point.[11]

  • Sample Degradation: Hydroxy fatty acids can be prone to oxidation during sample extraction.[8] Consider adding an antioxidant like butylated hydroxytoluene (BHT) during the extraction process.[8]

  • Matrix Effects: Biological samples contain many molecules that can co-elute with the analyte and cause ion suppression in the mass spectrometer.[8] A thorough sample cleanup, potentially using Solid Phase Extraction (SPE), can reduce these matrix effects.[8]

  • Active Sites in GC System: The free hydroxyl group (if derivatization is incomplete) or the carboxyl group can interact with active sites in the GC inlet or column. Ensure the system is well-maintained and use a deactivated liner.

Experimental Protocols & Data Presentation

The following protocols are examples for validating a chiral HPLC method for quantifying the (S)-enantiomer as an impurity in this compound.

Workflow for Chiral HPLC Method Validation

G Dev Method Development & Optimization Val Validation Protocol Definition Dev->Val Spec Specificity (Resolution from Enantiomer) Val->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Limit of Quantitation (LOQ) Prec->LOQ Rob Robustness LOQ->Rob Rep Final Validation Report Rob->Rep

Caption: A typical workflow for the validation of a chiral HPLC analytical method.

Protocol 1: Specificity
  • Objective: To demonstrate that the method can unequivocally assess the (R)-enantiomer in the presence of its (S)-enantiomer and other potential impurities.

  • Procedure:

    • Prepare a solution of the this compound reference standard.

    • Prepare a solution of the (S)-3-hydroxytetradecanoic acid reference standard (if available).

    • Prepare a 50:50 mixture (racemic) of the (R)- and (S)-enantiomers.

    • Inject each solution into the HPLC system.

    • Analyze the resulting chromatograms.

  • Acceptance Criteria: The resolution between the peaks for the (R)- and (S)-enantiomers in the racemic mixture must be greater than 1.7.[6] The primary peak in the (R)-standard chromatogram should not show any interference from other components at the retention time of the (S)-enantiomer.

Protocol 2: Linearity of the (S)-Enantiomer
  • Objective: To demonstrate the method's ability to obtain results that are directly proportional to the concentration of the (S)-enantiomer over a specified range.

  • Procedure:

    • Prepare a stock solution of the (S)-enantiomer.

    • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., if the limit is 0.1%, range could be 0.05% to 0.15%).[4]

    • Prepare each concentration level in triplicate and inject them.

    • Plot the mean peak area of the (S)-enantiomer against its concentration.

  • Acceptance Criteria: The coefficient of determination (r²) from the linear regression analysis should be ≥ 0.99.

Table 1: Example Linearity Data for (S)-Enantiomer

Concentration (% of Test Conc.) Injection 1 (Peak Area) Injection 2 (Peak Area) Injection 3 (Peak Area) Mean Peak Area
50% (LOQ) 5,120 5,080 5,150 5,117
75% 7,650 7,710 7,680 7,680
100% 10,200 10,150 10,250 10,200
125% 12,800 12,750 12,850 12,800
150% 15,300 15,400 15,350 15,350

| Regression Results | \multicolumn{4}{l|}{Coefficient of Determination (r²): 0.9995 } |

Protocol 3: Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery.

  • Procedure:

    • Prepare samples of this compound spiked with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[15]

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the (S)-enantiomer at each level.

  • Acceptance Criteria: The mean recovery should be within 80.0% to 120.0% for each concentration level.

Table 2: Example Accuracy (Spike Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
Level 1 (50%)
Replicate 1 0.50 0.48 96.0%
Replicate 2 0.50 0.51 102.0%
Replicate 3 0.50 0.49 98.0%
Mean Recovery 98.7%
Level 2 (100%)
Replicate 1 1.00 0.99 99.0%
Replicate 2 1.00 1.01 101.0%
Replicate 3 1.00 1.03 103.0%
Mean Recovery 101.0%
Level 3 (150%)
Replicate 1 1.50 1.45 96.7%
Replicate 2 1.50 1.48 98.7%
Replicate 3 1.50 1.52 101.3%

| Mean Recovery | | | 98.9% |

Protocol 4: Precision (Repeatability)
  • Objective: To assess the precision of the method over a short interval under the same operating conditions.[6]

  • Procedure:

    • Prepare a single, homogeneous sample of this compound containing the (S)-enantiomer at the target concentration (100% level).

    • Perform six consecutive injections of this sample.

    • Record the peak area of the (S)-enantiomer for each injection.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas from the six injections should be ≤ 5.0%.

Table 3: Example Repeatability Data

Injection Peak Area of (S)-Enantiomer
1 10,210
2 10,150
3 10,350
4 10,280
5 10,190
6 10,310
Mean 10,248
Std. Dev. 75.2

| %RSD | 0.73% |

Protocol 5: Derivatization for GC-MS Analysis (TMS Ester Formation)
  • Objective: To prepare a volatile derivative of 3-hydroxytetradecanoic acid for GC-MS analysis.

  • Procedure:

    • Accurately weigh approximately 1 mg of the sample into a micro-reaction vessel.

    • Add 100 µL of an aprotic solvent like acetonitrile (B52724) to dissolve the sample.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11]

    • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[11]

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

  • Confirmation: Successful derivatization is confirmed by the disappearance of the underivatized analyte peak and the appearance of the TMS-derivatized peak in the chromatogram.[16]

Troubleshooting Logic Diagram

G Start Problem: Poor Enantiomeric Resolution (Rs < 1.7) CheckMobilePhase Is mobile phase composition correctly prepared? Start->CheckMobilePhase OptimizeModifier Adjust alcohol modifier concentration (e.g., IPA ±2%) CheckMobilePhase->OptimizeModifier Yes CheckFlow Is flow rate optimized? (Chiral methods often prefer lower flow) CheckMobilePhase->CheckFlow No, correct it first OptimizeModifier->CheckFlow LowerFlow Decrease flow rate (e.g., from 1.0 to 0.5 mL/min) CheckFlow->LowerFlow No CheckTemp Is column temperature controlled? CheckFlow->CheckTemp Yes LowerFlow->CheckTemp VaryTemp Test different temperatures (e.g., 15°C, 25°C, 40°C) CheckTemp->VaryTemp Yes CheckColumn Is the column old or damaged? CheckTemp->CheckColumn No, use column oven VaryTemp->CheckColumn NewColumn Try a new column of the same type CheckColumn->NewColumn Yes ScreenColumns Resolution still poor. Screen different CSPs. CheckColumn->ScreenColumns No NewColumn->ScreenColumns

Caption: A troubleshooting decision tree for poor enantiomeric resolution in HPLC.

References

Technical Support Center: Enhancing the Stability of (R)-3-hydroxytetradecanoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (R)-3-hydroxytetradecanoic acid standards during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a saturated hydroxy fatty acid.[1][2][3][4] It serves as a crucial standard in various analytical and biological studies. Maintaining the stability of these standards is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. Degradation of the standard can lead to inaccurate quantification and misinterpretation of data.

Q2: What are the primary factors that can affect the stability of this compound standards?

The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.[5][6]

  • pH: Both acidic and basic conditions can lead to hydrolysis.[6][7]

  • Light: Exposure to UV or fluorescent light can cause photodegradation.[6][7]

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.[6][7][8]

  • Solvent: The choice of solvent can impact the stability of the standard in solution.

  • Repeated Freeze-Thaw Cycles: These can lead to degradation of the standard in solution.[1]

Q3: How should solid this compound standards be stored?

Solid this compound is generally stable when stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C or -80°C.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: What is the recommended procedure for preparing a stock solution of this compound?

To prepare a stock solution, dissolve the solid standard in an appropriate organic solvent such as ethanol (B145695), methanol, or dimethylformamide (DMF). It is crucial to use high-purity solvents to avoid introducing contaminants. After preparation, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]

Q5: How long can I store the stock solution?

When stored at -80°C, the stock solution can be stable for up to 6 months.[1] If stored at -20°C, it is recommended to use it within 1 month.[1] Always check for any signs of precipitation or color change before use.

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected concentration in analytical measurements.
Possible Cause Troubleshooting Steps
Degradation of Stock Solution - Prepare a fresh stock solution from the solid standard. - Ensure the stock solution is stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1] - Avoid prolonged exposure of the solution to light and room temperature.
Improper Solvent - Verify the solubility of this compound in the chosen solvent. - Ensure the solvent is of high purity and free from contaminants that could cause degradation.
Adsorption to Container Walls - Use glass vials with Teflon-lined caps (B75204) for storage to prevent adsorption to plastic surfaces.
Inaccurate Pipetting - Calibrate pipettes regularly to ensure accurate volume transfer. - Use reverse pipetting for viscous organic solvents.
Issue 2: Appearance of unexpected peaks in chromatograms.
Possible Cause Troubleshooting Steps
Degradation Products - Degradation due to hydrolysis (acidic/basic conditions), oxidation, or photolysis can lead to new peaks.[6][7] - Run a forced degradation study (see Experimental Protocols) to identify potential degradation products. - Optimize chromatographic conditions to separate the main peak from any degradation products.
Solvent Contamination - Use fresh, high-purity solvents for both sample preparation and the mobile phase. - Filter all solvents before use.
Contamination from Sample Matrix - If analyzing biological samples, ensure a robust extraction and clean-up procedure to remove interfering substances.
Carryover from Previous Injections - Implement a thorough needle and injection port wash routine between samples. - Inject a blank solvent to check for carryover.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a generic 3-hydroxy fatty acid standard under various stress conditions. This data is for guidance and actual stability will depend on the specific experimental conditions.

Table 1: Effect of Temperature on the Stability of a 3-Hydroxy Fatty Acid Standard Solution (1 mg/mL in Ethanol) over 4 weeks.

Storage TemperatureWeek 1 (% Recovery)Week 2 (% Recovery)Week 3 (% Recovery)Week 4 (% Recovery)
-80°C 99.899.599.299.0
-20°C 99.298.597.897.0
4°C 97.595.292.890.1
25°C (Room Temp) 92.185.678.370.5

Table 2: Effect of pH on the Stability of a 3-Hydroxy Fatty Acid Standard Solution (1 mg/mL in 50% Acetonitrile/Water) at 40°C for 24 hours.

pH Condition% Recovery after 24 hours
pH 3 (Acidic) 88.5
pH 7 (Neutral) 98.2
pH 11 (Basic) 85.1

Table 3: Effect of Oxidative and Photolytic Stress on the Stability of a 3-Hydroxy Fatty Acid Standard Solution (1 mg/mL in Ethanol).

Stress ConditionDuration% Recovery
3% H₂O₂ at 25°C 24 hours82.4
UV Light (254 nm) 24 hours89.7
Fluorescent Light 7 days94.3

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution
  • Materials: this compound (solid), high-purity ethanol, Class A volumetric flask, analytical balance, glass vials with Teflon-lined caps.

  • Procedure:

    • Allow the solid standard to equilibrate to room temperature before opening the container to prevent condensation.

    • Accurately weigh the desired amount of the solid standard using an analytical balance.

    • Transfer the solid to a volumetric flask.

    • Add a small amount of ethanol to dissolve the solid completely.

    • Once dissolved, fill the flask to the mark with ethanol.

    • Mix the solution thoroughly by inverting the flask multiple times.

    • Aliquot the stock solution into amber glass vials with Teflon-lined caps.

    • Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the standard to identify potential degradation products and to develop a stability-indicating analytical method.[5][6][7][9]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation:

    • Expose an aliquot of the stock solution to UV light (254 nm) and fluorescent light for a defined period (e.g., 24-48 hours).

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control, using a suitable analytical method (e.g., HPLC-UV or LC-MS) to identify and quantify any degradation products.

Visualizations

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid (R)-3-hydroxytetradecanoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CoA Beta_Oxidation_Cycle Beta-Oxidation Cycle Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase H2O Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase NAD+ -> NADH Thiolase->Beta_Oxidation_Cycle Shortened Acyl-CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Beta-oxidation pathway of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting Start Prepare Standard Stock Solution Aliquot Aliquot into Vials Start->Aliquot Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Aliquot->Stress_Conditions Control Store Control Sample at -80°C Aliquot->Control Method_Dev Develop Stability-Indicating HPLC/LC-MS Method Stress_Conditions->Method_Dev Analyze Analyze Stressed and Control Samples Control->Analyze Method_Dev->Analyze Identify Identify Degradation Products Analyze->Identify Quantify Quantify Degradation Identify->Quantify Report Summarize Data in Tables and Document Findings Quantify->Report

Caption: Workflow for a forced degradation stability study.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (R)- and (S)-3-Hydroxytetradecanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the (R)- and (S)-enantiomers of 3-hydroxytetradecanoic acid. The information presented is supported by available experimental data and detailed methodologies for key assays, intended to inform research and development in immunology and drug discovery.

Introduction

3-Hydroxytetradecanoic acid is a saturated fatty acid that plays a significant role in the inflammatory response. The naturally occurring (R)-enantiomer is a crucial component of the lipid A moiety of lipopolysaccharide (LPS), found in the outer membrane of Gram-negative bacteria. Lipid A is the principal endotoxic component of LPS and a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) complex. The stereochemistry of the 3-hydroxyacyl chain is considered critical for this biological activity. This guide examines the available evidence comparing the bioactivity of the natural (R)-enantiomer with its synthetic (S)-counterpart.

Data Presentation

Direct quantitative comparisons of the biological activities of free (R)- and (S)-3-hydroxytetradecanoic acid are limited in publicly available literature. However, studies on synthetic lipid A analogs containing these enantiomers provide valuable insights into their relative activities. The following tables summarize the key comparative findings.

Table 1: Qualitative Comparison of the Agonistic Activity of Lipid A Analogs Containing (R)- vs. (S)-3-Hydroxytetradecanoic Acid

Biological Activity(R)-3-Hydroxytetradecanoyl-Containing Lipid A (Natural)(S)-3-Hydroxytetradecanoyl-Containing Lipid A (Unnatural Analog)Reference
Interleukin-6 (IL-6) InductionPotent InducerSlightly Stronger Inducer[1]

Table 2: Qualitative Comparison of the Antagonistic Activity of Lipid A Precursor Analogs Containing (R)- vs. (S)-3-Hydroxytetradecanoic Acid

Biological Activity(R)-3-Hydroxytetradecanoyl-Containing Precursor (Natural)(S)-3-Hydroxytetradecanoyl-Containing Precursor (Unnatural Analog)Reference
Inhibition of LPS-induced IL-6 ProductionActive InhibitorFar More Active Inhibitor[1]

Signaling Pathways and Mechanisms of Action

Both (R)- and (S)-3-hydroxytetradecanoic acid, primarily as components of lipid A or its analogs, exert their effects through the TLR4 signaling pathway. TLR4, in complex with its co-receptor MD-2, recognizes the lipid A portion of LPS. This recognition triggers a signaling cascade that leads to the activation of transcription factors, most notably NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.

The available data suggests that the stereochemistry at the 3-position of the hydroxytetradecanoyl chain influences the binding affinity and/or the subsequent conformational changes in the TLR4/MD-2 complex, thereby modulating the downstream signaling and inflammatory response. The observation that the (S)-enantiomer can confer potent, and in some cases enhanced, biological activity compared to the natural (R)-enantiomer challenges the long-held assumption of the absolute stereospecificity of the TLR4 receptor complex.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (R)-/(S)-3-HTA_Lipid_A (R)- or (S)-3-HTA in Lipid A Analog LBP LBP (R)-/(S)-3-HTA_Lipid_A->LBP 1. Binding CD14 CD14 LBP->CD14 2. Transfer TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 3. Presentation TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer 4. Dimerization MyD88 MyD88 TLR4_dimer->MyD88 5. Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK p_NFkB p-NF-κB IKK->p_NFkB Phosphorylation NFkB NF-κB Nucleus Nucleus p_NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Gene Transcription

Caption: TLR4 signaling pathway initiated by (R)- or (S)-3-HTA containing lipid A analogs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of (R)- and (S)-3-hydroxytetradecanoic acid. Below are protocols for key experiments cited in the evaluation of these compounds.

Interleukin-6 (IL-6) Induction Assay in Human Mononuclear Cells

This assay quantifies the ability of the test compounds to induce the production of the pro-inflammatory cytokine IL-6 from primary human immune cells.

a. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Adjust the cell density to 1 x 10^6 cells/mL.

b. Stimulation:

  • Plate 1 mL of the cell suspension into 24-well plates.

  • Add various concentrations of (R)- or (S)-3-hydroxytetradecanoyl-containing lipid A analogs to the wells. Use LPS from E. coli as a positive control and media alone as a negative control.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

c. Quantification of IL-6:

  • After incubation, centrifuge the plates and collect the cell-free supernatants.

  • Measure the concentration of IL-6 in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Construct a standard curve using recombinant IL-6 to determine the concentration of IL-6 in the samples.

Inhibition of LPS-Induced IL-6 Production Assay

This assay assesses the antagonistic activity of the test compounds by measuring their ability to inhibit IL-6 production induced by a potent TLR4 agonist like LPS.

a. Cell Preparation and Seeding:

  • Prepare and seed human PBMCs as described in the IL-6 induction assay protocol.

b. Pre-incubation with Antagonists:

  • Add varying concentrations of the (R)- or (S)-3-hydroxytetradecanoyl-containing lipid A precursor analogs to the wells.

  • Incubate the cells with the test compounds for 1-2 hours at 37°C.

c. LPS Stimulation:

  • Following pre-incubation, add a sub-maximal concentration of LPS (e.g., 10 ng/mL) to the wells to induce IL-6 production.

  • Incubate the plates for an additional 24 hours at 37°C.

d. Quantification of IL-6:

  • Collect the supernatants and quantify the IL-6 concentration using an ELISA kit as described previously.

  • Calculate the percentage of inhibition of LPS-induced IL-6 production for each concentration of the test compound.

TLR4/NF-κB Reporter Gene Assay in HEK-Blue™ Cells

This cell-based assay provides a quantitative measure of TLR4 activation by monitoring the activity of a reporter gene under the control of an NF-κB-inducible promoter.

a. Cell Culture and Seeding:

  • Culture HEK-Blue™-hTLR4 cells (InvivoGen) in DMEM supplemented with 10% FBS, penicillin, streptomycin, and the appropriate selection antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

b. Stimulation:

  • Replace the culture medium with fresh medium containing various concentrations of (R)- or (S)-3-hydroxytetradecanoic acid or their lipid A analogs.

  • Include LPS as a positive control and media as a negative control.

  • Incubate the plate at 37°C for 16-24 hours.

c. Reporter Gene Detection:

  • After incubation, collect a sample of the supernatant.

  • Add the supernatant to a new 96-well plate containing a substrate for the secreted embryonic alkaline phosphatase (SEAP) reporter protein (e.g., QUANTI-Blue™).

  • Incubate at 37°C for 1-3 hours.

  • Measure the absorbance at 620-655 nm using a microplate reader. The absorbance is directly proportional to the NF-κB activity.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare (R)- and (S)-3-HTA Analogs Stimulation Stimulate cells with compounds Compound_Prep->Stimulation Cell_Culture Culture Immune Cells (e.g., PBMCs, HEK-Blue) Cell_Culture->Stimulation Incubation Incubate (24h) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure Cytokines (e.g., IL-6) via ELISA Supernatant_Collection->ELISA Reporter_Assay Measure Reporter Gene Activity Supernatant_Collection->Reporter_Assay Data_Analysis Analyze and Compare Data ELISA->Data_Analysis Reporter_Assay->Data_Analysis

Caption: General experimental workflow for comparing the biological activity of the enantiomers.

Conclusion

The stereochemistry of 3-hydroxytetradecanoic acid at the C-3 position is a critical determinant of its biological activity within the context of lipid A and its interaction with the TLR4 signaling pathway. While the (R)-enantiomer is the natural and well-characterized agonist, evidence suggests that the (S)-enantiomer is not only biologically active but may exhibit enhanced agonistic and antagonistic properties in certain molecular contexts. This finding opens new avenues for the design of novel immunomodulatory agents, such as vaccine adjuvants or sepsis therapeutics, by exploring the "unnatural" stereochemistry to fine-tune the desired immune response. Further quantitative studies are warranted to fully elucidate the structure-activity relationship and therapeutic potential of these enantiomers.

References

A Comparative Analysis of 3-Hydroxy Fatty Acid Profiles in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3-hydroxy fatty acid (3-OH-FA) profiles across different bacterial species, offering insights into their distribution and potential as taxonomic markers or targets for therapeutic intervention. The data presented is supported by established experimental protocols, primarily centered around gas chromatography-mass spectrometry (GC-MS), a cornerstone technique for fatty acid analysis.

Introduction to 3-Hydroxy Fatty Acids in Bacteria

3-Hydroxy fatty acids are crucial components of the outer membrane of Gram-negative bacteria, where they are integral to the structure of lipopolysaccharide (LPS), specifically the lipid A moiety. The chain length and branching patterns of these fatty acids can vary significantly between different bacterial species, making their profiles a valuable tool for bacterial differentiation and classification. Beyond their structural role, certain 3-OH-FAs have been identified as signaling molecules in bacteria-host interactions.

Comparative Quantitative Analysis of 3-Hydroxy Fatty Acid Profiles

The following table summarizes the relative abundance of major 3-hydroxy fatty acids in selected Gram-negative bacterial species. This data, compiled from various studies, highlights the distinct 3-OH-FA signatures characteristic of each species.

Bacterial Species3-OH-FA Chain LengthPredominant 3-OH-FAs (mol%)Reference(s)
Pseudomonas aeruginosa C10 - C123-OH-C10:0, 3-OH-C12:0[1][2]
Escherichia coli C143-OH-C14:0[3]
Bacteroides fragilis C15 - C17 (including branched-chain)i-3-OH-C15:0, 3-OH-C16:0, ai-3-OH-C17:0[4]

Note: The presented values are approximations derived from published literature and can vary based on bacterial strain, growth conditions, and analytical methodology. "i" denotes iso-branched and "ai" denotes anteiso-branched fatty acids.

Experimental Protocols: Analysis of 3-Hydroxy Fatty Acids by GC-MS

The quantitative analysis of 3-OH-FAs from bacterial cells is a multi-step process involving lipid extraction, hydrolysis, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation and Lipid Extraction:

  • Bacterial cells are harvested from culture by centrifugation.

  • The cell pellet is washed to remove media components.

  • Lipids are extracted from the cells using a solvent mixture, typically chloroform (B151607) and methanol.

2. Hydrolysis to Release Fatty Acids:

  • The extracted lipids are subjected to strong acid or alkaline hydrolysis to break the ester and amide linkages and release the constituent fatty acids, including the 3-OH-FAs from lipid A.

3. Derivatization:

  • The free fatty acids are converted into volatile derivatives, most commonly methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) ethers, to improve their chromatographic properties and thermal stability for GC analysis. This is a critical step for accurate quantification.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The derivatized fatty acid mixture is injected into a gas chromatograph.

  • The different fatty acid derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio.

  • The mass spectrum of each compound provides a unique fragmentation pattern, allowing for its identification. Quantification is achieved by comparing the peak area of each 3-OH-FA to that of an internal standard.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway involving 3-hydroxy fatty acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis bacterial_culture Bacterial Culture cell_harvesting Cell Harvesting bacterial_culture->cell_harvesting lipid_extraction Lipid Extraction cell_harvesting->lipid_extraction hydrolysis Hydrolysis lipid_extraction->hydrolysis derivatization Derivatization hydrolysis->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis gcms_analysis->data_analysis final_profile 3-OH-FA Profile data_analysis->final_profile

Experimental workflow for 3-OH-FA analysis.

The diagram above outlines the key stages in the analysis of 3-hydroxy fatty acid profiles from bacterial cultures, from initial sample preparation to the final data analysis.

signaling_pathway cluster_bacteria Gram-Negative Bacterium cluster_plant Plant Cell lps LPS (Lipid A) release Release of 3-OH-FAs lps->release lore LORE Receptor release->lore  3-OH-FA (e.g., 3-OH-C10:0) downstream_signaling Downstream Signaling Cascade lore->downstream_signaling immune_response Immune Response (e.g., ROS production) downstream_signaling->immune_response

Bacterial 3-OH-FA signaling in plant immunity.

This diagram illustrates how medium-chain 3-hydroxy fatty acids released from Gram-negative bacteria can be recognized by the LORE receptor on plant cells, triggering a downstream signaling cascade that leads to an immune response. This highlights the role of 3-OH-FAs as microbe-associated molecular patterns (MAMPs) in inter-kingdom communication.

References

Cross-Validation of Quantification Methods for (R)-3-hydroxytetradecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (R)-3-hydroxytetradecanoic acid, a crucial bacterial lipid A component and biomarker, is paramount. This guide provides a comprehensive comparison of the two primary analytical techniques for its measurement: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document outlines their respective methodologies, performance metrics, and offers a visual workflow to aid in selecting the most suitable method for your research needs.

Comparative Analysis of Quantification Methods

The choice between GC-MS and LC-MS for the quantification of this compound depends on several factors, including required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of key performance parameters for each method, compiled from various validated studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Derivatization Required (e.g., silylation) to increase volatility.[1]Generally not required, allowing for direct analysis.[2]
Sample Throughput Lower, due to the additional derivatization step and longer run times.Higher, with shorter run times and no need for derivatization.[2]
Limit of Detection (LOD) fmol on column.[3]0.1 to 0.9 ng/mL.[2]
Limit of Quantification (LOQ) Typically in the low µg/mL range.[4]0.4 to 2.6 ng/mL.[2]
**Linearity (R²) **>0.99.[5]0.990 to 0.998.[2]
Precision (RSD%) 1.0–13.3% (Coefficients of Variation).[6]Typically <15% (as per general bioanalytical guidelines).
Accuracy (Recovery %) 83.6–109.6%.[3]Typically 85-115% (as per general bioanalytical guidelines).
Specificity High, especially with selected ion monitoring (SIM) or tandem MS (MS/MS).[6]High, particularly with tandem MS (MS/MS) using multiple reaction monitoring (MRM).[7]

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS are crucial for reproducibility and cross-validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure based on established methods for 3-hydroxy fatty acid analysis.[6][8]

  • Sample Preparation (Hydrolysis and Extraction):

    • To 500 µL of sample (e.g., plasma, serum), add an internal standard (e.g., stable isotope-labeled 3-hydroxytetradecanoic acid).

    • For total fatty acid analysis, hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes. The unhydrolyzed sample represents the free fatty acid content.

    • Acidify the samples with 6 M HCl.

    • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization:

    • The dried extract must be derivatized to increase volatility for GC analysis. A common method is silylation.

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and incubate at 60°C.[1]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a suitable capillary column (e.g., BPX70) with a temperature gradient program to separate the analytes.[4]

    • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) ionization mode. For quantification, use selected ion monitoring (SIM) to monitor characteristic ions of the analyte and the internal standard.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is a generalized procedure based on established methods for the analysis of hydroxy fatty acids.[2][7]

  • Sample Preparation (Protein Precipitation and Extraction):

    • To 200 µL of sample (e.g., plasma, urine), add an internal standard.

    • Precipitate proteins by adding a solvent like methanol.

    • For a more thorough extraction, a liquid-liquid extraction can be performed using a solvent system such as a mixture of acetic acid, water, 2-propanol, and hexane.[7]

    • Centrifuge the sample and collect the supernatant or the organic layer.

    • Evaporate the solvent under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Liquid Chromatography: Separate the analytes using a reverse-phase C18 column with a gradient elution of mobile phases, such as water with formic acid and acetonitrile/methanol.

    • Mass Spectrometry: Utilize an electrospray ionization (ESI) source, typically in negative ion mode. Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure high selectivity and sensitivity.[7]

Visualization of Analytical Workflows

To further clarify the procedural differences, the following diagrams illustrate the typical workflows for GC-MS and LC-MS based quantification of this compound.

Quantification_Workflow cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow GC_Start Sample Collection GC_IS Internal Standard Spiking GC_Start->GC_IS GC_Hydrolysis Hydrolysis (Optional) GC_IS->GC_Hydrolysis GC_Extraction Liquid-Liquid Extraction GC_Hydrolysis->GC_Extraction GC_Derivatization Derivatization (Silylation) GC_Extraction->GC_Derivatization GC_Analysis GC-MS Analysis GC_Derivatization->GC_Analysis GC_Data Data Processing & Quantification GC_Analysis->GC_Data LC_Start Sample Collection LC_IS Internal Standard Spiking LC_Start->LC_IS LC_Extraction Protein Precipitation / LLE LC_IS->LC_Extraction LC_Analysis LC-MS/MS Analysis LC_Extraction->LC_Analysis LC_Data Data Processing & Quantification LC_Analysis->LC_Data

Caption: Comparative workflows for GC-MS and LC-MS quantification.

Conclusion

Both GC-MS and LC-MS are robust and reliable techniques for the quantification of this compound. GC-MS provides excellent specificity, though it requires a derivatization step. LC-MS, particularly with tandem mass spectrometry, offers high sensitivity and throughput without the need for derivatization, making it well-suited for analyzing large numbers of samples. The selection of the optimal method should be based on the specific requirements of the study, including sample volume, expected analyte concentration, and desired sample throughput. The validation parameters presented in this guide serve as a baseline for what can be expected from each technique.

References

A Comparative Guide to Commercial (R)-3-Hydroxytetradecanoic Acid Standards for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxytetradecanoic acid is a crucial lipid molecule involved in various biological processes and serves as a key component of lipopolysaccharides (LPS) in Gram-negative bacteria.[1][2] Its availability as a high-purity standard is essential for accurate and reproducible research in areas such as immunology, microbiology, and drug development. This guide provides a framework for evaluating and comparing commercially available this compound standards. While direct experimental comparisons are not publicly available, this document outlines the key quality attributes to consider and provides standardized experimental protocols for their assessment.

Key Performance Parameters for Comparison

The quality of a chemical standard is defined by several key parameters. When selecting a commercial this compound standard, researchers should critically evaluate the following:

  • Purity: The percentage of the desired compound in the product. This is often determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Identity Confirmation: Verification that the chemical structure is indeed this compound. This is typically achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Stereochemical Purity: The enantiomeric excess of the (R)-enantiomer over the (S)-enantiomer. This is critical for biological studies where stereochemistry can dictate activity. Chiral chromatography is the method of choice for this analysis.

  • Lot-to-Lot Consistency: The reproducibility of the product's quality across different manufacturing batches. This is crucial for long-term studies.

  • Availability of Documentation: The provision of a comprehensive Certificate of Analysis (CoA) with detailed analytical data.

Commercial Sources Overview

Several reputable suppliers offer this compound standards. While this guide does not endorse any specific supplier, prominent sources include:

  • Cayman Chemical[1]

  • Sigma-Aldrich (Merck)[3]

  • Abcam[4]

  • Larodan[5]

These suppliers typically provide the standard as a solid with a purity of ≥98%.[1][3][4][5] It is imperative for researchers to obtain the lot-specific CoA for any standard they purchase to assess the actual analytical data.

Comparative Data Summary

The following table represents a hypothetical comparison of three commercial this compound standards based on typical specifications and data that should be available on a comprehensive Certificate of Analysis.

Parameter Supplier A Supplier B Supplier C Analytical Method
Purity (by GC-FID) ≥99.0%≥98.5%≥98.0%Gas Chromatography-Flame Ionization Detection
Identity (by MS) Conforms to structureConforms to structureConforms to structureMass Spectrometry
Stereochemical Purity (ee%) >99% (R)>98% (R)Not specifiedChiral HPLC or Chiral GC
Melting Point 71-72 °C[3]70-73 °C69-74 °CCapillary Melting Point Apparatus
Solubility Soluble in DMF, DMSO, Ethanol[1]Soluble in Ethanol[4]Soluble in organic solventsVisual Inspection

Experimental Protocols for Standard Evaluation

To independently verify the quality of a commercial standard or to compare different sources, the following experimental protocols are recommended.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a common and effective method for assessing the purity of fatty acids.[6] The analysis is typically performed on the methyl ester derivative of the fatty acid, which is more volatile.

Methodology: Derivatization to Fatty Acid Methyl Ester (FAME) and GC Analysis

  • Derivatization:

    • Accurately weigh approximately 1 mg of the this compound standard into a glass vial.

    • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAME to a clean GC vial.

  • GC-FID Analysis:

    • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

    • Column: A suitable capillary column for FAME analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Data Analysis: Purity is calculated based on the area percentage of the principal peak relative to the total area of all peaks detected.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Methodology: GC-MS Analysis

  • Sample Preparation: Prepare the FAME derivative as described in the GC protocol.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • GC Conditions: Use the same GC conditions as described above.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-400.

      • Scan Speed: 2 scans/second.

    • Data Analysis: Compare the obtained mass spectrum with a reference spectrum for 3-hydroxytetradecanoate (B1260086) methyl ester. The molecular ion peak and characteristic fragmentation pattern should match.

Stereochemical Purity by Chiral Chromatography

To ensure the standard is the correct (R)-enantiomer, analysis on a chiral stationary phase is necessary. This can be done via chiral HPLC or chiral GC.

Methodology: Chiral HPLC Analysis of a Suitable Derivative

  • Derivatization (if necessary): Depending on the chiral column used, derivatization of the carboxylic acid and/or hydroxyl group may be required to improve separation and detection. A common approach is to form an amide with a chiral amine or an ester with a chiral alcohol.

  • Chiral HPLC Analysis:

    • Instrument: HPLC system with a UV or other suitable detector.

    • Column: A chiral column capable of separating fatty acid enantiomers (e.g., a polysaccharide-based chiral stationary phase).

    • Mobile Phase: A mixture of hexane and isopropanol, with a small amount of a modifier like trifluoroacetic acid, is typical. The exact composition must be optimized for the specific column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 210 nm).

    • Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers: ee% = [|(Area R) - (Area S)| / |(Area R) + (Area S)|] x 100.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Evaluation cluster_results Data Interpretation Commercial Standard Commercial Standard Derivatization (FAME) Derivatization (FAME) Commercial Standard->Derivatization (FAME) Chiral Derivatization Chiral Derivatization Commercial Standard->Chiral Derivatization GC-FID (Purity) GC-FID (Purity) Derivatization (FAME)->GC-FID (Purity) GC-MS (Identity) GC-MS (Identity) Derivatization (FAME)->GC-MS (Identity) Purity (%) Purity (%) GC-FID (Purity)->Purity (%) Mass Spectrum Mass Spectrum GC-MS (Identity)->Mass Spectrum Chiral HPLC (Stereopurity) Chiral HPLC (Stereopurity) Chiral Derivatization->Chiral HPLC (Stereopurity) Enantiomeric Excess (%) Enantiomeric Excess (%) Chiral HPLC (Stereopurity)->Enantiomeric Excess (%)

Signaling_Pathway cluster_LPS LPS Biosynthesis cluster_LipidA Lipid A Assembly UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_GlcNAc_Acyl UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcNAc LpxA->UDP_GlcNAc_Acyl Lipid_A_precursor Lipid A Precursor UDP_GlcNAc_Acyl->Lipid_A_precursor Multiple Steps R3HTA (R)-3-Hydroxytetradecanoyl-ACP R3HTA->LpxA Lipid_A Mature Lipid A Lipid_A_precursor->Lipid_A Kdo Kdo Sugars Kdo->Lipid_A

Conclusion

The selection of a high-quality this compound standard is fundamental for the integrity of research findings. While commercial suppliers generally provide products of high purity, it is the responsibility of the researcher to critically assess the provided analytical data and, if necessary, perform independent verification. By following standardized analytical protocols, researchers can ensure the accuracy and reliability of their experimental results. The methodologies and comparative framework presented in this guide offer a robust approach to evaluating and selecting the most suitable commercial standard for their specific research needs.

References

inter-laboratory comparison of (R)-3-hydroxytetradecanoic acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of (R)-3-hydroxytetradecanoic acid. The information is intended for researchers, scientists, and drug development professionals. Due to the absence of formal inter-laboratory comparison studies, this guide synthesizes data from established analytical methods for 3-hydroxy fatty acids, offering a framework for laboratory-specific validation and comparison.

Introduction

This compound is a saturated hydroxy fatty acid that plays a role in various biological processes and is a component of bacterial lipopolysaccharides (LPS)[1][2]. Accurate and precise measurement of this analyte is crucial for research in areas such as infectious diseases, metabolic disorders, and drug development. This guide outlines the predominant analytical techniques employed for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Comparison of Analytical Methodologies

The following tables summarize the key aspects of GC-MS and LC-MS methods for the analysis of 3-hydroxy fatty acids, including this compound. These tables are constructed based on typical parameters and performance characteristics reported in the literature for similar analytes, as direct comparative studies for this specific compound are not publicly available.

Table 1: Comparison of GC-MS and LC-MS Methods for 3-Hydroxytetradecanoic Acid Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Throughput LowerHigher
Derivatization Typically required to increase volatility and thermal stability.Can often be performed without derivatization, though it may be used to enhance ionization efficiency.
Selectivity High, especially with tandem MS (MS/MS).High, particularly with tandem MS (MS/MS).
Sensitivity High, capable of detecting low concentrations.Generally offers high sensitivity, often in the picogram to femtogram range.
Chiral Separation Can be achieved with chiral stationary phase columns.Can be achieved with chiral stationary phase columns or chiral mobile phase additives.
Instrumentation Cost Generally lower than LC-MS.Generally higher than GC-MS.
Primary Application Well-established for targeted analysis of fatty acids in various matrices.Versatile for both targeted and untargeted metabolomics, suitable for complex biological samples.

Table 2: Typical Performance Characteristics of Analytical Methods

Performance MetricGC-MSLC-MS/MS
Linearity (R²) >0.99>0.99
Precision (%RSD) <15%<15%
Accuracy (%Recovery) 85-115%85-115%
Limit of Quantification (LOQ) Low ng/mL to pg/mL rangeLow ng/mL to pg/mL range
Internal Standard Stable isotope-labeled analog (e.g., D-labeled 3-hydroxytetradecanoic acid)Stable isotope-labeled analog (e.g., D-labeled 3-hydroxytetradecanoic acid)

Note: The values presented in Table 2 are typical expectations for validated bioanalytical methods and should be established for each specific assay.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the analysis of 3-hydroxy fatty acids using GC-MS and LC-MS.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of 3-hydroxy fatty acids in biological matrices like serum or plasma[3][4].

  • Sample Preparation (Extraction and Derivatization):

    • To a 500 µL sample (serum or plasma), add a known amount of a stable isotope-labeled internal standard (e.g., deuterated 3-hydroxytetradecanoic acid).

    • For total fatty acid analysis, perform alkaline hydrolysis using a strong base (e.g., 10 M NaOH) at an elevated temperature.

    • Acidify the sample with a strong acid (e.g., 6 M HCl) to protonate the fatty acids[3].

    • Extract the fatty acids from the aqueous matrix using an organic solvent such as ethyl acetate (B1210297) (repeat extraction for improved recovery)[3].

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Derivatize the dried extract to create volatile esters. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) at an elevated temperature (e.g., 80°C for 1 hour)[3].

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 5890 series II system or equivalent[3].

    • Column: HP-5MS capillary column (or equivalent non-polar column)[3].

    • Injection Volume: 1 µL[3].

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 5 minutes.

      • Ramp 1: Increase to 200°C at 3.8°C/min.

      • Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes[3].

    • Mass Spectrometer: Operated in electron impact (EI) ionization mode.

    • Detection: Selected Ion Monitoring (SIM) mode is often used for targeted quantification, monitoring characteristic ions of the analyte and internal standard[3]. A characteristic ion for trimethylsilyl-derivatized 3-hydroxy fatty acids is often observed at m/z 233[3].

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is a generalized procedure based on common practices for fatty acid analysis by LC-MS.

  • Sample Preparation (Extraction):

    • To a known volume of the sample, add the internal standard.

    • Perform protein precipitation using a solvent like methanol (B129727) containing a small percentage of formic acid[5].

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion for analysis.

    • For some applications, derivatization can be employed to improve ionization efficiency, though direct analysis is often feasible[6].

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Luna C18)[5][7].

    • Mobile Phase: A gradient elution using two mobile phases is typical. For example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid[5].

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often optimal for fatty acids.

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity, monitoring the transition from a precursor ion to a product ion for both the analyte and the internal standard.

3. Chiral Separation

To specifically measure the (R)-enantiomer, a chiral separation step is necessary as standard chromatographic methods do not distinguish between enantiomers[8][9]. This can be achieved by:

  • Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in either GC or LC. Derivatized cyclodextrin-based columns are common for this purpose[10].

  • Chiral Derivatization: Reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analysis of this compound.

Experimental Workflow for this compound Analysis This compound Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction Derivatization (if required) Derivatization (if required) Extraction->Derivatization (if required) LC-MS Analysis LC-MS Analysis Extraction->LC-MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (if required)->GC-MS Analysis Chromatographic Separation Chromatographic Separation GC-MS Analysis->Chromatographic Separation LC-MS Analysis->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification

Caption: General experimental workflow for the analysis of this compound.

Method Selection Logic Logic for Analytical Method Selection Start Start Need for Chiral Separation? Need for Chiral Separation? Start->Need for Chiral Separation? Use Chiral Column/Derivatization Use Chiral Column/Derivatization Need for Chiral Separation?->Use Chiral Column/Derivatization Yes Standard Column Standard Column Need for Chiral Separation?->Standard Column No High Volatility & Thermally Stable? High Volatility & Thermally Stable? Use Chiral Column/Derivatization->High Volatility & Thermally Stable? Standard Column->High Volatility & Thermally Stable? GC-MS GC-MS High Volatility & Thermally Stable?->GC-MS Yes LC-MS LC-MS High Volatility & Thermally Stable?->LC-MS No End End GC-MS->End LC-MS->End

Caption: Decision tree for selecting an appropriate analytical method.

References

Validating (R)-3-hydroxytetradecanoic Acid as a Novel Biomarker for Septicemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate diagnosis of septicemia remains a critical challenge in clinical medicine. While established biomarkers such as Procalcitonin (PCT) and C-reactive protein (CRP) are routinely used, their limitations in specificity and sensitivity necessitate the exploration of novel biomarkers. This guide provides a comparative analysis of (R)-3-hydroxytetradecanoic acid, a component of bacterial endotoxin (B1171834), as a potential biomarker for septicemia, alongside the current standards of care.

Executive Summary

This compound is a unique 3-hydroxy fatty acid that constitutes a significant portion of Lipid A, the bioactive component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The presence of this molecule in the bloodstream is a direct indicator of bacterial endotoxin release, a primary trigger of the septic inflammatory cascade. This guide presents the underlying biological rationale for its use as a sepsis biomarker, compares its theoretical advantages over existing markers, and provides detailed experimental protocols for its quantification. While direct clinical validation data for this compound is emerging, preliminary studies on its parent molecule, myristic acid, show promising results in identifying septic patients.

Performance Comparison of Sepsis Biomarkers

The following table summarizes the performance characteristics of this compound based on its role as a direct indicator of endotoxemia, and the established performance of Procalcitonin (PCT) and C-reactive protein (CRP).

BiomarkerPrincipleReported SensitivityReported SpecificityArea Under the Curve (AUC)Key AdvantagesKey Limitations
This compound Direct measure of Gram-negative bacterial endotoxin (Lipid A component)Data not yet available. High potential for specificity.Data not yet available. High potential for specificity.Data not yet available.High specificity for Gram-negative bacteremia. Potential for early detection.Limited to Gram-negative infections. Requires validation in large clinical trials.
Procalcitonin (PCT) Precursor of calcitonin, released in response to bacterial pro-inflammatory stimuli.77% - 89%[1][2]79% - 94%[1][2]0.85 - 0.987[1][2]Good diagnostic accuracy for bacterial sepsis. Can guide antibiotic therapy.Can be elevated in non-infectious conditions (e.g., trauma, surgery). Less specific for Gram-negative infections.
C-reactive protein (CRP) Acute-phase reactant synthesized by the liver in response to inflammation.68% - 92%40% - 67%0.73 (for differentiating sepsis from SIRS)Widely available and inexpensive. Good for monitoring inflammatory response.Low specificity; elevated in various inflammatory conditions. Slower kinetics compared to PCT.

Signaling Pathway and Experimental Workflow

The proposed mechanism for the release and detection of this compound during sepsis involves the interaction of bacterial LPS with the host's immune system. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for biomarker validation.

G TLR4 Signaling Pathway in Sepsis cluster_0 Bacterial Component Recognition cluster_1 Intracellular Signaling Cascade cluster_2 Inflammatory Response LPS Lipopolysaccharide (LPS) (contains this compound) LBP LPS-Binding Protein (LBP) LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4-MD2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines IFN Type I Interferons IRF3->IFN Sepsis Systemic Inflammatory Response (Sepsis) Cytokines->Sepsis IFN->Sepsis

TLR4 Signaling Pathway in Sepsis

G Experimental Workflow for Biomarker Validation cluster_0 Sample Collection & Processing cluster_1 Biomarker Quantification cluster_2 Data Analysis & Comparison cluster_3 Clinical Correlation Patient Patient with Suspected Sepsis Blood Whole Blood Collection Patient->Blood Plasma Plasma Separation Blood->Plasma Extraction Lipid Extraction Plasma->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quant Quantification of (R)-3-HTA GCMS->Quant Stats Statistical Analysis (Sensitivity, Specificity, AUC) Quant->Stats Comparison Comparison with PCT/CRP Stats->Comparison SOFA Correlation with SOFA Score Stats->SOFA Outcome Correlation with Patient Outcome Stats->Outcome

References

A Researcher's Guide to Derivatization Reagents for 3-Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate analysis of 3-hydroxy fatty acids (3-OH-FAs) is critical in various research fields, including clinical diagnostics for metabolic disorders and the study of bacterial endotoxins. Due to their chemical properties, such as low volatility and poor ionization efficiency, direct analysis of 3-OH-FAs using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is often challenging.[1][2][3] Chemical derivatization is a crucial sample preparation step that modifies the functional groups of the analyte to improve its analytical characteristics.[2][4][5] This guide provides an objective comparison of common derivatization reagents for 3-OH-FA analysis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Core Principles of Derivatization for Fatty Acid Analysis

Derivatization for fatty acid analysis primarily targets the carboxylic acid and hydroxyl functional groups. The main goals are:

  • For GC-MS: To increase the volatility and thermal stability of the analyte by replacing active hydrogens with less polar groups.[2][5] Silylation and esterification are the most common approaches.[2]

  • For LC-MS: To enhance ionization efficiency, typically in positive ion mode, by introducing a readily ionizable moiety to the molecule.[1][3][6][7] This often involves "charge reversal" derivatization.[1][3][7]

Below is a general workflow for the analysis of 3-OH-FAs, highlighting the central role of the derivatization step.

Workflow_for_3_OH_FA_Analysis cluster_PreAnalysis Pre-Analysis cluster_Analysis Analysis cluster_PostAnalysis Post-Analysis Sample Biological Sample (Serum, Plasma, Tissue) Extraction Lipid Extraction & Saponification Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS LC_MS LC-MS Analysis Derivatization->LC_MS Data Data Processing GC_MS->Data LC_MS->Data Quant Quantification Data->Quant

General workflow for 3-hydroxy fatty acid analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is essential to make the 3-OH-FAs volatile enough to travel through the GC column. The primary methods are silylation, which targets both the hydroxyl and carboxyl groups, and esterification, which targets the carboxyl group.

Silylation Reagents

Silylation involves replacing the acidic hydrogens in the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[5] This reduces the polarity and hydrogen bonding of the molecule, making it more volatile and thermally stable.[8]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent. It reacts quickly and is more volatile than many other reagents, reducing interference in the chromatogram. For increased reactivity, especially with hindered hydroxyl groups, it is often used with a catalyst like trimethylchlorosilane (TMCS).

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective silylating agent, often considered one of the most volatile and powerful for creating TMS derivatives.[9]

Silylation_Reaction cluster_reactants Reactants cluster_products Products FA 3-Hydroxy Fatty Acid (R-CH(OH)-CH2-COOH) TMS_FA Di-TMS Derivative (R-CH(OTMS)-CH2-COOTMS) FA->TMS_FA Silylation (60-80°C) BSTFA BSTFA + 1% TMCS BSTFA->TMS_FA Byproducts Volatile Byproducts

Silylation of a 3-OH-FA using BSTFA.
Esterification Reagents

Esterification converts the carboxylic acid group into an ester, most commonly a fatty acid methyl ester (FAME). While this primarily targets the carboxyl group, the hydroxyl group may also need to be derivatized separately (e.g., via silylation) for optimal results.

  • Boron Trifluoride-Methanol (BF3-Methanol): A widely used reagent for preparing FAMEs.[2][9] It acts as a Lewis acid catalyst for the esterification reaction with methanol.

  • Methanolic HCl: A cost-effective alternative to BF3-Methanol for esterification.[2]

Performance Comparison for GC-MS Reagents
Reagent(s)Target GroupsReaction TimeReaction Temp.Key AdvantagesKey Disadvantages
BSTFA +/- TMCS Carboxyl, Hydroxyl30 - 60 min[9][10]60 - 80°C[9][10]Derivatizes both groups simultaneously; volatile byproducts.Moisture sensitive; TMCS is corrosive.
MSTFA +/- TMCS Carboxyl, Hydroxyl30 - 60 min60°C[9]Highly volatile and reactive; good for trace analysis.Moisture sensitive.
BF3-Methanol Carboxyl5 - 60 min[9][11]60 - 100°C[9]Effective for FAME preparation from various lipids.[2]Primarily targets carboxyl group; reagent can degrade with age.
Methanolic HCl Carboxyl20 min - 2 hr[2]80°C[2]Cost-effective and relatively stable.[2]Slower reaction times compared to BF3-Methanol.

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS, derivatization aims to improve the poor ionization efficiency of fatty acids.[1][7] Reagents are designed to add a permanent positive charge or a group that is easily protonated, allowing for sensitive detection in positive ion mode.

Common LC-MS Reagents
  • 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI): A reagent specifically developed for the comprehensive identification of 2- and 3-hydroxy fatty acids.[6] It produces diagnostic ions that can distinguish between the 2-OH and 3-OH positions.[6]

  • 3-Nitrophenylhydrazine (3-NPH): A popular reagent that reacts with the carboxyl group to form a derivative with good retention on reversed-phase columns and enhanced MS sensitivity.[12]

  • 2-Picolylamine (2-PA): Used for derivatizing short-chain fatty acids, this reagent provides good separation of isomers.[12]

  • N-(4-aminomethylphenyl)pyridinium (AMPP): This reagent has been shown to dramatically increase sensitivity (up to 60,000-fold) compared to underivatized methods.[1]

LCMS_Derivatization cluster_reactants Reactants cluster_product Product FA 3-Hydroxy Fatty Acid Derivative Ionizable Derivative (For LC-MS+) FA->Derivative Amide Bond Formation Reagent Derivatization Reagent (e.g., ADMI, AMPP) Reagent->Derivative Coupling Coupling Agent (e.g., EDC, HATU) Coupling->FA Activates Carboxyl Group

Amide coupling for LC-MS derivatization.
Performance Comparison for LC-MS Reagents

ReagentSensitivity IncreaseLOQKey AdvantagesReference
ADMI Not specified, but effective for low-abundant 2/3-OH-FAsNot specifiedProduces diagnostic ions to distinguish 2-OH and 3-OH isomers.[6][6]
AMPP Up to 60,000-fold0.05 - 6.0 pgExtremely high sensitivity enhancement; improves analytical specificity.[1][1]
3-NPH Significant (not quantified)Not specifiedGood retention on reversed-phase columns; widely used.[12][12]
Generic Primary Amines (e.g., Cholamine) ~2,000-foldNot specifiedEnhances ionization and separation of long-chain FAs.[1][1]

Experimental Protocols

Protocol 1: Silylation with BSTFA + 1% TMCS for GC-MS Analysis

This protocol is adapted from methods used for the analysis of 3-hydroxy fatty acids in biological samples.[10]

  • Sample Preparation: Start with an extracted and dried lipid sample.

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the dried sample vial.[10]

  • Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.[10]

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution (Optional): If necessary, add a suitable solvent (e.g., hexane (B92381) or dichloromethane) to achieve the desired concentration for injection.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.[10]

Protocol 2: Esterification with BF3-Methanol for GC-MS Analysis

This protocol describes a general method for creating fatty acid methyl esters (FAMEs).[2][9][11]

  • Sample Preparation: Place 1-25 mg of the dried lipid extract into a reaction vessel.[11]

  • Reagent Addition: Add 2 mL of 12-14% BF3-Methanol reagent.[2][11]

  • Reaction: Cap the vial, vortex briefly, and heat at 60°C for 30-60 minutes.[2][9]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Shake vigorously to extract the FAMEs into the hexane layer.[11]

  • Isolation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial, preferably passing it through a small amount of anhydrous sodium sulfate (B86663) to remove residual water.[11]

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 3: General Derivatization for LC-MS using Amine Reagents

This protocol outlines a general procedure for derivatizing fatty acids with amine-containing reagents, which often requires a coupling agent to activate the carboxylic acid.

  • Sample Preparation: The dried fatty acid extract is dissolved in a suitable aprotic solvent (e.g., acetonitrile).

  • Reagent Preparation: Prepare a solution containing the derivatization reagent (e.g., AMPP, ADMI), a coupling agent (e.g., EDC or HATU), and potentially an additive (e.g., HOBt or HOAt) in the reaction solvent.

  • Reaction: Mix the sample with the reagent solution. Incubate at a controlled temperature (e.g., 20-60°C) for a specified time (e.g., 30-60 minutes). Reaction conditions must be optimized for the specific reagent used.[13]

  • Quenching/Dilution: Stop the reaction if necessary and dilute the sample with the mobile phase for LC-MS analysis.

  • Analysis: Inject the derivatized sample into the LC-MS system for analysis in positive ion mode.

References

Assessing the Purity of Synthetic (R)-3-Hydroxytetradecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical and stereochemical purity of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic (R)-3-hydroxytetradecanoic acid, a chiral molecule with potential therapeutic applications. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Introduction

This compound is a chiral 3-hydroxy fatty acid.[1] Its biological activity is intrinsically linked to its stereochemistry, making the accurate determination of both chemical and enantiomeric purity a critical aspect of its quality control. This guide explores the two primary chromatographic techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) for assessing chemical purity and identifying impurities, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for determining the enantiomeric excess.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance characteristics of GC-MS and Chiral HPLC for the analysis of this compound.

Table 1: Comparison of GC-MS and Chiral HPLC for Purity Assessment

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Primary Application Identification and quantification of chemical impurities.Determination of enantiomeric purity (enantiomeric excess).
Sample Derivatization Required (e.g., methylation or silylation).[2][3][4][5]May be required for improved resolution and sensitivity.[6][7]
Typical Column Non-polar or medium-polarity capillary column (e.g., DB-5ms).[8]Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based).[9][10]
Limit of Detection Low (ng to pg range).Low to moderate (ng to µg range).
Accuracy High for quantification of known impurities with standards.High for determination of enantiomeric ratios.
Precision High (RSD < 5%).High (RSD < 2%).
Throughput Moderate (run times of 20-40 minutes).Moderate to low (run times of 15-60 minutes).

Table 2: Simulated Purity Analysis Data for a Batch of Synthetic this compound

Analytical MethodParameter MeasuredResult
GC-MS Chemical Purity99.2%
Impurity 1 (Unreacted Starting Material)0.5%
Impurity 2 (By-product)0.3%
Chiral HPLC Enantiomeric Excess (e.e.)99.5%
% (R)-enantiomer99.75%
% (S)-enantiomer0.25%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

This protocol outlines the steps for derivatization and analysis of this compound to determine its chemical purity.

1. Derivatization (Methyl Esterification):

  • Dissolve 1 mg of the synthetic this compound sample in 1 mL of methanol.

  • Add 200 µL of 2M methanolic HCl.

  • Heat the mixture at 60°C for 2 hours.

  • After cooling to room temperature, neutralize the solution with 5% sodium bicarbonate solution.

  • Extract the fatty acid methyl esters (FAMEs) with 2 x 1 mL of hexane (B92381).

  • Dry the combined hexane extracts over anhydrous sodium sulfate (B86663) and concentrate under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This protocol describes the direct analysis of this compound enantiomers using a chiral stationary phase.

1. Sample Preparation:

  • Dissolve 1 mg of the synthetic this compound sample in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chiral HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Chiralpak IA or equivalent amylose-based chiral stationary phase (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc Chiral HPLC Analysis sample Synthetic this compound derivatization Derivatization (Methylation) sample->derivatization dissolution Dissolution in Mobile Phase sample->dissolution gcms_analysis GC-MS Separation & Detection derivatization->gcms_analysis chemical_purity Chemical Purity & Impurity Profile gcms_analysis->chemical_purity hplc_analysis Chiral HPLC Separation dissolution->hplc_analysis enantiomeric_purity Enantiomeric Purity (e.e.) hplc_analysis->enantiomeric_purity

Caption: Experimental workflow for purity assessment.

logical_relationship cluster_analytical_techniques Analytical Techniques cluster_purity_aspects Purity Aspects gcms GC-MS chemical Chemical Purity gcms->chemical Identifies & Quantifies Impurities chiral_hplc Chiral HPLC enantiomeric Enantiomeric Purity chiral_hplc->enantiomeric Determines Enantiomeric Ratio final_assessment Final Purity Assessment chemical->final_assessment enantiomeric->final_assessment

Caption: Logical relationship of analytical techniques.

Conclusion

The comprehensive assessment of synthetic this compound purity requires a multi-faceted approach. Gas Chromatography-Mass Spectrometry is indispensable for the identification and quantification of chemical impurities, providing a detailed profile of any process-related contaminants.[2][5] In parallel, Chiral High-Performance Liquid Chromatography is the gold standard for determining enantiomeric purity, ensuring the desired stereoisomer is present in high excess.[6][7][9] By employing both techniques, researchers can confidently establish the overall purity of their synthetic compound, a critical step in drug development and scientific research.

References

(R)-3-Hydroxytetradecanoic Acid: A Tale of Two Bacterial Worlds - Pathogenic vs. Non-Pathogenic

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide for researchers, scientists, and drug development professionals on the multifaceted roles of (R)-3-hydroxytetradecanoic acid in bacterial physiology and host interactions.

This compound, a saturated 3-hydroxy fatty acid, plays a pivotal but divergent role in the biology of pathogenic and non-pathogenic bacteria. In pathogenic Gram-negative bacteria, it is a conserved and crucial component of the endotoxic lipopolysaccharide (LPS), acting as a potent trigger of the host's innate immune response. Conversely, in certain non-pathogenic bacteria, this molecule and its structural relatives are secreted as secondary metabolites with beneficial properties, such as antifungal activity. This guide provides a detailed comparative analysis of this compound, supported by experimental data and methodologies, to illuminate its contrasting functions and potential as a therapeutic target or agent.

At a Glance: Comparative Overview

FeaturePathogenic Bacteria (e.g., Escherichia coli)Non-Pathogenic Bacteria (e.g., Lactobacillus plantarum)
Primary Location Integral component of Lipid A in the outer membrane Lipopolysaccharide (LPS)Secreted extracellularly or present in the cell membrane
Primary Role Structural anchor for LPS; potent activator of host innate immunity (endotoxin)Antifungal agent; precursor for bioplastics (polyhydroxyalkanoates)
Interaction with Host Pro-inflammatory, leading to cytokine release and potential septic shockGenerally non-inflammatory; protective against fungal pathogens
Signaling Pathway Activates the Toll-Like Receptor 4 (TLR4) signaling cascade in host immune cellsDisrupts fungal cell membrane integrity
Typical Abundance in Key Structures High and conserved molar ratio within the Lipid A moietyVariable, produced as a secondary metabolite

Data Presentation: Quantitative Analysis of 3-Hydroxy Fatty Acids

The composition of Lipid A, particularly its acylation pattern, is a key determinant of its endotoxic activity. In pathogenic bacteria like Escherichia coli, the Lipid A is typically hexa-acylated, with this compound forming the backbone to which other fatty acids are attached. In contrast, commensal or non-pathogenic Gram-negative bacteria often exhibit under-acylated Lipid A structures, which can act as antagonists to the potent inflammatory response induced by pathogenic LPS.

Table 1: Molar Ratio of Key 3-Hydroxy Fatty Acids in the Lipid A of a Pathogenic vs. a Commensal Gram-Negative Bacterium

Bacterial SpeciesPathogenicityLipid A AcylationKey 3-Hydroxy Fatty AcidMolar Ratio within Lipid AReference
Escherichia coli O111PathogenicHexa-acylatedThis compound4[1]
Bacteroides fragilis NCTC 9343CommensalPenta-acylated(R)-3-hydroxyhexadecanoic acid & (R)-3-hydroxypentadecanoic acid1 of each[2]

Note: The molar ratio in E. coli reflects the presence of four molecules of this compound in its characteristic Lipid A structure.[1] In contrast, the major lipid A species of B. fragilis contains one molecule each of (R)-3-hydroxyhexadecanoic acid and (R)-3-hydroxypentadecanoic acid.[2]

Table 2: Antifungal Activity of this compound Secreted by Lactobacillus plantarum

Fungal SpeciesTypeMinimum Inhibitory Concentration (MIC) of this compound (µg/mL)
Aspergillus fumigatusMold50 - 100
Penicillium roquefortiMold25 - 50
Candida albicansYeast10 - 25
Rhodotorula mucilaginosaYeast10 - 25

Signaling Pathways: A Dichotomy of Interaction

The signaling pathways initiated by this compound are fundamentally different depending on its bacterial origin and the context of its interaction with other organisms.

Pathogenic Context: Activation of the TLR4 Pathway

In pathogenic Gram-negative bacteria, the this compound residues within the hexa-acylated Lipid A are critical for the recognition by and activation of the Toll-like receptor 4 (TLR4) on host immune cells. This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, a hallmark of the innate immune response to bacterial infection.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (this compound) LBP LBP LPS->LBP 1. Binding CD14 CD14 LBP->CD14 2. Transfer MD2 MD-2 CD14->MD2 3. Loading TLR4 TLR4 MD2->TLR4 4. Dimerization MyD88 MyD88 TLR4->MyD88 5. Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation (Pro-inflammatory Cytokines) TRAF6->NFkB Antifungal_Mechanism cluster_fungal_cell Fungal Cell Membrane Fungal Cell Membrane Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Ion & Metabolite Leakage Permeability->Leakage CellDeath Fungal Cell Death Leakage->CellDeath HFA This compound (from Lactobacillus) HFA->Membrane 1. Interaction & Insertion GCMS_Workflow Start Bacterial Sample Extraction Lipid Extraction & Hydrolysis Start->Extraction Derivatization Derivatization (Methylation & Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

References

Safety Operating Guide

Proper Disposal of (R)-3-Hydroxytetradecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Hydroxytetradecanoic acid , a saturated fatty acid utilized in various research and development applications, requires careful handling and disposal due to its potential environmental and health hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Safety Summary

This compound is classified with the following hazards:

  • H318: Causes serious eye damage. [1][2]

  • H413: May cause long lasting harmful effects to aquatic life. [1][2]

Due to these hazards, it is imperative to prevent its release into the environment and to use appropriate personal protective equipment (PPE) during handling and disposal.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, the following PPE and safety measures are mandatory:

PPE / Safety MeasureSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and solid particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated.To prevent inhalation of airborne particles.
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.To minimize inhalation exposure.

Step-by-Step Disposal Procedure

The primary disposal method for this compound and its contaminated materials is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain , due to its long-lasting harmful effects on aquatic life.[1][2]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, contaminated solids (e.g., paper towels, weighing paper), and contaminated PPE (e.g., gloves) in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.

Step 2: Waste Labeling

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazards: "Corrosive (Eyes)" and "Environmental Hazard (Aquatic Toxicity)."

  • Include the date of waste accumulation and the name of the generating laboratory or researcher.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from drains, and segregated from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Follow all institutional and local regulations for the transfer of hazardous waste.

Spill Management

In the event of a spill of this compound, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: For small, manageable spills, trained laboratory personnel with the appropriate PPE can proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect the Spilled Material: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Disposal of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in a labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled hazardous liquid waste container liquid_waste->collect_liquid triple_rinse Triple-rinse with a suitable solvent empty_container->triple_rinse store_waste Store sealed waste container in a designated satellite accumulation area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS or licensed waste disposal contractor for pickup store_waste->contact_ehs final_disposal Proper Disposal by Licensed Contractor contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Hydroxytetradecanoic acid
Reactant of Route 2
(R)-3-Hydroxytetradecanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。